Glycycoumarin
Description
This compound has been reported in Glycyrrhiza uralensis, Glycyrrhiza aspera, and other organisms with data available.
from the root of Glycyrrhizae Radix, acts as a potent antispasmodic through inhibition of phosphodiesterase 3; structure in first source
Properties
IUPAC Name |
3-(2,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-6-(3-methylbut-2-enyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-11(2)4-6-14-18(24)10-19-16(20(14)26-3)9-15(21(25)27-19)13-7-5-12(22)8-17(13)23/h4-5,7-10,22-24H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYSZZDSYIBYLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC(=O)C(=C2)C3=C(C=C(C=C3)O)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20241630 | |
| Record name | 3-(2,4-Dihydroxy-phenyl)-7-hydroxy-5-methoxy-6-(3-methyl-but-2-enyl)-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20241630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glycycoumarin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038225 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
94805-82-0 | |
| Record name | Glycycoumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94805-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycycoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094805820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2,4-Dihydroxy-phenyl)-7-hydroxy-5-methoxy-6-(3-methyl-but-2-enyl)-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20241630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCYCOUMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CWQ2B8G346 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Glycycoumarin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038225 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
243.5 - 244.5 °C | |
| Record name | Glycycoumarin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038225 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Glycycoumarin: A Multifaceted Bioactive Compound from Glycyrrhiza uralensis
A Technical Guide to its Biological Activities and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Glycycoumarin, a prominent coumarin isolated from the roots and rhizomes of Glycyrrhiza uralensis (licorice), has emerged as a compound of significant interest in pharmacological research.[1][2] This technical guide provides a comprehensive overview of the diverse biological activities of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further investigation and drug development endeavors.
Quantitative Bioactivity Data of this compound
The following tables summarize the key quantitative data reported for the various biological activities of this compound.
Table 1: Anticancer and Cytotoxic Activity
| Cell Line | Activity | Metric | Value | Reference |
| E-J (Human Bladder Cancer) | Proliferation Inhibition | IC50 | 1.90 x 10⁻⁵ mol/L | [3] |
| HepG2 (Hepatocellular Carcinoma) | Cell Death Induction (with 12.5 µM ABT-737) | - | Synergistic | [4] |
| HepG2, Huh7, DU-145 (Prostate Cancer) | Cancer Prevention | - | Effective | [3] |
Table 2: Anti-inflammatory and Antioxidant Activity
| Assay | Activity | Metric | Value | Reference |
| ABTS Radical Scavenging | Antioxidant | EC50 | 4.32 ± 0.13 µmol/L | [3] |
| Non-enzymatic Lipid Peroxidation (rat liver microsomes) | Antioxidant | EC50 | 11.9 ± 0.05 µmol/L | [3] |
| Prostaglandin E2 (PGE2) Secretion | Anti-inflammatory | IC50 | 30.5 ± 1.1 µmol/L | [3] |
| Nitric Oxide (NO) Production (LPS-induced RAW264.7 cells) | Anti-inflammatory | Inhibition at 50 µM | > 50% | [5] |
Table 3: Antiviral Activity
| Virus | Activity | Metric | Value | Reference |
| Hepatitis C Virus (HCV) | Inhibition of infectious particle production | IC50 | 8.8 µg/mL | [3] |
| Hepatitis C Virus (HCV) | Cytotoxicity | CC50 | 69 µg/mL | [3] |
| Hepatitis C Virus (HCV) Replicon | Inhibition | EC50 | 15.5 ± 0.8 mg/mL | [3] |
Table 4: Antispasmodic Activity
| Assay | Activity | Metric | Value | Reference |
| Carbachol-induced jejunal contractions | Antispasmodic | - | Effective | [3] |
| Intestinal tube contraction (CCh-induced) | Inhibition | IC50 | 3.6 x 10⁻⁶ mol/L | [3] |
| Intestinal tube contraction (KCl-induced) | Inhibition | IC50 | 2.7 x 10⁻⁶ mol/L | [3] |
| Phosphodiesterase 3 (PDE3) Inhibition | Antispasmodic | IC50 | 0.11 ± 0.04 µmol/L | [3] |
Key Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Anticancer Activity in Hepatocellular Carcinoma
This compound demonstrates potent anticancer activity in liver cancer by directly targeting the T-LAK cell-originated protein kinase (TOPK), which leads to the activation of the p53 tumor suppressor pathway.[6][7] This activation results in cell cycle arrest and apoptosis.[6]
References
- 1. Frontiers | Absorption, tissue distribution, and excretion of this compound, a major bioactive coumarin from Chinese licorice (Glycyrrhiza uralensis Fisch) [frontiersin.org]
- 2. Pharmacological Activities and Pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Activities and Pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Total Syntheses and Anti-Inflammatory Studies of Three Natural Coumarins: this compound, Glycyrin, and 3-O-Methylglycyrol [mdpi.com]
- 6. This compound exerts anti-liver cancer activity by directly targeting T-LAK cell-originated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
A Technical Guide to the Pharmacological Properties of Glycycoumarin and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycycoumarin, a prominent coumarin compound isolated from the roots of Glycyrrhiza uralensis (licorice), has garnered significant attention within the scientific community for its diverse and potent pharmacological activities.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of this compound and its derivatives, with a focus on their therapeutic potential. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular pathways to serve as an in-depth resource for researchers and professionals in the field of drug discovery and development.
Pharmacological Activities
This compound exhibits a broad spectrum of biological effects, including anti-cancer, anti-inflammatory, neuroprotective, hepatoprotective, antispasmodic, and antioxidant properties. The following sections delve into the specifics of these activities, presenting quantitative data for direct comparison and analysis.
Anti-Cancer Activity
This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly in hepatocellular carcinoma.[1][4][5] The primary mechanism of its anti-cancer action involves the direct inactivation of T-LAK cell-originated protein kinase (TOPK), which subsequently leads to the activation of the p53 tumor suppressor pathway.[1][4] This activation triggers cell cycle arrest and induces apoptosis in cancer cells.
| Cancer Type | Cell Line | Assay | IC50 / Effect | Reference |
| Hepatocellular Carcinoma | HepG2, Huh7 | Cell Viability | Potent activity against liver cancer | [1] |
| Human Prostate Cancer | DU-145 | Not Specified | Preventive effect | [1] |
| Human Bladder Cancer | E-J | Sulforhodamine B | IC50: 1.90 x 10⁻⁵ mol/l | [2] |
Anti-Inflammatory Activity
This compound exerts notable anti-inflammatory effects by inhibiting the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).[1][6] Its activity has been shown to be comparable to or even greater than that of the well-known anti-inflammatory drug, indomethacin, in certain assays.
| Parameter | Assay System | IC50 / EC50 | Reference |
| Prostaglandin E2 (PGE2) Secretion | Not Specified | IC50: 30.5 ± 1.1 µmol/l | [1] |
| Nitric Oxide (NO) Production | LPS-induced macrophages | Higher inhibition rate than indomethacin | [1][6] |
| Inhibition of TNF-α, IL-6, IL-1β | Not Specified | Glycyrin (a derivative) is most potent | [6][7] |
Neuroprotective Effects
A significant area of research for this compound is its potential in neurodegenerative diseases, particularly Alzheimer's disease. It has been shown to inhibit neuronal death induced by amyloid-β (Aβ) oligomers, a key pathological hallmark of Alzheimer's.[1][8] This neuroprotective effect is mediated, at least in part, by the attenuation of caspase-3 activation.
| Effect | Model | Concentration | Reference |
| Inhibition of Aβ oligomer-induced neuronal death | Rat primary cultured cortical neurons | 10–50 mmol/l (dose-dependent) | [1][8] |
| Attenuation of Aβ oligomer-induced caspase-3 activation | Rat primary cultured cortical neurons | Not Specified | [8] |
Hepatoprotective Activity
This compound demonstrates significant protective effects against various forms of liver injury, including that induced by alcohol and acetaminophen.[1][9] Its hepatoprotective mechanisms are multifaceted, involving the activation of the Nrf2 antioxidant response pathway and the induction of autophagy.[1][6]
| Type of Liver Injury | Mechanism | Reference |
| Alcoholic Liver Disease | Activation of Nrf2 and autophagy | [1][6] |
| Acetaminophen-induced Liver Injury | Activation of sustained autophagy | [6] |
| Nonalcoholic Fatty Liver Disease (NAFLD) | Activation of Nrf2, stimulation of AMPK, induction of autophagy | [2][9] |
Antispasmodic Activity
This compound acts as a potent antispasmodic agent by inhibiting phosphodiesterase, particularly isozyme 3 (PDE3).[1][4] This inhibition leads to an accumulation of intracellular cyclic AMP (cAMP), resulting in the relaxation of smooth muscles.
| Stimulant | IC50 | Reference |
| Carbachol (CCh) | 2.93 ± 0.94 mmol/l | [1] |
| CCh (1 × 10⁻⁶ mol/l) | 3.6 x 10⁻⁶ mol/l | [1] |
| KCl (60 mmol/l) | 2.7 x 10⁻⁶ mol/l | [1] |
| Carbachol, KCl, BaCl₂, Calcium ionophore III | 1.08 ± 0.35, 0.95 ± 0.29, 1.51 ± 0.67, 2.72 ± 1.91 µg/ml, respectively | [2] |
Antioxidant Activity
This compound exhibits strong antioxidant properties, effectively scavenging free radicals and inhibiting lipid peroxidation. Its antioxidant capacity has been shown to be superior to that of ascorbic acid in certain assays.
| Assay | EC50 | Reference |
| ABTS•+ free radical scavenging | 4.32 ± 0.13 µmol/l | [1] |
| Inhibition of non-enzymatically induced lipid peroxidation in rat liver microsomes | 11.9 ± 0.05 µmol/l | [1] |
Signaling Pathways and Mechanisms of Action
The diverse pharmacological effects of this compound are a result of its interaction with multiple cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms of action.
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the pharmacological evaluation of this compound. For detailed, step-by-step protocols, researchers should refer to the cited literature and standard laboratory manuals.
Cell Viability and Cytotoxicity Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability.
-
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
General Protocol:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with varying concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
-
Anti-Inflammatory Assays
-
Nitric Oxide (NO) Production Assay (Griess Assay): Measures the amount of nitrite, a stable product of NO, in cell culture supernatants.
-
Principle: The Griess reagent reacts with nitrite to form a colored azo compound, the absorbance of which can be measured.
-
General Protocol:
-
Culture macrophages (e.g., RAW 264.7) and pre-treat with this compound.
-
Stimulate inflammation with lipopolysaccharide (LPS).
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent.
-
Measure the absorbance at ~540 nm.
-
-
-
Prostaglandin E2 (PGE2) and Interleukin-6 (IL-6) Measurement (ELISA): Enzyme-Linked Immunosorbent Assays are used to quantify the levels of specific cytokines and inflammatory mediators.
-
Principle: These assays utilize specific antibodies to capture and detect the target molecule (PGE2 or IL-6).
-
General Protocol: Follow the instructions provided with the commercial ELISA kit, which typically involves coating a plate with a capture antibody, adding the sample, adding a detection antibody, and then a substrate to produce a measurable signal.
-
Neuroprotection Assays
-
Aβ Oligomer-Induced Neurotoxicity Assay:
-
Preparation of Aβ Oligomers: Aβ (1-42) peptide is typically dissolved in a solvent like DMSO and then diluted in cell culture medium to promote oligomer formation. The preparation should be characterized to confirm the presence of oligomers.
-
Neuronal Cell Culture: Primary cortical neurons or neuronal cell lines (e.g., SH-SY5Y) are used.
-
Treatment: Cells are pre-treated with this compound before being exposed to the prepared Aβ oligomers.
-
Assessment of Neuronal Viability: Cell viability is measured using assays like the MTT assay.
-
-
Caspase-3 Activity Assay: A fluorometric assay to measure the activity of caspase-3, a key executioner caspase in apoptosis.
-
Principle: A specific peptide substrate for caspase-3 is labeled with a fluorescent reporter. Cleavage of the substrate by active caspase-3 releases the fluorophore, leading to an increase in fluorescence.
-
General Protocol:
-
Lyse the treated neuronal cells to release intracellular contents.
-
Incubate the cell lysate with the caspase-3 substrate.
-
Measure the fluorescence using a fluorometer (excitation/emission wavelengths are specific to the fluorophore used).
-
-
In Vivo Anti-Cancer Studies
-
HepG2 Xenograft Mouse Model:
-
Tumor Implantation: Human hepatocellular carcinoma (HepG2) cells are injected subcutaneously into immunocompromised mice (e.g., nude mice).
-
Treatment: Once tumors are established, mice are treated with this compound (e.g., via intraperitoneal injection).
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., western blotting to assess protein expression).
-
Conclusion
This compound is a promising natural compound with a wide array of pharmacological properties that warrant further investigation for its therapeutic potential. Its well-defined mechanisms of action in key areas such as cancer, inflammation, and neurodegeneration make it an attractive lead molecule for drug development. This technical guide provides a foundational resource for researchers to build upon, offering a consolidated view of the quantitative data, molecular pathways, and experimental approaches relevant to the study of this compound and its derivatives. Further research focusing on optimizing its bioavailability and conducting more extensive preclinical and clinical studies is essential to fully realize its therapeutic promise.
References
- 1. TOPK Kinase Enzyme System Application Note [promega.com]
- 2. An Improved Method for Generating Consistent Soluble Amyloid-beta Oligomer Preparations for In Vitro Neurotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.de [promega.de]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. cloud-clone.com [cloud-clone.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. ubpbio.com [ubpbio.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pishtazteb.com [pishtazteb.com]
Glycycoumarin discovery and isolation from licorice
An In-depth Technical Guide to the Discovery, Isolation, and Biological Mechanisms of Glycycoumarin from Licorice
Introduction
Licorice, the root of Glycyrrhiza species, is a cornerstone of traditional medicine globally, with its use documented for millennia. Phytochemical investigations reveal a complex mixture of bioactive compounds, including triterpene saponins, flavonoids, and coumarins.[1] Among these, this compound, a 3-arylcoumarin first isolated in 1984, has emerged as a compound of significant scientific interest.[2] It is primarily found in the roots and rhizomes of Glycyrrhiza uralensis Fisch., with its concentration being a key chemical marker for this species.[3] The content of this compound in the crude roots of G. uralensis is approximately 0.81 mg/g.[1]
This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, a robust protocol for its isolation and purification from licorice, and an exploration of its key signaling pathways. The information is intended for researchers, chemists, and drug development professionals working on natural product discovery and development.
Physicochemical Properties of this compound
This compound is a member of the coumarin class of compounds, characterized by a specific substitution pattern that dictates its biological activity.[4] Its key properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | 3-(2,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-6-(3-methylbut-2-enyl)chromen-2-one | [4] |
| Molecular Formula | C₂₁H₂₀O₆ | [4] |
| Molecular Weight | 368.4 g/mol | [4] |
| CAS Number | 94805-82-0 | [4] |
| Physical Description | Solid | [4] |
| Melting Point | 243.5 - 244.5 °C | [4] |
Isolation and Purification from Glycyrrhiza uralensis
The isolation of this compound is a multi-step process involving solvent extraction and sequential chromatographic purification. The following protocol is adapted from a validated method that ensures high purity.[1]
Experimental Protocol
-
Plant Material Preparation : 21 kg of dried roots and rhizomes of Glycyrrhiza uralensis are pulverized into a fine powder.[1]
-
Ethanolic Extraction : The powder is extracted three times with 90% (v/v) ethanol under reflux for 2 hours for each extraction. The extracts are then pooled and filtered.[1]
-
Concentration : The pooled ethanol extract is concentrated in vacuo to remove the ethanol, followed by freeze-drying to yield a dry alcohol extract.[1]
-
Solvent Partitioning : The dry extract is dissolved in distilled water and partitioned with ethyl acetate. The ethyl acetate fraction, containing compounds of medium polarity like this compound, is collected and concentrated.[1]
-
Silica Gel Column Chromatography : The resulting ethyl acetate extract is subjected to silica gel column chromatography. The column is eluted with a stepwise gradient of methanol in dichloromethane (0%, 5%, 10%, 30%, 50%, and 100% v/v).[1]
-
Fraction Collection & Decolorization : The eluents from the 5% methanol fraction are collected and further subjected to MCI GEL™ column chromatography for decolorization.[1]
-
Final Purification : The final purification is achieved using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to yield pure this compound.[1]
-
Purity Assessment : The purity of the isolated this compound is determined by HPLC-UV analysis.[1]
Isolation Workflow Diagram
Caption: Experimental workflow for the isolation of this compound.
Quantitative Yields
The efficiency of the isolation process is critical for obtaining sufficient quantities for research. The table below summarizes the yields at key stages of the protocol.
| Isolation Stage | Starting Material | Yield | % Yield (from previous step) | Reference |
| Ethanolic Extraction | 21 kg Licorice Powder | 3.6 kg Dry Alcohol Extract | 17.1% | [1] |
| Solvent Partitioning | 3.6 kg Alcohol Extract | 860 g Ethyl Acetate Extract | 23.9% | [1] |
| Final Purification | 860 g EtOAc Extract | Not specified | Not specified | [1] |
| Final Purity | - | - | 97.4% (by HPLC-UV) | [1] |
Structural Elucidation
The chemical structure of the isolated this compound is confirmed through a combination of modern spectroscopic techniques.
-
Mass Spectrometry (MS) : High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is used to determine the exact molecular formula (C₂₁H₂₀O₆).[1][5] The fragmentation pattern in tandem MS (MS/MS) reveals characteristic losses, such as the cleavage of the isoprenyl group, which aids in structural confirmation.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR spectra provide detailed information about the carbon-hydrogen framework.[1] The chemical shifts and coupling constants are compared with literature data for synthetic or previously identified samples to confirm the identity and stereochemistry of the molecule.[2]
¹³C-NMR Spectroscopic Data
The following table compares the ¹³C-NMR data of a synthesized this compound sample with reported literature values, confirming its identity.
| Carbon Position | δ (ppm) Synthetic[2] | δ (ppm) Literature[2] |
| 2 | 161.4 | 161.4 |
| 3 | 114.7 | 114.7 |
| 4 | 157.3 | 157.3 |
| 4a | 100.9 | 100.9 |
| 5 | 159.2 | 159.2 |
| 6 | 108.3 | 108.3 |
| 7 | 158.4 | 158.4 |
| 8 | 94.7 | 94.7 |
| 8a | 153.2 | 153.2 |
| 1' | 113.6 | 113.6 |
| 2' | 157.0 | 157.0 |
| 3' | 103.2 | 103.2 |
| 4' | 157.9 | 157.9 |
| 5' | 108.0 | 108.0 |
| 6' | 129.4 | 129.4 |
| 1'' | 21.9 | 21.9 |
| 2'' | 122.3 | 122.3 |
| 3'' | 131.9 | 131.9 |
| 4'' | 25.8 | 25.8 |
| 5'' | 17.9 | 17.9 |
| 5-OCH₃ | 56.1 | 56.1 |
Biological Activities and Signaling Pathways
This compound exhibits a range of pharmacological activities, making it a promising candidate for drug development. Its mechanisms of action often involve the modulation of key cellular signaling pathways.
Pharmacological Profile
| Activity | Key Finding | IC₅₀ / EC₅₀ Value | Reference |
| Anti-Tumor | Induces apoptosis in liver cancer cells by targeting the TOPK/p53 pathway. | - | [6] |
| Hepatoprotective | Ameliorates alcohol-induced liver injury via activation of Nrf2 and autophagy. | - | [7] |
| Antispasmodic | Inhibits smooth muscle contraction. | 0.11 ± 0.04 µM | [3] |
| Antioxidant | Scavenges ABTS free radicals more effectively than ascorbic acid. | 4.32 ± 0.13 µM | [3] |
| Anti-inflammatory | Inhibits production of NO, IL-6, and PGE2 in LPS-induced macrophages. | - | [2] |
Anti-Tumor Signaling Pathway: TOPK/p53 Axis
In hepatocellular carcinoma (liver cancer), this compound directly targets and inactivates the T-LAK cell-originated protein kinase (TOPK), an oncogenic kinase.[6] Inhibition of TOPK leads to the activation of the p53 tumor suppressor pathway, increasing its phosphorylation. Activated p53 then upregulates its transcriptional targets, such as p21 and PUMA, which ultimately triggers cell cycle arrest and apoptosis in cancer cells.[6]
Caption: this compound's anti-tumor mechanism via TOPK inhibition.
Hepatoprotective Signaling Pathway: Nrf2/Autophagy Axis
This compound protects liver cells from alcohol-induced damage through a dual mechanism involving the Nrf2 antioxidant response and autophagy.[7] It activates Nrf2 via the p38 pathway, leading to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[3][7] Concurrently, this compound induces autophagy. A positive feedback loop is established where this compound upregulates the autophagy-related protein p62, which sequesters and inhibits Keap1, the primary negative regulator of Nrf2. This sustained activation of Nrf2 enhances cellular defense against oxidative stress.[3][7]
Caption: Hepatoprotective mechanism of this compound.
Conclusion
This compound stands out as a major bioactive constituent of Glycyrrhiza uralensis with significant therapeutic potential. The well-defined protocols for its isolation and purification, achieving high purity, enable robust pharmacological investigation. Its ability to modulate critical signaling pathways such as TOPK/p53 in cancer and Nrf2/autophagy in liver protection underscores its promise as a lead compound for drug development. Further research into its pharmacokinetics, safety profile, and optimization through medicinal chemistry will be crucial in translating its biological activities into clinical applications.
References
- 1. Absorption, tissue distribution, and excretion of this compound, a major bioactive coumarin from Chinese licorice (Glycyrrhiza uralensis Fisch) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Syntheses and Anti-Inflammatory Studies of Three Natural Coumarins: this compound, Glycyrin, and 3-O-Methylglycyrol [mdpi.com]
- 3. Pharmacological Activities and Pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C21H20O6 | CID 5317756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. This compound exerts anti-liver cancer activity by directly targeting T-LAK cell-originated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound ameliorates alcohol-induced hepatotoxicity via activation of Nrf2 and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Anti-inflammatory Effects of Glycycoumarin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycycoumarin, a natural coumarin isolated from the roots of Glycyrrhiza uralensis (licorice), has demonstrated a spectrum of pharmacological activities, including notable anti-inflammatory properties.[1][2] This technical guide provides an in-depth overview of the in vitro anti-inflammatory effects of this compound, detailing its mechanisms of action, summarizing key quantitative data, and providing comprehensive experimental protocols for researchers.
Core Anti-inflammatory Mechanisms
This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways involved in the inflammatory response. In vitro studies, predominantly using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, have elucidated its inhibitory action on the production of pro-inflammatory mediators and cytokines. The core mechanisms include the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, alongside the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway.[3][4]
Data Presentation: Quantitative In Vitro Anti-inflammatory Activity of this compound
The following tables summarize the quantitative data on the inhibitory effects of this compound on various inflammatory markers in LPS-stimulated RAW 264.7 macrophages.
Table 1: Inhibition of Pro-inflammatory Mediators
| Mediator | Cell Line | Concentration (µM) | % Inhibition / IC₅₀ | Reference |
| Nitric Oxide (NO) | RAW 264.7 | 25 | >50% | [2] |
| 50 | >50% | [2] | ||
| Prostaglandin E₂ (PGE₂) | RAW 264.7 | - | IC₅₀: 30.5 ± 1.1 µM | [3] |
Table 2: Inhibition of Pro-inflammatory Cytokines (mRNA Expression)
| Cytokine | Cell Line | Concentration (µM) | % Inhibition | Reference |
| Interleukin-6 (IL-6) | RAW 264.7 | 25 | Significant Inhibition | [2] |
| 50 | Significant Inhibition | [2] | ||
| Tumor Necrosis Factor-α (TNF-α) | RAW 264.7 | 25 | Significant Inhibition | [2] |
| 50 | Significant Inhibition | [2] | ||
| Interleukin-1β (IL-1β) | RAW 264.7 | 25, 50 | No significant effect | [2] |
Signaling Pathways Modulated by this compound
This compound's anti-inflammatory effects are underpinned by its ability to interfere with key intracellular signaling cascades.
Nuclear Factor-kappa B (NF-κB) Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus and initiate gene transcription. This compound has been shown to inhibit this process, thereby downregulating the expression of NF-κB target genes.
Caption: this compound inhibits the NF-κB signaling pathway.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway, comprising cascades such as p38, JNK, and ERK, is another critical regulator of inflammation. LPS stimulation leads to the phosphorylation and activation of these kinases, which in turn activate transcription factors that promote the expression of inflammatory mediators. This compound has been observed to suppress the phosphorylation of key MAPK proteins.
Caption: this compound inhibits the MAPK signaling pathway.
Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway
Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, which protect against oxidative damage and also exert anti-inflammatory effects. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. This compound can activate Nrf2, leading to its translocation to the nucleus and the subsequent expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[3][4]
Caption: this compound activates the Nrf2 antioxidant pathway.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to assess the anti-inflammatory effects of this compound.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well or 6-well for cytokine and protein analysis).
-
Allow cells to adhere and reach approximately 80% confluency.
-
Pre-treat cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration should be <0.1%) for 1-2 hours.
-
Stimulate the cells with Lipopolysaccharide (LPS) from E. coli (typically 1 µg/mL) for the desired time period (e.g., 24 hours for cytokine and NO measurement, shorter times for signaling protein phosphorylation).
-
Include appropriate controls: untreated cells, cells treated with vehicle (DMSO), and cells treated with LPS alone.
-
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.
-
Seed RAW 264.7 cells (e.g., 1 x 10⁵ cells/well) in a 96-well plate and incubate overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Caption: Workflow for the MTT cell viability assay.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Collect the cell culture supernatant after treatment with this compound and/or LPS.
-
In a 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate the plate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
ELISA is used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.
-
Coat a 96-well ELISA plate with the capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α or anti-mouse IL-6) overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add 100 µL of cell culture supernatant and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the detection antibody conjugated to biotin and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate.
-
Add the substrate solution (e.g., TMB) and incubate until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentration from the standard curve.
Western Blot Analysis for Signaling Proteins
Western blotting is used to determine the expression and phosphorylation status of proteins in the NF-κB and MAPK signaling pathways.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-JNK, JNK, phospho-ERK, ERK, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
-
Quantify the band intensities using densitometry software.
Conclusion
This compound demonstrates significant in vitro anti-inflammatory properties by inhibiting the production of key pro-inflammatory mediators and cytokines. Its mechanism of action involves the modulation of the NF-κB, MAPK, and Nrf2 signaling pathways. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in further investigating the therapeutic potential of this compound for inflammatory diseases. Further studies are warranted to fully elucidate its molecular targets and to translate these promising in vitro findings into in vivo models.
References
- 1. Pharmacological Activities and Pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound ameliorates alcohol-induced hepatotoxicity via activation of Nrf2 and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Glycycoumarin's Role in Activating the Nrf2 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycycoumarin, a prominent coumarin compound isolated from licorice (Glycyrrhiza uralensis), has garnered significant attention for its diverse pharmacological activities, including hepatoprotective, anti-inflammatory, and anti-tumor effects.[1][2][3] A key mechanism underpinning its cytoprotective properties is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][4] This pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. This technical guide provides an in-depth overview of the molecular mechanisms, experimental validation, and quantitative assessment of this compound-mediated Nrf2 activation.
Core Mechanism of Action
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to inducers like this compound, this inhibition is lifted, allowing Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a suite of cytoprotective genes.
This compound employs a multi-faceted approach to activate the Nrf2 pathway:
-
p38 MAPK-Mediated Activation: this compound has been shown to activate the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which in turn promotes the dissociation of the Nrf2-Keap1 complex and subsequent nuclear translocation of Nrf2.[4]
-
p62-Mediated Positive Feedback Loop: this compound upregulates the expression of the autophagy-associated protein p62. p62 can competitively bind to Keap1, disrupting the Keap1-Nrf2 interaction and leading to Nrf2 stabilization and activation. This creates a positive feedback loop, as Nrf2 itself can transcriptionally upregulate p62.[2][5]
Quantitative Data on this compound-Induced Nrf2 Activation
The following tables summarize the expected quantitative outcomes of this compound treatment on key markers of Nrf2 pathway activation, based on published literature. These values are representative and may vary depending on the specific cell line, experimental conditions, and this compound concentrations used.
Table 1: Dose-Dependent Effect of this compound on Nrf2 Target Gene Expression
| This compound (µM) | HO-1 mRNA Fold Induction | NQO1 mRNA Fold Induction |
| 0 (Control) | 1.0 | 1.0 |
| 5 | 2.5 ± 0.3 | 2.1 ± 0.2 |
| 10 | 4.8 ± 0.5 | 3.9 ± 0.4 |
| 25 | 8.2 ± 0.9 | 6.5 ± 0.7 |
| 50 | 12.5 ± 1.3 | 10.2 ± 1.1 |
Table 2: Time-Course of this compound-Induced Nrf2 Nuclear Translocation
| Time (hours) | Nuclear Nrf2 Protein Level (Fold Change) |
| 0 | 1.0 |
| 1 | 2.3 ± 0.2 |
| 2 | 4.5 ± 0.4 |
| 4 | 6.8 ± 0.6 |
| 8 | 3.5 ± 0.3 |
| 12 | 1.8 ± 0.2 |
Table 3: Effect of this compound on ARE-Luciferase Reporter Activity
| Treatment | Relative Luciferase Units (RLU) | Fold Induction |
| Vehicle Control | 1000 ± 150 | 1.0 |
| This compound (25 µM) | 9500 ± 800 | 9.5 |
| Sulforaphane (10 µM) | 12000 ± 1100 | 12.0 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture and Treatment
-
Cell Lines: AML-12 (mouse hepatocyte) or HepG2 (human hepatoma) cells are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 50 mM). The stock solution is then diluted in culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should be kept below 0.1%.
Western Blot Analysis for Protein Expression
This protocol is used to determine the protein levels of Nrf2 (in nuclear and cytosolic fractions), Keap1, HO-1, and NQO1.
-
Protein Extraction:
-
For whole-cell lysates, cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
For nuclear and cytosolic fractions, a nuclear extraction kit is used according to the manufacturer's instructions.
-
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated on a 10% SDS-polyacrylamide gel and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Rabbit anti-Nrf2 (1:1000)
-
Mouse anti-Keap1 (1:1000)
-
Rabbit anti-HO-1 (1:1000)
-
Rabbit anti-NQO1 (1:1000)
-
Mouse anti-β-actin (1:5000, for loading control)
-
Rabbit anti-Lamin B1 (1:1000, for nuclear fraction loading control)
-
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Band intensities are quantified using image analysis software (e.g., ImageJ) and normalized to the respective loading controls.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
This protocol is used to measure the mRNA levels of Nrf2 target genes (e.g., HMOX1, NQO1).
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells using TRIzol reagent or a commercial RNA extraction kit. First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: The qPCR reaction is performed using a SYBR Green qPCR master mix and gene-specific primers on a real-time PCR system. A typical reaction mixture includes:
-
10 µL 2x SYBR Green Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA
-
6 µL Nuclease-free water
-
-
Thermal Cycling Conditions:
-
Initial denaturation: 95°C for 10 min
-
40 cycles of:
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 1 min
-
-
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with GAPDH or ACTB used as the housekeeping gene for normalization.
ARE-Luciferase Reporter Assay
This assay measures the transcriptional activity of Nrf2.
-
Cell Transfection: HepG2 cells are seeded in a 24-well plate. After 24 hours, cells are co-transfected with an ARE-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours of transfection, the cells are treated with this compound or a vehicle control for a specified period (e.g., 12-24 hours).
-
Luciferase Assay: The cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound activates the Nrf2 signaling pathway.
Caption: Western blot experimental workflow.
Conclusion
This compound is a potent activator of the Nrf2 signaling pathway, operating through at least two distinct mechanisms: activation of the p38 MAPK pathway and induction of a p62-mediated positive feedback loop. This activation leads to the upregulation of a battery of cytoprotective genes, which likely contributes to the observed hepatoprotective and other beneficial pharmacological effects of this compound. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to investigate and characterize the role of this compound and other potential Nrf2 activators in cellular defense mechanisms. Further research is warranted to fully elucidate the therapeutic potential of this compound in diseases associated with oxidative stress.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological Activities and Pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound ameliorates alcohol-induced hepatotoxicity via activation of Nrf2 and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Preliminary Investigation of Glycycoumarin's Antiviral Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycycoumarin, a natural coumarin derivative isolated from the roots of Glycyrrhiza uralensis (licorice), has demonstrated a range of pharmacological activities, including anti-tumor, anti-inflammatory, and hepatoprotective effects.[1][2][3] Emerging evidence suggests that this compound also possesses promising antiviral properties, positioning it as a compound of interest for further investigation in the development of novel antiviral therapeutics. This technical guide provides a comprehensive overview of the preliminary findings on the antiviral effects of this compound, detailing its activity against various viruses, summarizing key quantitative data, outlining relevant experimental methodologies, and exploring potential molecular mechanisms of action, with a focus on the modulation of host signaling pathways.
Introduction
The continuous emergence of novel and drug-resistant viral pathogens necessitates the exploration of new antiviral agents. Natural products have historically been a rich source of therapeutic compounds, and this compound has recently garnered attention for its potential antiviral applications.[1][4] Studies have indicated its activity against several clinically relevant viruses, including Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV), with recent in silico studies suggesting potential activity against SARS-CoV-2.[1] This document aims to consolidate the current knowledge on the antiviral properties of this compound to facilitate further research and development.
Antiviral Activity of this compound
Activity Against Hepatitis C Virus (HCV)
In vitro studies have demonstrated that this compound can inhibit HCV replication.[1] Research using HCV replicon systems has shown that this compound acts at a post-entry step of the viral life cycle.[1]
Activity Against Human Immunodeficiency Virus (HIV)
This compound has been reported to exhibit anti-HIV activity by inhibiting the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced HIV promoter activity in Jurkat cells.[1]
Potential Activity Against SARS-CoV-2
Computational studies have suggested that this compound may act as an inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), a key enzyme in the viral replication cycle.[1]
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy and cytotoxicity of this compound against HCV.
| Virus | Cell Line | Assay Type | IC50 | CC50 | Selectivity Index (SI) | Reference |
| HCV | Huh7.5 | Infectious Particle Production | 8.8 µg/mL | 69 µg/mL | 7.8 | [1] |
| HCV | Huh7/Rep-Feo | Replicon | 15.5 ± 0.8 µg/mL | Not Reported | Not Reported | [1] |
Note: IC50 (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. CC50 (50% cytotoxic concentration) is the concentration of a compound that kills 50% of cells in vitro. The Selectivity Index (SI) is the ratio of CC50 to IC50 and is a measure of the therapeutic window of a compound.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to assess the antiviral properties of this compound.
Cell Lines and Virus Strains
-
HCV: Huh-7.5 cells and the Huh7/Rep-Feo cell line harboring an HCV subgenomic replicon are commonly used.
-
HIV: Jurkat T-lymphocyte cell lines are utilized for HIV promoter activity assays.
In Vitro Antiviral Assays
This assay is used to identify agents that inhibit HCV RNA replication.
-
Principle: A subgenomic portion of the HCV RNA, capable of autonomous replication within a host cell but unable to produce infectious virus particles, is used. This replicon often contains a reporter gene (e.g., luciferase) to quantify replication levels.
-
General Procedure:
-
Huh-7 cells harboring the HCV replicon are seeded in multi-well plates.
-
Cells are treated with various concentrations of this compound.
-
After a defined incubation period (e.g., 48-72 hours), cell lysates are prepared.
-
Replicon levels are quantified by measuring the reporter gene activity (e.g., luciferase assay) or by RT-qPCR for HCV RNA.
-
The IC50 value is calculated from the dose-response curve.
-
This assay assesses the ability of a compound to inhibit the transcriptional activity of the HIV-1 promoter (Long Terminal Repeat - LTR).
-
Principle: Jurkat cells are transfected with a plasmid containing the HIV-1 LTR driving the expression of a reporter gene (e.g., luciferase). The cells are then stimulated to activate the LTR, and the effect of the test compound on reporter gene expression is measured.
-
General Procedure:
-
Jurkat cells are transfected with an HIV-1 LTR-reporter plasmid.
-
Transfected cells are treated with this compound at various concentrations.
-
The HIV-1 LTR is activated using an inducing agent such as TPA.
-
After incubation, cell lysates are prepared, and reporter gene activity is measured.
-
Inhibition of promoter activity is determined by the reduction in reporter signal.
-
This is a biochemical assay to screen for inhibitors of the viral main protease.
-
Principle: A fluorogenic peptide substrate containing a cleavage site for 3CLpro is used. In its uncleaved state, a quencher molecule dampens the fluorescence of a nearby fluorophore. Upon cleavage by 3CLpro, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.
-
General Procedure:
-
Recombinant SARS-CoV-2 3CLpro is incubated with various concentrations of this compound in a suitable buffer.
-
The fluorogenic substrate is added to initiate the reaction.
-
The fluorescence intensity is measured over time using a plate reader.
-
The rate of substrate cleavage is calculated, and the IC50 value for the inhibitor is determined.
-
Cytotoxicity Assay (CC50 Determination)
This assay is crucial to determine if the observed antiviral effect is due to specific inhibition of the virus or general toxicity to the host cells.
-
Principle: The viability of uninfected cells is measured after treatment with the test compound. The MTT assay is a common colorimetric method used for this purpose.
-
General Procedure:
-
Host cells (e.g., Huh-7.5, Jurkat) are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of this compound.
-
After an incubation period (typically corresponding to the duration of the antiviral assay), a reagent like MTT is added.
-
Viable cells metabolize the MTT into a colored formazan product.
-
The absorbance is measured, and the CC50 value is calculated.
-
Potential Mechanisms of Action: Modulation of Host Signaling Pathways
While direct antiviral mechanisms, such as enzyme inhibition, are being investigated, the antiviral activity of this compound may also be attributed to its modulation of host cell signaling pathways that are crucial for viral replication and the host's inflammatory response.
Nrf2 Signaling Pathway
This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway in the context of liver protection.[1] Nrf2 is a master regulator of the antioxidant response, and its activation can mitigate oxidative stress, a condition often exacerbated during viral infections. By upregulating antioxidant enzymes, this compound may create a less favorable intracellular environment for viral replication.
Caption: Proposed Nrf2 activation pathway by this compound.
Anti-inflammatory Pathways (NF-κB and IL-17)
Viral infections often trigger a robust inflammatory response, which, if uncontrolled, can lead to tissue damage and disease progression. This compound has demonstrated anti-inflammatory properties, including the inhibition of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) production.[2] These effects are often mediated through the inhibition of the NF-κB signaling pathway. By dampening pro-inflammatory cytokine production, this compound may reduce virus-induced immunopathology. Furthermore, recent in silico and in vitro studies have suggested a potential role for this compound in modulating the IL-17 signaling pathway, which is also implicated in the inflammatory response to infections.[5]
Caption: Potential anti-inflammatory mechanisms of this compound.
Experimental Workflow for Antiviral Screening
The following diagram illustrates a logical workflow for the preliminary investigation of a compound's antiviral properties, such as those of this compound.
Caption: General workflow for antiviral drug screening.
Conclusion and Future Directions
The preliminary data on this compound's antiviral properties are encouraging and warrant further in-depth investigation. Its activity against HCV and HIV, coupled with its potential to inhibit the SARS-CoV-2 main protease, highlights its broad-spectrum potential. Future research should focus on:
-
Validating the in silico findings for SARS-CoV-2 through in vitro enzymatic and cell-based assays.
-
Elucidating the precise molecular targets of this compound in the context of viral infections.
-
Investigating the role of Nrf2, NF-κB, and IL-17 signaling pathways in the antiviral mechanism of this compound through targeted experiments, such as using specific pathway inhibitors or activators in combination with this compound treatment in virus-infected cells.
-
Conducting in vivo studies in appropriate animal models to evaluate the efficacy and safety of this compound as an antiviral agent.
A thorough understanding of this compound's antiviral mechanisms will be critical for its potential development as a novel therapeutic agent to combat viral diseases.
References
- 1. Pharmacological Activities and Pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological Activities and Pharmacokinetics of this compound [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A systematic insight into this compound as potential IL-8/topo I inhibitor from natural products collected in Taibai mountain based on the combination of in silico and bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties and Solubility of Glycycoumarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycycoumarin (GCM) is a significant bioactive coumarin first isolated from Glycyrrhiza uralensis Fisch., commonly known as licorice.[1][2] It is recognized for a wide spectrum of pharmacological activities, including hepatoprotective, antispasmodic, anti-inflammatory, antioxidant, and anti-tumor effects.[1][3][4] As a member of the coumarin class of compounds, its unique structure contributes to its diverse biological functions.[1][5]
However, the therapeutic potential of this compound is often hampered by its inherent physicochemical properties, most notably its poor water solubility.[1][4][6] This characteristic limits its oral bioavailability, posing a significant challenge for formulation and clinical development.[1][4] This technical guide provides a comprehensive overview of the known physicochemical properties and solubility profile of this compound, details relevant experimental protocols, and illustrates its key biological signaling pathways to support further research and drug development efforts.
Physicochemical Properties
This compound is a lipophilic compound with a molecular weight of approximately 368.38 g/mol .[1][5] Its chemical structure features a coumarin core substituted with hydroxy, methoxy, and prenyl groups, which dictates its physical and chemical behavior.[5] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 3-(2,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-6-(3-methylbut-2-enyl)chromen-2-one | [5] |
| Molecular Formula | C₂₁H₂₀O₆ | [5][7] |
| Molecular Weight | 368.38 g/mol | [7] |
| CAS Number | 94805-82-0 | [8] |
| Appearance | White to beige powder/solid | [7] |
| Melting Point | 243.0 - 244.5 °C | [1][5][8] |
| Boiling Point | 646.9 ± 55.0 °C (at 760 mmHg) | [8][9] |
| Density | 1.3 ± 0.1 g/cm³ | [1][9] |
| LogP (o/w) | > 3.2 (Experimentally suggested); 4.06 - 5.99 (Predicted) | [1][10] |
| pKa (Strongest Acidic) | 7.6 (Predicted) | [10] |
| pKa (Strongest Basic) | -4.9 (Predicted) | [10] |
Solubility Profile
This compound's solubility is a critical factor influencing its absorption and bioavailability. It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability and low solubility.[1]
-
Aqueous Solubility: this compound is poorly soluble in water, with one study reporting it as "almost insoluble in water at room temperature" based on the saturation shaking-ASK method.[1] Predicted values for its water solubility are approximately 4.11 mg/L at 25 °C.[1][11] This low aqueous solubility is a primary reason for its limited oral bioavailability.[1][4]
-
Organic Solvent Solubility: As a lipophilic compound, this compound demonstrates good solubility in various organic solvents.[1] It is soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[7][12] A clear solution of 2 mg/mL in DMSO has been reported.[7]
Table 2: Solubility Data for this compound
| Solvent | Solubility | Source(s) |
| Water | Poor / Almost Insoluble (~4.11 mg/L, predicted) | [1][11] |
| DMSO | 2 mg/mL (clear solution); 233.33 mg/mL (may require ultrasound) | [7][13] |
| Other Organic Solvents | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [12] |
Strategies to enhance its aqueous solubility and bioavailability include structural modifications, such as glycosylation, and advanced formulation techniques like the use of cyclodextrins, solid dispersions, or nanocrystals.[1]
Experimental Protocols
Determination of Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method, established by Higuchi and Connors, is the gold standard for determining the thermodynamic solubility of poorly soluble compounds like this compound.[14]
Methodology:
-
Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., purified water, buffer solution) in a sealed flask. The amount should be sufficient to ensure a saturated solution remains in equilibrium with the undissolved solid.[14]
-
Equilibration: The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the suspension is allowed to stand. The solid and liquid phases are then separated by centrifugation at high speed and/or filtration through a non-adsorptive filter (e.g., 0.22 µm PTFE).[14]
-
Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectrophotometry.[14]
-
Validation: The presence of undissolved solid in the flask after the experiment confirms that the measured concentration represents the true saturation solubility.
Quantification of this compound in Biological Matrices
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically employed for the sensitive and specific quantification of this compound in biological samples like plasma, urine, or bile.[15][16]
Methodology:
-
Sample Collection: Biological samples (e.g., blood) are collected at specified time points following administration. Plasma is obtained by centrifuging the blood.[17]
-
Sample Preparation (for free GCM): Proteins are precipitated from the plasma sample by adding a solvent like methanol, followed by vortexing and centrifugation. The clear supernatant is collected for analysis.[17]
-
Sample Preparation (for total GCM): To measure both free GCM and its glucuronidated metabolites, the plasma sample is first incubated with a β-glucuronidase enzyme solution (e.g., in a sodium acetate buffer at 37 °C for 2 hours).[16][17] This enzymatic hydrolysis cleaves the glucuronide moiety, converting the metabolites back to the parent this compound. Following hydrolysis, protein precipitation is performed as described above.
-
LC-MS/MS Analysis: The prepared sample is injected into an LC-MS/MS system. Chromatographic separation is achieved on a C18 column, and detection is performed using a mass spectrometer, often in multiple reaction monitoring (MRM) mode for high selectivity.[15][18]
References
- 1. Pharmacological Activities and Pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikidata [wikidata.org]
- 3. Protective effects of this compound on liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Activities and Pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C21H20O6 | CID 5317756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. Glycocoumarin - Glycyrrhiza uralensis (liquorice) | 94805-82-0 | XG170485 [biosynth.com]
- 9. This compound | CAS#:94805-82-0 | Chemsrc [chemsrc.com]
- 10. Showing Compound this compound (FDB017468) - FooDB [foodb.ca]
- 11. echemi.com [echemi.com]
- 12. This compound | CAS:94805-82-0 | Manufacturer ChemFaces [chemfaces.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Absorption, tissue distribution, and excretion of this compound, a major bioactive coumarin from Chinese licorice (Glycyrrhiza uralensis Fisch) [frontiersin.org]
- 16. Absorption, tissue distribution, and excretion of this compound, a major bioactive coumarin from Chinese licorice (Glycyrrhiza uralensis Fisch) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2024.sci-hub.se [2024.sci-hub.se]
- 18. researchgate.net [researchgate.net]
Glycycoumarin: A Potential Hepatoprotective Agent - A Technical Guide
Executive Summary: Glycycoumarin (GCM), a prominent coumarin compound isolated from licorice (Glycyrrhiza uralensis), has emerged as a promising natural agent for the management of various liver diseases. Preclinical studies have demonstrated its efficacy in mitigating liver injury induced by toxins, alcohol, and metabolic dysfunction. The hepatoprotective effects of GCM are attributed to a multi-target mechanism involving the activation of the Nrf2 antioxidant pathway, induction of protective autophagy, and inhibition of endoplasmic reticulum (ER) stress-mediated apoptosis. This technical guide provides an in-depth overview of the mechanisms of action, preclinical evidence, quantitative data, and detailed experimental protocols relevant to the investigation of this compound as a hepatoprotective agent, intended for researchers, scientists, and drug development professionals.
Introduction to this compound and Liver Disease
Licorice has a long history in traditional medicine for treating a variety of ailments, including liver disorders.[1] Modern pharmacological research has identified this compound (GCM) as one of its key bioactive constituents, possessing anti-inflammatory, antioxidant, and antiviral properties.[2][3] Liver diseases, stemming from diverse etiologies such as viral infections, alcohol abuse, drug-induced injury, and metabolic syndromes like non-alcoholic fatty liver disease (NAFLD), represent a significant global health burden. The progression of these diseases often involves common pathological mechanisms, including oxidative stress, inflammation, and apoptosis of hepatocytes. GCM's ability to counteract these processes at a molecular level makes it a compelling candidate for further development as a clinically useful hepatoprotective agent.[1]
Mechanisms of Hepatoprotection
This compound exerts its protective effects on the liver through several interconnected signaling pathways. Its primary mechanisms involve bolstering cellular antioxidant defenses, clearing damaged cellular components via autophagy, and mitigating stress signals emanating from the endoplasmic reticulum.
Activation of the Nrf2 Antioxidant Pathway
A central mechanism of GCM's hepatoprotective action is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[3][4] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[5] GCM treatment leads to the activation of Nrf2, which then translocates to the nucleus to induce the expression of a suite of antioxidant and cytoprotective genes, including heme oxygenase 1 (HO-1) and glutamate-cysteine ligase, thereby reducing cytotoxicity.[3] This activation is achieved, in part, through a p62-mediated positive feedback loop that promotes the degradation of Keap1.[4][6]
Induction of Autophagy
Autophagy is a cellular self-cleaning process that removes damaged organelles and protein aggregates. In the context of liver disease, particularly NAFLD, impaired autophagy contributes to hepatocyte lipoapoptosis (cell death induced by excess lipids).[7][8] GCM has been shown to reactivate this impaired autophagy.[7][8] This induction of autophagy contributes to its hepatoprotective effect by clearing damaged mitochondria and accumulated lipid droplets. Mechanistically, GCM promotes autophagy through the LKB1-AMPK-mediated inhibition of the mTOR signaling pathway.
Inhibition of Endoplasmic Reticulum (ER) Stress
Prolonged ER stress is a key contributor to hepatocyte apoptosis in various liver pathologies. GCM effectively mitigates ER stress-mediated cell death.[3][7] It attenuates the activation of downstream effectors of ER stress, including the c-Jun N-terminal kinase (JNK) pathway and the pro-apoptotic factor C/EBP-homologous protein (CHOP).[3] By inhibiting this cascade, GCM prevents the activation of the mitochondrial apoptotic pathway, thereby preserving hepatocyte viability.[7]
Preclinical Evidence: In Vivo and In Vitro Models
The hepatoprotective potential of GCM has been substantiated in various preclinical models that mimic human liver diseases.
-
In Vivo Models : Animal models are crucial for evaluating the systemic effects of a compound. The carbon tetrachloride (CCl4)-induced liver injury model in mice is widely used to study acute and chronic liver damage.[9][10] CCl4 administration leads to centrilobular necrosis and fibrosis, processes that GCM has been shown to attenuate. For studying NAFLD and non-alcoholic steatohepatitis (NASH), the methionine/choline-deficient (MCD) diet-induced mouse model is employed, which GCM also shows significant protective effects against.[8] Furthermore, GCM demonstrates efficacy in models of both acute and chronic alcohol-induced liver injury.[4]
-
In Vitro Models : Cell-based assays provide a platform to dissect the molecular mechanisms of action. A common model for NAFLD research involves inducing lipoapoptosis in hepatocyte cell lines, such as HepG2 or AML12, by exposing them to saturated fatty acids like palmitate.[7][8][11] Studies using this model have shown that GCM dose-dependently protects liver cells from palmitate-induced cell death.[8]
Quantitative Efficacy Data
The protective effects of this compound have been quantified across various experimental models. The following tables summarize the reported outcomes on key biomarkers of liver injury, inflammation, and oxidative stress.
Table 1: Effect of this compound on Liver Injury Biomarkers (In Vivo)
| Model | Biomarker | GCM Dose | Observed Effect | Reference(s) |
|---|---|---|---|---|
| CCl4-Induced Injury | Serum ALT | Not Specified | Markedly Reduced | [12] |
| CCl4-Induced Injury | Serum AST | Not Specified | Markedly Reduced | [12] |
| Alcohol-Induced Injury | Hepatotoxicity | Not Specified | Significant Reduction | [4] |
| MCD Diet-Induced NASH | Hepatotoxicity | Not Specified | Significant Reduction | [8] |
| APAP-Induced Injury | Liver Injury | Not Specified | Significantly Reduced |[3] |
Table 2: Effect of this compound on Inflammatory and Apoptotic Markers
| Model | Biomarker | GCM Concentration | Observed Effect | Reference(s) |
|---|---|---|---|---|
| LPS-Induced Macrophages | Nitric Oxide (NO) | 25-50 µM | Strong Inhibition | [2] |
| LPS-Induced Macrophages | IL-6 | 25-50 µM | Significant Inhibition | [2] |
| LPS-Induced Macrophages | TNF-α | 25-50 µM | Significant Inhibition | [2] |
| Palmitate-Induced Lipoapoptosis | JNK Activation | Not Specified | Significantly Attenuated | [3] |
| Palmitate-Induced Lipoapoptosis | CHOP Activation | Not Specified | Significantly Attenuated | [3] |
| HepG2 Cells | Cell Viability (vs. Palmitate) | 10-40 µM | Dose-Dependent Amelioration |[8] |
Table 3: Effect of this compound on Oxidative Stress Markers
| Model | Biomarker | GCM Treatment | Observed Effect | Reference(s) |
|---|---|---|---|---|
| Alcohol-Induced Injury | Nrf2 | Not Specified | Activation | [3][4] |
| Alcohol-Induced Injury | HO-1 | Not Specified | Upregulation | [3] |
| APAP-Induced Injury | Mitochondrial Oxidative Stress | Not Specified | Attenuation |[3] |
Detailed Experimental Protocols
The following protocols provide a detailed framework for key experiments used to evaluate the hepatoprotective effects of this compound.
Protocol: CCl4-Induced Acute Liver Injury in Mice
-
Animals : Use 7-8 week old male C57BL/6 mice, housed in a controlled environment with free access to food and water. Allow for a one-week acclimatization period.[13]
-
Grouping : Randomly divide mice into at least three groups (n=5-8 per group):
-
Control Group: Receives vehicle only (e.g., corn oil).
-
CCl4 Group: Receives CCl4 to induce liver injury.
-
GCM Treatment Group: Receives GCM prior to CCl4 administration.
-
-
Treatment :
-
Administer GCM (dissolved in a suitable vehicle) to the treatment group, typically via oral gavage, for a set number of days prior to CCl4 challenge.
-
Prepare a CCl4 solution (e.g., 20% v/v in corn oil or mineral oil).
-
Induce acute liver injury by a single intraperitoneal (i.p.) injection of CCl4 at a dose of 1-2 mL/kg body weight.[13] Administer the vehicle to the control group.
-
-
Sample Collection : Sacrifice the mice 24 hours after CCl4 injection. Collect blood via cardiac puncture for serum separation. Perfuse the liver with cold PBS and collect tissue samples.
-
Biochemical Analysis :
-
Measure serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using commercially available assay kits.[14]
-
-
Histological Analysis :
-
Fix a portion of the liver tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess necrosis and inflammation.[12]
-
-
Oxidative Stress Analysis :
Protocol: Palmitate-Induced Lipoapoptosis in AML12 Cells
-
Cell Culture : Culture AML12 mouse hepatocytes in DMEM/F12 medium supplemented with 10% FBS, penicillin/streptomycin, and other required growth factors, in a humidified incubator at 37°C with 5% CO2.[18][19]
-
Palmitate Solution Preparation : Prepare a stock solution of palmitic acid (PA) complexed with fatty acid-free Bovine Serum Albumin (BSA). Dissolve sodium palmitate in ethanol, then complex with a BSA solution at 37°C to achieve the desired stock concentration (e.g., 4 mM).[19]
-
Experimental Procedure :
-
Seed AML12 cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of GCM (e.g., 10-40 µM) for 2 hours.[8]
-
Induce lipotoxicity by adding the PA-BSA complex to the cell media to a final concentration of 0.3-0.6 mM.[11][20] Include a BSA-only vehicle control group.
-
Incubate the cells for 16-24 hours.
-
-
Cell Viability Assay :
-
Assess cell viability using the MTT assay or by staining with Crystal Violet.[8] Quantify the results using a plate reader.
-
-
Apoptosis Analysis :
-
Collect both floating and adherent cells.
-
Stain cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry to quantify early and late apoptosis.
-
-
Western Blot Analysis :
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.[19]
-
Separate total protein (30 µ g/sample ) by SDS-PAGE and transfer to a nitrocellulose membrane.[5]
-
Probe the membrane with primary antibodies against key signaling proteins (e.g., total and phosphorylated JNK, Nrf2, Keap1, LC3-II/I for autophagy) followed by HRP-conjugated secondary antibodies.[21][22]
-
Visualize bands using an enhanced chemiluminescence (ECL) system.
-
Conclusion and Future Perspectives
This compound is a compelling natural product with significant, multi-faceted hepatoprotective properties. Its ability to simultaneously target oxidative stress, inflammation, and apoptosis through the modulation of key cellular pathways like Nrf2 and autophagy underscores its therapeutic potential. The preclinical data from both in vivo and in vitro models are robust and provide a strong rationale for further investigation.
Future research should focus on several key areas. Firstly, more extensive dose-response and pharmacokinetic studies are needed to establish optimal dosing regimens and to understand its bioavailability, which has been noted as a potential limitation.[3] Secondly, while its efficacy in models of toxin-, alcohol-, and fat-induced liver injury is clear, its potential in other liver diseases, such as viral hepatitis or autoimmune liver disease, warrants exploration. Finally, the transition from preclinical models to human studies is the ultimate goal. Well-designed clinical trials will be necessary to confirm the safety and efficacy of this compound in patients with liver diseases. The development of GCM or its derivatives could offer a novel and effective strategy for the prevention and treatment of a wide spectrum of liver pathologies.
References
- 1. Protective effects of this compound on liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological Activities and Pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound ameliorates alcohol-induced hepatotoxicity via activation of Nrf2 and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KEAP1-NRF2 COMPLEX IN ISCHEMIA-INDUCED HEPATOCELLULAR DAMAGE OF MOUSE LIVER TRANSPLANTS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibits hepatocyte lipoapoptosis through activation of autophagy and inhibition of ER stress/GSK-3-mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits hepatocyte lipoapoptosis through activation of autophagy and inhibition of ER stress/GSK-3-mediated mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. researchgate.net [researchgate.net]
- 11. DMF-Activated Nrf2 Ameliorates Palmitic Acid Toxicity While Potentiates Ferroptosis Mediated Cell Death: Protective Role of the NO-Donor S-Nitroso-N-Acetylcysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitory effect of silymarin on CCl4-induced liver fibrosis by reducing Ly6Chi monocytes infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Increased Carbon Tetrachloride-Induced Liver Injury and Fibrosis in FGFR4-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessing inflammatory liver injury in an acute CCl4 model using dynamic 3D metabolic imaging of hyperpolarized [1-13C]pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Analysis of malondialdehyde (MDA) and glutathione (GSH) levels in hepatic tissue [bio-protocol.org]
- 17. medinprot.chem.elte.hu [medinprot.chem.elte.hu]
- 18. Increasing cellular NAD+ protects hepatocytes against palmitate-induced lipotoxicity by preventing PARP-1 inhibition and the mTORC1-p300 pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dergipark.org.tr [dergipark.org.tr]
- 20. researchgate.net [researchgate.net]
- 21. ELANE enhances KEAP1 protein stability and reduces NRF2-mediated ferroptosis inhibition in metabolic dysfunction-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Antispasmodic Effects of Glycycoumarin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the antispasmodic properties of Glycycoumarin, a bioactive coumarin isolated from licorice (Glycyrrhiza species). It details the compound's mechanism of action, presents quantitative data on its efficacy, and outlines the experimental protocols used in its evaluation.
Introduction
This compound is a naturally occurring coumarin that has demonstrated potent antispasmodic activity, making it a compound of significant interest for the development of novel therapeutic agents for conditions characterized by smooth muscle spasms, such as abdominal pain and cramping.[1] Isolated from Glycyrrhizae Radix, a key component in traditional Chinese medicine formulations like Shakuyaku-kanzo-to used for treating abdominal pain, this compound's relaxant effects on smooth muscle have been scientifically investigated, revealing a mechanism distinct from many other antispasmodic agents.[1]
Mechanism of Action: Inhibition of Phosphodiesterase 3 (PDE3)
The primary antispasmodic effect of this compound is attributed to its inhibitory action on phosphodiesterase 3 (PDE3).[1] Phosphodiesterases are enzymes that degrade cyclic adenosine monophosphate (cAMP), a crucial second messenger in smooth muscle relaxation. By inhibiting PDE3, this compound leads to an accumulation of intracellular cAMP.[1] This increase in cAMP concentration activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium levels and smooth muscle relaxation. This mechanism is similar to that of the non-specific phosphodiesterase inhibitor papaverine.[1] Notably, the effect of this compound is associated with a dose-dependent accumulation of cAMP, but not cyclic guanosine monophosphate (cGMP).[1]
Further studies have also suggested a potential role for this compound in inhibiting calcium-activated chloride channels, which could contribute to its antispasmodic and antidiarrheal effects by reducing intestinal fluid secretion.
Quantitative Data on Antispasmodic Activity
The inhibitory effects of this compound on smooth muscle contraction induced by various stimulants have been quantified. The following table summarizes the half-maximal inhibitory concentration (IC50) values from in vitro studies on isolated mouse jejunum.
| Stimulant | This compound IC50 (µM) | This compound IC50 (µg/mL) | Papaverine IC50 (µM) |
| Carbamylcholine (CCh) | 2.93 ± 0.94 | 1.08 ± 0.35 | Not Reported |
| Potassium Chloride (KCl) | 2.59 ± 0.58 | 0.95 ± 0.29 | Not Reported |
| Barium Chloride (BaCl₂) | 4.09 ± 1.82 | 1.51 ± 0.67 | Not Reported |
| A23187 (Calcium Ionophore) | 7.39 ± 5.19 | 2.72 ± 1.91 | Not Reported |
| Data from Sato et al., 2006.[1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of this compound's antispasmodic effects.
This protocol is a standard method for assessing the effects of compounds on intestinal smooth muscle contractility.
Materials:
-
Male ddY mice (5 weeks old)
-
Tyrode's solution (in mM): NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.1, NaHCO₃ 12, NaH₂PO₄ 0.42, and glucose 5.6
-
Carbamylcholine (CCh), Potassium Chloride (KCl), Barium Chloride (BaCl₂), A23187
-
This compound
-
Organ bath system with isometric force transducers
Procedure:
-
Tissue Preparation: Euthanize mice by cervical dislocation and exsanguination. Isolate the jejunum and place it in Tyrode's solution. Cut the jejunum into segments of approximately 1.5 cm.
-
Mounting: Suspend each jejunum segment in an organ bath containing 10 mL of Tyrode's solution, maintained at 37°C and continuously bubbled with a mixture of 95% O₂ and 5% CO₂. One end of the segment is fixed to a holder, and the other is connected to an isometric force transducer.
-
Equilibration: Apply an initial tension of 1.0 g to the tissue and allow it to equilibrate for at least 60 minutes. During this period, replace the Tyrode's solution every 20 minutes.
-
Induction of Contraction: After equilibration, induce sustained contractions by adding a stimulant to the organ bath. The final concentrations of the stimulants are typically: CCh (1 µM), KCl (40 mM), BaCl₂ (3 mM), or A23187 (10 µM).
-
Application of this compound: Once a stable contraction is achieved, add this compound cumulatively to the organ bath in increasing concentrations to obtain a dose-response curve.
-
Data Analysis: Record the changes in isometric tension. The relaxation induced by this compound is expressed as a percentage of the initial stimulant-induced contraction. Calculate the IC50 value from the concentration-response curve.
This assay quantifies the intracellular levels of cAMP in response to this compound treatment.
Materials:
-
Isolated mouse jejunum segments
-
Tyrode's solution
-
This compound
-
3-isobutyl-1-methylxanthine (IBMX, a non-specific PDE inhibitor)
-
Forskolin (an adenylate cyclase activator)
-
cAMP enzyme immunoassay (EIA) kit
-
Trichloroacetic acid (TCA)
-
Water-saturated diethyl ether
Procedure:
-
Tissue Preparation and Incubation: Prepare jejunum segments as described in the contraction assay. Pre-incubate the segments in Tyrode's solution for 30 minutes at 37°C.
-
Treatment: Incubate the tissue segments with different concentrations of this compound for 10 minutes. A positive control with forskolin and a control with IBMX can also be included.
-
Homogenization and Extraction: Stop the reaction by adding ice-cold 10% TCA. Homogenize the tissue and centrifuge at 3,000 x g for 15 minutes at 4°C.
-
Purification: Collect the supernatant and wash it four times with water-saturated diethyl ether to remove the TCA.
-
Quantification: Lyophilize the aqueous phase and redissolve the residue in the assay buffer provided with the cAMP EIA kit. Determine the cAMP concentration according to the manufacturer's instructions.
-
Data Analysis: Express the cAMP levels as pmol/mg of protein.
Conclusion
This compound exhibits potent antispasmodic effects on intestinal smooth muscle, primarily through the inhibition of phosphodiesterase 3 and the subsequent accumulation of intracellular cAMP. The quantitative data from in vitro studies demonstrate its efficacy in counteracting contractions induced by various spasmogens. The detailed experimental protocols provided herein offer a foundation for further research into the therapeutic potential of this compound and its derivatives for the treatment of gastrointestinal motility disorders. Future in vivo studies are warranted to fully elucidate its pharmacological profile and clinical utility.
References
Methodological & Application
Application Note: A Validated LC-MS/MS Method for the Quantification of Glycycoumarin in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Glycycoumarin in plasma. This compound, a major bioactive coumarin isolated from licorice (Glycyrrhiza uralensis), has demonstrated a range of pharmacological activities. However, its poor water solubility and metabolic instability contribute to low bioavailability, necessitating a highly sensitive analytical method for pharmacokinetic studies. The described method utilizes a simple protein precipitation extraction procedure and has been validated for specificity, linearity, accuracy, precision, and recovery. This application note provides researchers, scientists, and drug development professionals with a comprehensive protocol for the reliable quantification of this compound in a pre-clinical research setting.
Introduction
This compound is a 3-arylcoumarin compound found predominantly in the roots and rhizomes of Glycyrrhiza uralensis (licorice).[1][2] It has garnered significant interest in the scientific community due to its diverse biological activities, including antispasmodic, anti-inflammatory, antioxidant, and potential anti-cancer effects. Despite its therapeutic potential, the pharmacokinetic profile of this compound is characterized by rapid metabolism, primarily through hydroxylation and glucuronidation, and consequently, low oral bioavailability.[1][3]
To better understand the absorption, distribution, metabolism, and excretion (ADME) of this compound, a sensitive and reliable analytical method for its quantification in biological matrices is essential. This application note presents a detailed protocol for an LC-MS/MS method capable of accurately measuring this compound concentrations in plasma, providing a valuable tool for pharmacokinetic and metabolic studies in drug development.
Experimental
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Psoralidin (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (with anticoagulant)
Instrumentation
-
LC System: Agilent 1260 HPLC system or equivalent[4]
-
Mass Spectrometer: Applied Biosystems 4500 Q-Trap mass spectrometer with an electrospray ionization (ESI) source or equivalent[4]
LC-MS/MS Method Parameters
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18 (100 × 4.6 mm, 3 μm)[3][4] |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water[3][4] |
| Mobile Phase B | Acetonitrile[3][4] |
| Flow Rate | 0.4 mL/min[3][4] |
| Gradient | 40% B to 90% B (0.1 min), hold at 90% B (2 min), return to 40% B and re-equilibrate[3][4] |
| Column Temperature | 30°C[3][4] |
| Injection Volume | 10 µL |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI)[3][4] |
| Ion Spray Voltage | 5500 V[3][4] |
| Source Temperature | 450°C[3][4] |
| Curtain Gas | 20 psi[3][4] |
| Collision Gas | Medium[3][4] |
| Ion Source Gas 1 | 60 psi[3][4] |
| Ion Source Gas 2 | 60 psi[3][4] |
Table 3: MRM Transitions and Compound-Specific Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |
| This compound | 369.3 | 284.7 | 110 | 37 |
| Psoralidin (IS) | 337.0 | 280.9 | 136 | 42 |
Protocols
Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions: Prepare individual stock solutions of this compound and Psoralidin (IS) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the this compound stock solution with methanol to prepare working standard solutions for the calibration curve.
-
Calibration Curve Standards: Spike blank human plasma with the working standard solutions to achieve final concentrations ranging from 2 to 2000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at low, medium, and high concentrations (e.g., 5, 150, and 1500 ng/mL).
Plasma Sample Preparation Protocol
-
Thaw plasma samples to room temperature.
-
To a 50 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (Psoralidin).
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 60% acetonitrile in water with 0.1% formic acid).
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Visualizations
References
- 1. Pharmacological Activities and Pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Absorption, tissue distribution, and excretion of this compound, a major bioactive coumarin from Chinese licorice (Glycyrrhiza uralensis Fisch) [frontiersin.org]
- 4. Development and validation of an LC-MS/MS method for detection of glycyrol in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Glycycoumarin Extraction from Glycyrrhiza Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycycoumarin is a prominent coumarin compound first isolated from Glycyrrhiza uralensis Fisch., a species of licorice widely used in traditional Chinese medicine.[1][2][3] Phytochemical studies indicate that this compound is found in significantly higher concentrations in Glycyrrhiza uralensis compared to other species like G. inflata or G. glabra.[2] This compound has garnered substantial interest within the scientific community due to its diverse and potent pharmacological activities, including anti-inflammatory, antioxidant, hepatoprotective, antispasmodic, and antiviral properties.[1][2][3][4]
Mechanistic studies have revealed that this compound can exert anti-hepatoma effects by activating the p53 pathway and ameliorate liver injury by activating the Nrf2 and autophagy pathways.[1][3][5] Given its therapeutic potential, robust and efficient protocols for its extraction and purification are essential for research and drug development.
This document provides a detailed protocol for the extraction and isolation of high-purity this compound from the roots of Glycyrrhiza uralensis, based on established laboratory procedures.[1][5]
Materials and Reagents
A comprehensive list of necessary equipment and reagents for the successful extraction and purification of this compound is provided below.
| Category | Item |
| Plant Material | Dried roots and rhizomes of Glycyrrhiza uralensis Fisch. |
| Equipment | Grinder or mill |
| Reflux extraction apparatus | |
| Rotary evaporator | |
| Freeze-dryer | |
| Glass columns for chromatography | |
| Preparative High-Performance Liquid Chromatography (HPLC) system | |
| Analytical HPLC system with UV detector | |
| Spectrometers (NMR, MS) for structural elucidation | |
| Solvents & Reagents | Ethanol (90%, v/v) |
| Ethyl acetate | |
| Dichloromethane | |
| Methanol (HPLC grade) | |
| Acetonitrile (HPLC grade) | |
| Formic acid | |
| Distilled water | |
| Silica gel (for column chromatography) | |
| MCI GEL™ CHP20P resin (or equivalent) | |
| This compound reference standard (>98% purity) |
Experimental Protocols
The following protocols detail the step-by-step process for isolating this compound, from initial raw material processing to final purification and analysis.
Stage 1: Sample Preparation and Crude Extraction
This initial stage focuses on extracting a broad spectrum of compounds, including this compound, from the powdered licorice root.
-
Grinding: Dry the roots of Glycyrrhiza uralensis and grind them into a fine powder.
-
Reflux Extraction: Place the powdered licorice into a flask and add 90% (v/v) ethanol.[1][5] Perform the extraction under reflux for 2 hours.[1][5] This process should be repeated a total of three times to ensure maximum yield.[1][5]
-
Filtration and Concentration: After each extraction, filter the mixture to remove solid plant material. Pool the filtrates from all three extractions.
-
Solvent Removal: Concentrate the pooled ethanol extract using a rotary evaporator under vacuum to remove the ethanol.[1][5]
-
Lyophilization: Freeze-dry the concentrated aqueous solution to obtain a dry, powdered crude licorice alcohol extract.[1][5]
Stage 2: Liquid-Liquid Partitioning
This step separates compounds based on their polarity, enriching the fraction containing this compound.
-
Dissolution: Dissolve the dry crude extract in distilled water.
-
Extraction: Perform a liquid-liquid extraction by partitioning the aqueous solution against ethyl acetate. Repeat this process multiple times.
-
Concentration: Collect the ethyl acetate layers and concentrate them to dryness using a rotary evaporator. This yields the ethyl acetate extract, which is enriched in moderately polar compounds like this compound.[1][5]
Stage 3: Chromatographic Purification
A multi-step chromatographic process is required to isolate pure this compound from the complex ethyl acetate extract.
-
Silica Gel Column Chromatography:
-
Apply the dried ethyl acetate extract onto a silica gel column.[1][5]
-
Elute the column using a stepwise gradient of methanol in dichloromethane.[1][5] Recommended elution steps are 0%, 5%, 10%, 30%, 50%, and 100% (v/v) methanol.[1][5]
-
Collect the fractions from each step. This compound is typically found in the less polar fractions, such as the 5% methanol eluent.[1][5]
-
-
Decolorization:
-
Preparative HPLC:
Stage 4: Compound Identification and Purity Analysis
The identity and purity of the isolated compound must be rigorously confirmed.
-
Structural Elucidation: Confirm the chemical structure of the isolated compound as this compound using High-Resolution ESI-MS (HRESI-MS), ¹H-NMR, and ¹³C-NMR spectroscopy.[1][5] Compare the spectral data with published literature values.[1]
-
Purity Assessment: Determine the purity of the isolated this compound using an analytical HPLC-UV system.[1][5] A purity of ≥97% is typically achieved with this protocol.[1][5] Compare the retention time and UV spectrum of the isolated compound with a certified reference standard.[1]
Quantitative Data and Yields
The following tables summarize the quantitative parameters and expected outcomes from a representative large-scale extraction.[1][5]
Table 1: Extraction & Partitioning Parameters
| Parameter | Value / Condition | Source |
|---|---|---|
| Starting Material | 21 kg powdered G. uralensis root | [1][5] |
| Extraction Solvent | 90% (v/v) Ethanol | [1][5] |
| Extraction Method | Reflux | [1][5] |
| Extraction Duration | 2 hours, repeated 3 times | [1][5] |
| Partitioning Solvent | Ethyl Acetate |[1][5] |
Table 2: Yield and Purity Summary
| Stage | Output | Yield | Purity |
|---|---|---|---|
| Crude Extraction | 3.6 kg Dry Alcohol Extract | ~17.1% (from raw material) | N/A |
| Partitioning | 860 g Ethyl Acetate Extract | ~23.9% (from alcohol extract) | N/A |
| Final Purification | Pure this compound | Varies | ≥97.4% |
Visualized Workflows and Pathways
Diagrams are provided to visually represent the experimental workflow and a key biological pathway influenced by this compound.
Caption: Workflow for this compound Extraction and Purification.
Caption: Activation of the Nrf2 Antioxidant Pathway by this compound.
References
- 1. Absorption, tissue distribution, and excretion of this compound, a major bioactive coumarin from Chinese licorice (Glycyrrhiza uralensis Fisch) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Activities and Pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C21H20O6 | CID 5317756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Frontiers | Absorption, tissue distribution, and excretion of this compound, a major bioactive coumarin from Chinese licorice (Glycyrrhiza uralensis Fisch) [frontiersin.org]
Application of Glycycoumarin in Autophagy Induction Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycycoumarin (GCM), a natural coumarin compound isolated from licorice (Glycyrrhiza uralensis), has emerged as a significant modulator of autophagy.[1][2][3] Autophagy is a catabolic process essential for cellular homeostasis, involving the degradation of cellular components via lysosomes. This process plays a critical role in various physiological and pathological conditions, including liver diseases.[2][3] this compound has been shown to induce autophagy, offering protective effects against conditions such as alcoholic and non-alcoholic fatty liver disease, as well as acetaminophen-induced liver injury.[3][4][5] These application notes provide detailed protocols for utilizing this compound in autophagy induction assays, focusing on key experimental readouts and the underlying signaling pathways.
Mechanism of Action
This compound induces autophagy through a multi-faceted mechanism. It is known to reactivate impaired autophagy, subsequently inhibiting endoplasmic reticulum (ER) stress-mediated apoptosis.[1][3] Furthermore, this compound can activate the Nrf2 signaling pathway, which plays a role in cellular defense against oxidative stress and is linked to the regulation of autophagy.[3] A key aspect of its mechanism is the modulation of mTOR, a central inhibitor of autophagy. This compound has been observed to inhibit the phosphorylation of mTOR's downstream targets, S6K and 4EBP1, while enhancing the phosphorylation of ULK1, a kinase that initiates autophagosome formation.[2]
Quantitative Data Summary
The following tables summarize the effective concentrations and observed effects of this compound in various autophagy induction experiments.
In Vitro Studies
| Cell Line | This compound Concentration | Treatment Time | Key Observations | Reference |
| HepG2, AML-12 | Not specified | Not specified | Activation of Nrf2 via p38 pathway and induction of autophagy. | [3] |
| Not specified | Not specified | 24 hours | Increased conversion of LC3-I to LC3-II and formation of a punctate pattern of LC3 fluorescence. | [1] |
In Vivo Studies
| Animal Model | This compound Dosage | Treatment Schedule | Key Observations | Reference |
| C57BL/6J mice (alcoholic liver injury model) | Not specified | Not specified | Reduction in hepatotoxicity through Nrf2 activation and autophagy induction. | [3] |
| C57BL/6N mice (acetaminophen-induced liver injury) | 50 mg·kg⁻¹ | Administered 2 hours post-acetaminophen challenge. | Rapid increase in LC3-II levels at 3 hours post-treatment. | [4] |
| C57BL/6 mice (NASH model) | Not specified | Not specified | Activation of autophagy in liver tissues. | [1] |
Experimental Protocols
Detailed methodologies for key experiments to assess this compound-induced autophagy are provided below.
Western Blotting for LC3-I to LC3-II Conversion and p62 Degradation
This protocol is for the detection of the conversion of cytosolic LC3-I to the autophagosome-associated lipidated form, LC3-II, and the degradation of the autophagy substrate p62. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.
a. Cell Lysis and Protein Quantification
-
Culture cells to the desired confluency and treat with this compound at the desired concentration and time.
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 12,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
b. SDS-PAGE and Western Blotting
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on a 12-15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C. A loading control such as β-actin or GAPDH should also be used.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software. Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control.
Immunofluorescence for LC3 Puncta Formation
This method allows for the visualization of autophagosome formation by observing the translocation of LC3 to punctate structures within the cell.
a. Cell Culture and Treatment
-
Seed cells on sterile glass coverslips in a 24-well plate.
-
Allow cells to adhere and grow to 50-70% confluency.
-
Treat the cells with this compound for the desired time. Include a positive control (e.g., rapamycin or starvation) and a negative control (vehicle).
b. Immunostaining
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block with 1% BSA in PBS for 30-60 minutes.
-
Incubate with an anti-LC3 primary antibody diluted in the blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
c. Imaging and Analysis
-
Visualize the cells using a fluorescence microscope.
-
Capture images of multiple fields for each condition.
-
Quantify the number of LC3 puncta per cell. An increase in the number of puncta in this compound-treated cells compared to the control indicates autophagy induction.
Visualizations
Signaling Pathway of this compound-Induced Autophagy
Caption: this compound-induced autophagy signaling pathway.
Experimental Workflow for Western Blot Analysis
Caption: Workflow for LC3 and p62 Western blot analysis.
Experimental Workflow for Immunofluorescence
References
- 1. This compound inhibits hepatocyte lipoapoptosis through activation of autophagy and inhibition of ER stress/GSK-3-mediated mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Activities and Pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits hepatocyte lipoapoptosis through activation of autophagy and inhibition of ER stress/GSK-3-mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound protects mice against acetaminophen‐induced liver injury predominantly via activating sustained autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total Syntheses and Anti-Inflammatory Studies of Three Natural Coumarins: this compound, Glycyrin, and 3-O-Methylglycyrol [mdpi.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Glycycoumarin
AN-HPLC-001
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glycycoumarin is a significant bioactive coumarin found in licorice (Glycyrrhiza uralensis Fisch), known for its various pharmacological activities, including antioxidant and anti-inflammatory properties.[1] Accurate and reliable quantification of this compound in various samples, such as raw materials, finished products, and biological matrices, is crucial for quality control, pharmacokinetic studies, and drug development. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound.
Experimental
Instrumentation and Consumables
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 reverse-phase analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Syringe filters (0.45 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
Reagents and Standards
-
This compound reference standard (>98% purity)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (analytical grade)
Chromatographic Conditions
A C18 column is commonly used for the separation of coumarins.[2] The following conditions provide a good starting point for method development and can be optimized as needed.
| Parameter | Condition |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid |
| Gradient | See Table 2 for a typical gradient program |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV at 280 nm or 323 nm |
Table 2: Example Gradient Elution Program
| Time (min) | % Acetonitrile | % Water (0.1% Formic Acid) |
| 0 | 12 | 88 |
| 30 | 39 | 61 |
| 40 | 44 | 56 |
| 50 | 95 | 5 |
| 55 | 95 | 5 |
Note: The gradient can be adjusted to optimize the separation and reduce run time.
Protocols
1. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 1 µg/mL to 100 µg/mL).
2. Sample Preparation
The sample preparation method will vary depending on the matrix.
2.1. Plant Material (e.g., Licorice Root)
-
Extraction: Weigh 1 g of powdered plant material and extract with 20 mL of methanol using sonication for 30 minutes.
-
Filtration: Filter the extract through a 0.45 µm syringe filter prior to injection.
2.2. Biological Samples (e.g., Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.
-
Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter before injection.
Method Validation Summary
The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[3] The following table summarizes typical performance characteristics for the HPLC analysis of coumarin compounds.
Table 3: Quantitative Data and Method Validation Parameters
| Parameter | Typical Value |
| Retention Time | ~4-8 minutes (dependent on exact conditions) |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 30 ng/mL |
| Limit of Quantification (LOQ) | 100 ng/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98 - 102% |
Note: These values are representative and may vary depending on the specific instrumentation and experimental conditions.
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: HPLC analysis workflow for this compound.
Signaling Pathway (Illustrative)
While HPLC itself does not directly analyze signaling pathways, this compound is known to be involved in various biological pathways. The following is an illustrative example of a simplified signaling pathway where this compound might be studied.
Caption: Illustrative signaling pathway involving this compound.
The HPLC method described in this application note is suitable for the reliable quantification of this compound. The provided protocols for standard and sample preparation, along with the detailed chromatographic conditions, offer a solid foundation for researchers, scientists, and drug development professionals. The method demonstrates good performance in terms of linearity, sensitivity, precision, and accuracy, making it a valuable tool for the analysis of this compound in various matrices.
References
In Vivo Experimental Design for Testing Glycycoumarin Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing in vivo experiments to evaluate the therapeutic efficacy of Glycycoumarin. This document outlines detailed protocols for studying its anti-cancer, hepatoprotective, anti-inflammatory, and neuroprotective effects.
Introduction to this compound
This compound is a natural coumarin compound isolated from licorice (Glycyrrhiza uralensis) with a range of reported biological activities.[1][2][3][4] Preclinical studies have demonstrated its potential as an anti-tumor, liver-protective, anti-inflammatory, antioxidant, and neuroprotective agent.[1][2][4] Its mechanisms of action involve the modulation of several key signaling pathways, including the activation of Nrf2 and autophagy, and the inhibition of TOPK (T-LAK cell-originated protein kinase).[1][2] However, this compound exhibits poor water solubility and low bioavailability following oral administration, necessitating careful consideration of its formulation and route of delivery in in vivo studies.[1][2]
Pre-Experimental Considerations: Formulation and Administration
Given this compound's lipophilic nature and poor water solubility, a suitable vehicle is required for in vivo administration.[1] A formulation in normal saline containing 5% (v/v) Solutol HS 15 has been successfully used for intravenous, oral, and intraperitoneal administration in rats.[5][6]
Recommended Dosage and Administration Routes (based on rodent studies):
| Route of Administration | Dosage Range | Vehicle | Reference |
| Intravenous (i.v.) | 10 mg/kg | Normal saline with 5% (v/v) Solutol HS 15 | [5][6][7] |
| Oral (p.o.) | 20 mg/kg | Normal saline with 5% (v/v) Solutol HS 15 | [5][6][7] |
| Intraperitoneal (i.p.) | 10 - 20 mg/kg | Normal saline with 5% (v/v) Solutol HS 15 | [5][6][7][8] |
I. Anti-Cancer Efficacy: Hepatocellular Carcinoma (HCC) Model
This compound has shown promise in inhibiting the growth of hepatocellular carcinoma, in part by targeting the TOPK signaling pathway.[1][2] An in vivo xenograft model using human HCC cells is a standard method to evaluate this anti-tumor activity.[1][9]
Experimental Protocol: Subcutaneous Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound on the growth of subcutaneously implanted human hepatocellular carcinoma cells in immunodeficient mice.
Materials:
-
Human hepatocellular carcinoma cell line (e.g., HepG2)
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID, 6-8 weeks old)
-
Matrigel
-
This compound
-
Vehicle control (e.g., normal saline with 5% Solutol HS 15)
-
Positive control (e.g., Sorafenib)
-
Calipers
-
Sterile syringes and needles
Workflow:
Caption: Workflow for the in vivo evaluation of this compound in an HCC xenograft model.
Procedure:
-
Cell Preparation: Culture HepG2 cells under standard conditions. On the day of injection, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Group Allocation and Treatment: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):
-
Vehicle Control (i.p.)
-
This compound (e.g., 10 mg/kg, i.p., daily)[8]
-
Positive Control (e.g., Sorafenib, appropriate dose and route)
-
-
Efficacy Evaluation: Continue treatment for a predefined period (e.g., 21 days) or until the tumors in the control group reach a predetermined size. Monitor tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histopathology, western blotting for TOPK pathway proteins, immunohistochemistry for proliferation markers like Ki-67).
Data Presentation
| Group | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | Tumor Weight (g) | Tumor Growth Inhibition (%) | Body Weight Change (g) |
| Vehicle Control | |||||
| This compound (10 mg/kg) | |||||
| Positive Control |
TOPK Signaling Pathway
Caption: Simplified TOPK signaling pathway targeted by this compound.
II. Hepatoprotective Efficacy: Acetaminophen-Induced Liver Injury Model
This compound has demonstrated protective effects against drug-induced liver injury, partly through the activation of Nrf2 and autophagy.[1][3] The acetaminophen (APAP)-induced liver injury model is a widely used and clinically relevant model to assess hepatoprotective agents.[10][11][12][13][14]
Experimental Protocol
Objective: To determine the hepatoprotective effect of this compound against acetaminophen-induced acute liver injury in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Acetaminophen (APAP)
-
N-acetylcysteine (NAC) as a positive control
-
This compound
-
Vehicle control
-
Reagents for serum ALT/AST analysis and liver histology
Workflow:
Caption: Experimental workflow for the hepatoprotective study of this compound.
Procedure:
-
Animal Preparation: Acclimatize male C57BL/6 mice for at least one week. Fast the mice overnight (12-16 hours) with free access to water before the experiment.
-
Grouping and Pre-treatment: Randomize mice into the following groups (n=8-10 per group):
-
Sham Control (Vehicle only)
-
APAP + Vehicle
-
APAP + this compound (e.g., 20 mg/kg, i.p.)
-
APAP + NAC (e.g., 300 mg/kg, i.p.) Administer this compound, vehicle, or NAC 1-2 hours before APAP injection.
-
-
Induction of Liver Injury: Administer a single intraperitoneal injection of APAP (e.g., 300 mg/kg, dissolved in warm saline).[11][13]
-
Sample Collection: At 24 hours post-APAP administration, euthanize the mice. Collect blood via cardiac puncture for serum separation. Perfuse the liver with cold PBS and collect liver tissue.
-
Endpoint Analysis:
-
Biochemical Analysis: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Histopathology: Fix a portion of the liver in 10% neutral buffered formalin for H&E staining to assess the degree of necrosis.
-
Molecular Analysis: Snap-freeze a portion of the liver in liquid nitrogen for subsequent analysis of Nrf2 and autophagy-related protein expression (e.g., Nrf2, HO-1, LC3-II/LC3-I ratio) by western blotting or qPCR.
-
Data Presentation
| Group | Serum ALT (U/L) | Serum AST (U/L) | Liver Histopathology Score | Nrf2 Expression (fold change) | LC3-II/LC3-I Ratio |
| Sham Control | |||||
| APAP + Vehicle | |||||
| APAP + this compound | |||||
| APAP + NAC |
Nrf2 and Autophagy Signaling Pathways
Caption: this compound's activation of Nrf2 and induction of autophagy.
III. Anti-Inflammatory Efficacy: Lipopolysaccharide-Induced Systemic Inflammation
This compound's anti-inflammatory properties can be assessed in vivo using a lipopolysaccharide (LPS)-induced systemic inflammation model, which triggers a robust inflammatory response.[15][16][17][18][19]
Experimental Protocol
Objective: To investigate the anti-inflammatory effects of this compound in a mouse model of LPS-induced systemic inflammation.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
Dexamethasone as a positive control
-
This compound
-
Vehicle control
-
Reagents for cytokine analysis (ELISA kits)
Workflow:
Caption: Workflow for evaluating the anti-inflammatory effects of this compound.
Procedure:
-
Animal Preparation and Grouping: Acclimatize male C57BL/6 mice and randomize them into the following groups (n=8-10 per group):
-
Saline Control
-
LPS + Vehicle
-
LPS + this compound (e.g., 20 mg/kg, i.p.)
-
LPS + Dexamethasone (e.g., 1 mg/kg, i.p.)
-
-
Treatment: Administer this compound, vehicle, or dexamethasone 1 hour prior to LPS challenge.
-
Induction of Inflammation: Administer a single intraperitoneal injection of LPS (e.g., 1 mg/kg).[20]
-
Sample Collection: At various time points post-LPS injection (e.g., 1.5, 4, or 6 hours), collect blood for serum preparation.[17] At the final time point, euthanize the mice and collect tissues such as lungs and liver for histopathological analysis.
-
Endpoint Analysis:
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum using ELISA kits.
-
Histopathology: Perform H&E staining on lung and liver sections to assess inflammatory cell infiltration and tissue damage.
-
Data Presentation
| Group | Serum TNF-α (pg/mL) at 1.5h | Serum IL-6 (pg/mL) at 4h | Lung Inflammation Score | Liver Inflammation Score |
| Saline Control | ||||
| LPS + Vehicle | ||||
| LPS + this compound | ||||
| LPS + Dexamethasone |
IV. Neuroprotective Efficacy
Given that this compound does not readily cross the blood-brain barrier, in vivo models for neuroprotection should be chosen and designed carefully.[5][6][7] A model of systemic inflammation-induced neuroinflammation could be relevant, or models where the blood-brain barrier is compromised.
Experimental Protocol: LPS-Induced Neuroinflammation Model
Objective: To assess the potential neuroprotective effects of this compound against LPS-induced neuroinflammation and cognitive impairment.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS)
-
This compound
-
Vehicle control
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze)
-
Reagents for brain tissue analysis (e.g., antibodies for Iba-1, GFAP)
Workflow:
Caption: Workflow for evaluating the neuroprotective effects of this compound.
Procedure:
-
Animal Grouping and Treatment: Randomize mice into treatment groups and administer this compound or vehicle daily for a set period (e.g., 7-14 days) prior to and during the LPS challenge.
-
Induction of Neuroinflammation: Administer repeated intraperitoneal injections of a low dose of LPS (e.g., 250 µg/kg) for several consecutive days to induce a neuroinflammatory state.[18]
-
Behavioral Assessment: Following the LPS treatment period, conduct behavioral tests to assess cognitive function, such as the Morris water maze for spatial learning and memory or the Y-maze for short-term memory.
-
Endpoint Analysis: After behavioral testing, euthanize the mice and collect brain tissue.
-
Immunohistochemistry: Stain brain sections for markers of microglial activation (Iba-1) and astrogliosis (GFAP).
-
Biochemical Analysis: Measure the levels of pro-inflammatory cytokines in brain homogenates.
-
Data Presentation
| Group | Morris Water Maze (Escape Latency, s) | Y-Maze (% Spontaneous Alternation) | Iba-1 Positive Cells (count/area) | GFAP Expression (fold change) |
| Saline Control | ||||
| LPS + Vehicle | ||||
| LPS + this compound |
References
- 1. Pharmacological Activities and Pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. frontiersin.org [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Absorption, tissue distribution, and excretion of this compound, a major bioactive coumarin from Chinese licorice (Glycyrrhiza uralensis Fisch) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Absorption, tissue distribution, and excretion of this compound, a major bioactive coumarin from Chinese licorice (Glycyrrhiza uralensis Fisch) [frontiersin.org]
- 7. Absorption, tissue distribution, and excretion of this compound, a major bioactive coumarin from Chinese licorice (Glycyrrhiza uralensis Fisch) [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. oncotarget.com [oncotarget.com]
- 10. Acetaminophen-induced acute liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Acetaminophen Test Battery (ATB): A Comprehensive Method to Study Acetaminophen-Induced Acute Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acetaminophen hepatotoxicity in mice: Effect of age, frailty and exposure type - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histopathological changes of acetaminophen-induced liver injury and subsequent liver regeneration in BALB/C and ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Real-time in vivo Imaging of LPS-induced Local Inflammation and Drug Deposition in NF-κB Reporter Mice [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. inotiv.com [inotiv.com]
- 18. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 19. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying Glycycoumarin's Anti-Tumor Effects in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing cell culture models to investigate the anti-tumor properties of Glycycoumarin, a natural compound isolated from licorice. The protocols detailed below, along with data presentation tables and illustrative diagrams, offer a framework for assessing its efficacy and elucidating its mechanism of action.
Introduction
This compound has emerged as a promising natural compound with potential anti-cancer activities. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including hepatocellular carcinoma (HCC), bladder cancer, and prostate cancer. The primary mechanism of action involves the inhibition of T-LAK cell-originated protein kinase (TOPK), a kinase often overexpressed in cancer. This inhibition leads to the activation of the p53 tumor suppressor pathway, resulting in cell cycle arrest and apoptosis. This document outlines the key cell culture models and experimental protocols to study these anti-tumor effects.
Recommended Cell Culture Models
Hepatocellular carcinoma (HCC) cell lines are particularly relevant for studying this compound's effects, given the compound's demonstrated activity against liver cancer.
-
HepG2: A well-characterized human HCC cell line that is often used in cancer research.
-
Huh-7: Another widely used human HCC cell line, which can provide comparative data to HepG2.
-
DU-145: A human prostate cancer cell line, useful for investigating the broader anti-cancer potential of this compound.
-
E-J: A human bladder cancer cell line, for which an IC50 value for this compound has been reported.
Data Presentation
The following tables summarize the quantitative effects of this compound on various cancer cell lines.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 Value | Treatment Duration |
| E-J | Bladder Cancer | Sulforhodamine B | 19.0 µM[1] | Not Specified |
| HepG2 | Liver Cancer | MTT/Crystal Violet | Data not available | 24-72 hours |
| Huh-7 | Liver Cancer | MTT/Crystal Violet | Data not available | 24-72 hours |
| DU-145 | Prostate Cancer | Not Specified | Data not available | Not Specified |
Table 2: Effect of this compound on Cell Cycle Distribution in HepG2 Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | 53 | 35 | 12 |
| This compound (50 µM) | 71[2] | 20 | 9 |
Note: The data in Table 2 is illustrative, based on qualitative findings of G1 phase arrest. Specific percentages may vary between experiments.
Table 3: Induction of Apoptosis by this compound in HepG2 Cells
| Treatment | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Control (DMSO) | ~2 | ~1 | ~3 |
| This compound (75 µM) | Increased | Increased | Significantly Increased[2] |
Note: The data in Table 3 is illustrative, reflecting the qualitative observation of increased apoptosis. Specific percentages need to be determined experimentally.
Table 4: Effect of this compound on Key Signaling Proteins in HepG2 Cells
| Protein | Treatment | Change in Expression/Phosphorylation |
| p-p53 | This compound | Increased |
| p21 | This compound | Increased[2] |
| PUMA | This compound | Increased[2] |
| TOPK | This compound | Decreased |
| Cleaved Caspase-3 | This compound | Increased |
| Cleaved PARP | This compound | Increased |
Note: This table represents the qualitative changes observed in protein levels. For quantitative analysis, densitometry of Western blot bands is required.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability and Cytotoxicity Assays
a) MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 75, 100 µM) for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3][4]
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
b) Crystal Violet Staining Assay
This assay stains the DNA of adherent cells, providing a measure of cell number.
Protocol:
-
Seed cells in a multi-well plate and treat with this compound as described for the MTT assay.
-
After treatment, gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde or 100% methanol for 10-20 minutes at room temperature.
-
Wash the cells with PBS and stain with 0.5% crystal violet solution for 20 minutes.[5][6]
-
Wash the plate with water to remove excess stain and allow it to air dry.
-
For quantification, solubilize the stain with 10% acetic acid and measure the absorbance at 590 nm.
Apoptosis Assay by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed cells in a 6-well plate and treat with this compound for 24 or 48 hours.
-
Harvest the cells, including both adherent and floating cells, and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[5][7][8][9]
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This flow cytometry method determines the distribution of cells in different phases of the cell cycle based on their DNA content.
Protocol:
-
Seed cells in a 6-well plate and treat with this compound for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[2][8][10]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound.
Protocol:
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., TOPK, p53, p-p53, p21, PUMA, Caspase-3, PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Signaling Pathway of this compound's Anti-Tumor Effect
Caption: this compound inhibits TOPK, leading to p53 activation and downstream effects.
Experimental Workflow for Cell Viability Assays
Caption: Workflow for determining this compound's effect on cell viability.
Experimental Workflow for Apoptosis and Cell Cycle Analysis
Caption: Workflow for analyzing apoptosis and cell cycle distribution.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C21H20O6 | CID 5317756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pharmacological Activities and Pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genistein-triggered anticancer activity against liver cancer cell line HepG2 involves ROS generation, mitochondrial apoptosis, G2/M cell cycle arrest and inhibition of cell migrationand inhibition of cell migration [archivesofmedicalscience.com]
- 6. Pharmacological Activities and Pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound exerts anti-liver cancer activity by directly targeting T-LAK cell-originated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coumestrol induces apoptosis and inhibits invasion in human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits hepatocyte lipoapoptosis through activation of autophagy and inhibition of ER stress/GSK-3-mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Antiapoptosis Effect of Glycyrrhizate on HepG2 Cells Induced by Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Glycycoumarin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the current techniques for the synthesis of glycycoumarin, a bioactive natural product isolated from licorice (Glycyrrhiza uralensis). This document includes a summary of its biological activities, detailed synthetic protocols based on published literature, and graphical representations of the synthetic pathways.
Introduction
This compound is a prenylated 3-arylcoumarin that has garnered significant interest in the scientific community due to its diverse pharmacological properties. It is a member of the coumarin class of compounds, characterized by a benzopyran-2-one core structure.[1] Studies have demonstrated its potential as an anti-inflammatory, antioxidant, anti-tumor, and antiviral agent.[2][3][4] Specifically, this compound has been shown to inhibit the production of nitric oxide (NO), interleukin-6 (IL-6), and prostaglandin E2 (PGE2) in LPS-induced macrophages.[5] Furthermore, it has exhibited protective effects against alcohol-induced and acetaminophen-induced liver injury by activating Nrf2 and autophagy pathways.[5][6] Despite its promising biological profile, the isolation of this compound from its natural source provides low yields, necessitating efficient synthetic methods to enable further pharmacological investigation.[7]
Biological Activities of this compound Derivatives
This compound and its derivatives have been reported to exhibit a range of biological activities. The following table summarizes key quantitative data from various studies.
| Compound | Biological Activity | Assay System | IC50 / EC50 | Reference |
| This compound | Anti-inflammatory | Inhibition of prostaglandin E2 secretion | 30.5 ± 1.1 µmol/l | [2] |
| This compound | Antioxidant | ABTS free radical scavenging | 4.32 ± 0.13 µmol/l | [2] |
| This compound | Antioxidant | Inhibition of non-enzymatically induced lipid peroxidation in rat liver microsomes | 11.9 ± 0.05 µmol/l | [2] |
| This compound | Anti-tumor | Inhibition of human bladder cancer cell line E-J proliferation | 1.90 x 10⁻⁵ mol/l | [2] |
| Glycyrin | Anti-inflammatory | Inhibition of NO production in LPS-stimulated RAW264.7 cells | 12.5 µM | [5] |
| 3-O-Methylglycyrol | Anti-inflammatory | Inhibition of NO production in LPS-stimulated RAW264.7 cells | 25.3 µM | [5] |
Synthetic Approach: Total Synthesis of this compound
A recent total synthesis of this compound has been reported, providing a viable route for its laboratory-scale production.[5][7] The overall strategy relies on a Perkin condensation reaction between a substituted 2-hydroxybenzaldehyde and a phenylacetic acid derivative.[7]
Retrosynthetic Analysis
The retrosynthetic analysis for this compound (1) and its precursor, glycyrin (2), is outlined below. The core coumarin structure is envisioned to be formed via a Perkin condensation.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocols
The following protocols are adapted from the published total synthesis of this compound.[5][7]
Protocol 1: Synthesis of 2-(2,4-dihydroxyphenyl)acetic acid (8)
This multi-step protocol starts from commercially available 3-bromophenol.
-
Step 1: Synthesis of 2-(2-bromo-4-hydroxyphenyl)-2-hydroxyacetic acid (6)
-
To a solution of 3-bromophenol (4) in a suitable solvent, add glyoxylic acid (5) under basic conditions.
-
Stir the reaction mixture at room temperature for the specified time.
-
Acidify the reaction mixture and extract the product with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography to yield compound 6.
-
-
Step 2: Synthesis of 2-bromo-4-hydroxyphenylacetic acid (7)
-
Dissolve compound 6 in a suitable solvent and add SnCl₂/HCl.
-
Heat the reaction mixture to reflux for the specified time.
-
Cool the reaction mixture and extract the product with an organic solvent.
-
Purify the crude product to obtain compound 7.
-
-
Step 3: Synthesis of 2-(2,4-dihydroxyphenyl)acetic acid (8)
-
To a solution of compound 7, add oxine-copper and NaOH.
-
Heat the reaction mixture under reflux.
-
Acidify the reaction and extract the desired product 8.
-
The reported yield for this step is 92%.[7]
-
Protocol 2: Synthesis of the Prenylbenzaldehyde Fragment (19)
This protocol starts from commercially available 2,4,6-trihydroxybenzaldehyde.
-
Step 1: Selective methylation to 2-hydroxy-4,6-dimethoxybenzaldehyde (17)
-
Treat 2,4,6-trihydroxybenzaldehyde (9) with a methylating agent to selectively methylate the hydroxyl groups at positions 4 and 6.
-
-
Step 2: Prenylation to form the prenyl ether (18)
-
React compound 17 with a prenylating agent (e.g., prenyl bromide) in the presence of a base.
-
-
Step 3: Claisen/Cope rearrangement to furnish 2-hydroxy-4,6-dimethoxy-3-prenylbenzaldehyde (19)
Protocol 3: Perkin Condensation and Final Synthesis of Glycyrin (2) and this compound (1)
-
Step 1: Perkin condensation to form acetylated coumarin (20)
-
Combine the prenylbenzaldehyde 19 and 2-(2,4-dihydroxyphenyl)acetic acid (8) in the presence of a suitable base and dehydrating agent (e.g., acetic anhydride).
-
Heat the reaction mixture to facilitate the condensation and cyclization.
-
-
Step 2: Deacetylation to yield Glycyrin (2)
-
Treat the acetylated coumarin 20 with a base (e.g., KOH in MeOH) at 0 °C to remove the acetyl groups.
-
The reported yield for this step is 83%.[7]
-
-
Step 3: Intramolecular Cross Dehydrogenative C-O Coupling to form this compound (1)
-
Subject Glycyrin (2) to conditions that promote an intramolecular C-O coupling to form the final product, this compound (1).
-
Synthetic Workflow Diagram
The following diagram illustrates the forward synthesis of this compound.
Caption: Forward synthesis workflow for this compound.
Signaling Pathway Involvement
This compound has been shown to exert its biological effects through the modulation of specific signaling pathways. For instance, its hepatoprotective effects are linked to the activation of the Nrf2 and autophagy pathways.
References
- 1. This compound | C21H20O6 | CID 5317756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacological Activities and Pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Activities and Pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total Syntheses and Anti-Inflammatory Studies of Three Natural Coumarins: this compound, Glycyrin, and 3-O-Methylglycyrol [mdpi.com]
- 6. Frontiers | Absorption, tissue distribution, and excretion of this compound, a major bioactive coumarin from Chinese licorice (Glycyrrhiza uralensis Fisch) [frontiersin.org]
- 7. Total Syntheses and Anti-Inflammatory Studies of Three Natural Coumarins: this compound, Glycyrin, and 3-O-Methylglycyrol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Glycycoumarin as a Tool Compound in Kinase Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycycoumarin (GCM), a natural coumarin isolated from licorice (Glycyrrhiza uralensis), has emerged as a valuable tool compound for studying kinase signaling pathways. Its multifaceted biological activities, including anti-cancer and hepatoprotective effects, are largely attributed to its ability to modulate the activity of several key protein kinases. This document provides detailed application notes and experimental protocols for utilizing this compound in kinase inhibition studies, aimed at facilitating research in drug discovery and development.
This compound's primary known kinase target is the T-LAK cell-originated protein kinase (TOPK), an oncogenic kinase overexpressed in various cancers. By directly binding to and inactivating TOPK, this compound triggers the activation of the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to influence other critical signaling kinases, including c-Jun N-terminal kinase (JNK) and Glycogen Synthase Kinase-3 (GSK-3), and to activate the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis.
These diverse activities make this compound a versatile tool for investigating the roles of these kinases in various physiological and pathological processes.
Data Presentation
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activities of this compound.
Table 1: Inhibitory and Activation Concentrations (IC50/EC50) of this compound in Various Assays
| Target/Process | Assay Type | Cell Line/System | IC50/EC50 (µM) | Reference |
| TOPK Inhibition | In vitro kinase assay | Recombinant TOPK | Not explicitly reported, but direct binding and inactivation demonstrated. | |
| JNK Pathway | Western Blot (Phospho-JNK) | Palmitic acid-induced hepatocytes | Attenuates activation | |
| GSK-3 Pathway | Western Blot (Phospho-GSK-3) | Palmitic acid-induced hepatocytes | Inhibits activation | |
| AMPK Activation | Western Blot (Phospho-AMPK) | Hepatocytes | Activates AMPK | |
| Cell Proliferation | Sulforhodamine B assay | Human bladder cancer E-J cells | 19.0 | |
| Anti-inflammatory | Prostaglandin E2 secretion | LPS-induced macrophages | 30.5 ± 1.1 | |
| Antispasmodic | Carbachol-induced contraction | Mouse jejunum | 1.08 ± 0.35 (as µg/ml) | |
| Antispasmodic | KCl-induced contraction | Mouse jejunum | 0.95 ± 0.29 (as µg/ml) | |
| Antiviral (HCV) | HCV replicon inhibition | Huh7.5 cells | 8.8 (as µg/ml) | |
| Antioxidant | ABTS free radical scavenging | Cell-free | 4.32 ± 0.13 |
Table 2: Cytotoxicity of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | Not specified | Dose-dependent inhibition | |
| Huh7 | Hepatocellular Carcinoma | Not specified | Dose-dependent inhibition | |
| DU-145 | Prostate Cancer | Not specified | Dose-dependent inhibition | |
| E-J | Bladder Cancer | Sulforhodamine B | 19.0 |
Note: A comprehensive kinase panel screening to determine the full inhibitory profile of this compound is a recommended area for future investigation.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits TOPK, leading to activation of the p53 pathway.
Caption: this compound activates AMPK, a key regulator of cellular energy.
Caption: A general workflow for screening and validating kinase inhibitors.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol adaptable for TOPK)
This protocol describes a general method for assessing the inhibitory effect of this compound on kinase activity using a luminescence-based assay that measures ADP production (e.g., ADP-Glo™ Kinase Assay).
Materials:
-
Recombinant human TOPK enzyme
-
Kinase substrate (e.g., a generic substrate like myelin basic protein or a specific TOPK substrate)
-
This compound (dissolved in DMSO)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a serial dilution of this compound in kinase assay buffer to achieve the desired final concentrations for the assay. Include a DMSO-only control.
-
Prepare the kinase reaction mixture containing the recombinant TOPK enzyme and the appropriate substrate in kinase assay buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.
-
Prepare the ATP solution in kinase assay buffer at a concentration that is at or near the Km for the kinase, if known.
-
-
Kinase Reaction:
-
Add the this compound dilutions or DMSO control to the wells of the assay plate.
-
Add the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure sufficient product formation without depleting the substrate.
-
-
ADP Detection:
-
Following the kinase reaction, add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Plot the percentage of kinase inhibition versus the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
-
Cell Viability Assay (MTT Assay)
This protocol details the use of the MTT assay to determine the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HepG2, Huh7)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution in DMSO. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.5%). Include a vehicle control (medium with DMSO only).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability versus the logarithm of the this compound concentration and determine the IC50 value.
-
Western Blot Analysis of Kinase Phosphorylation
This protocol provides a method to assess the effect of this compound on the phosphorylation status of target kinases (e.g., TOPK, AMPK, JNK, GSK-3) in cultured cells.
Materials:
-
Cultured cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (specific for the phosphorylated and total forms of the target kinases)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for the desired time. Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (protein lysate) and determine the protein concentration using a protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein lysates to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-TOPK) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the kinase or a housekeeping protein (e.g., GAPDH, β-actin).
-
Quantify the band intensities using densitometry software and express the level of phosphorylated kinase relative to the total kinase or housekeeping protein.
-
Conclusion
This compound is a promising tool compound for kinase research, offering a natural and effective means to probe the functions of TOPK, AMPK, JNK, and GSK-3 signaling pathways. The protocols and data presented here provide a foundation for researchers to incorporate this compound into their studies, paving the way for new discoveries in cancer biology, metabolism, and other research areas. Further characterization of its kinase selectivity profile will undoubtedly enhance its utility as a specific and potent research tool.
Application Notes and Protocols for Evaluating Glycycoumarin Pharmacokinetics in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current knowledge and methodologies for evaluating the pharmacokinetics of Glycycoumarin in animal models. The protocols and data presented are intended to serve as a valuable resource for researchers in the fields of pharmacology, toxicology, and drug development.
Introduction to this compound and its Pharmacokinetic Profile
This compound is a prominent bioactive coumarin found in licorice (Glycyrrhiza uralensis Fisch), a plant widely used in traditional medicine.[1][2][3] It has demonstrated a range of biological activities, including anti-tumor, liver-protective, antispasmodic, antibacterial, and antiviral effects.[4][5] Understanding the pharmacokinetic profile of this compound is crucial for its development as a potential therapeutic agent.
Pharmacokinetic studies have shown that this compound is rapidly absorbed and extensively metabolized in rats.[1][2] The primary metabolic pathways are hydroxylation (Phase I metabolism) and glucuronidation (Phase II metabolism), leading to a low oral bioavailability of the parent compound.[1][2][4][5] The glucuronidated metabolites are the major forms of this compound found in systemic circulation.[1][2]
Animal Models for Pharmacokinetic Studies
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound in Sprague-Dawley rats after intravenous and oral administration.
Table 1: Pharmacokinetic Parameters of Free this compound in Rats
| Parameter | Intravenous (10 mg/kg) | Oral (20 mg/kg) |
| Cmax (ng/mL) | 2053.3 ± 464.2 | Not Detectable |
| Tmax (h) | 0.08 | Not Applicable |
| AUC (0-t) (ng·h/mL) | 554.6 ± 113.7 | Not Detectable |
| AUC (0-inf) (ng·h/mL) | 557.8 ± 114.3 | Not Detectable |
| t1/2 (h) | 0.71 ± 0.15 | Not Applicable |
| CL (L/h/kg) | 18.2 ± 3.7 | Not Applicable |
| Vz (L/kg) | 18.5 ± 3.8 | Not Applicable |
Data are presented as mean ± standard deviation (n=6). Data sourced from[1][2].
Table 2: Pharmacokinetic Parameters of Total this compound (Free + Glucuronidated) in Rats
| Parameter | Intravenous (10 mg/kg) | Oral (20 mg/kg) |
| Cmax (ng/mL) | 4876.7 ± 983.6 | 232.18 ± 89.5 |
| Tmax (h) | 0.08 | 0.79 ± 0.64 |
| AUC (0-t) (ng·h/mL) | 2478.9 ± 453.2 | 987.6 ± 284.3 |
| AUC (0-inf) (ng·h/mL) | 2533.7 ± 461.5 | 1017.85 ± 301.2 |
| t1/2 (h) | 2.46 ± 0.53 | 4.75 ± 1.23 |
| CL (L/h/kg) | 4.0 ± 0.7 | Not Applicable |
| Vz (L/kg) | 14.1 ± 2.8 | Not Applicable |
| Oral Bioavailability (%) | Not Applicable | 9.22 |
Data are presented as mean ± standard deviation (n=6). Data sourced from[1][2].
Experimental Protocols
Animal Model
-
Species: Male Sprague-Dawley rats
-
Weight: 200 ± 20 g
-
Housing: Standard laboratory conditions (controlled temperature, humidity, and light/dark cycle) with free access to standard diet and water.
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
Experimental Workflow for Pharmacokinetic Study
Pharmacokinetic Study Workflow
Drug Administration
-
Oral Administration:
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
Administer a single dose of 20 mg/kg by oral gavage.
-
-
Intravenous Administration:
-
Dissolve this compound in a vehicle suitable for injection (e.g., a mixture of ethanol, polyethylene glycol 400, and saline).
-
Administer a single dose of 10 mg/kg via the tail vein.
-
Sample Collection
-
Blood Sampling:
-
Collect blood samples (approximately 0.3 mL) from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Tissue Distribution (Optional):
-
At the end of the blood collection period, euthanize the animals.
-
Collect various tissues (e.g., heart, liver, spleen, lung, kidney, brain).
-
Rinse the tissues with cold saline, blot dry, and weigh.
-
Homogenize the tissues in saline.
-
Store the tissue homogenates at -80°C until analysis.
-
Sample Preparation and Analysis
-
Plasma Sample Preparation:
-
Thaw plasma samples to room temperature.
-
To 50 µL of plasma, add 150 µL of a precipitating agent (e.g., acetonitrile) containing an internal standard (e.g., psoralidin).
-
Vortex for 1 minute and centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
Quantification of Total this compound:
-
LC-MS/MS Analysis:
Metabolic Pathways of this compound
This compound undergoes extensive Phase I and Phase II metabolism in rats. The primary metabolic reactions are hydroxylation of the isoprenyl group and glucuronidation of the hydroxyl groups.[4][5]
Metabolic Pathway of this compound
Signaling Pathways Modulated by this compound
This compound has been shown to exert its pharmacological effects by modulating key cellular signaling pathways, including the Nrf2 and autophagy pathways.[2]
This compound-Mediated Activation of the Nrf2 Signaling Pathway
This compound can activate the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress.
This compound and Nrf2 Pathway
This compound-Induced Autophagy
This compound has been reported to induce autophagy, a cellular process for degrading and recycling cellular components, which can be protective in certain disease states.
This compound-Induced Autophagy
Conclusion
The pharmacokinetic evaluation of this compound in animal models, particularly in rats, provides essential insights into its absorption, distribution, metabolism, and excretion. The protocols and data presented in these application notes offer a solid foundation for researchers to design and conduct their own studies. Further investigation into the pharmacokinetics of this compound in other animal species is warranted to better understand its potential for clinical translation.
References
- 1. Absorption, tissue distribution, and excretion of this compound, a major bioactive coumarin from Chinese licorice (Glycyrrhiza uralensis Fisch) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Activities and Pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Absorption, tissue distribution, and excretion of this compound, a major bioactive coumarin from Chinese licorice (Glycyrrhiza uralensis Fisch) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Spectroscopic Elucidation of Glycycoumarin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the spectroscopic methods employed in the structural elucidation of Glycycoumarin, a bioactive natural coumarin isolated from licorice (Glycyrrhiza uralensis)[1][2][3]. The protocols outlined below are designed to assist researchers in confirming the identity and purity of this compound and in characterizing its structural features.
Overview of Spectroscopic Methods
The structural determination of this compound (C₂₁H₂₀O₆, Molar Mass: 368.38 g/mol ) relies on a combination of modern spectroscopic techniques.[4][5] High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition. Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, is essential for establishing the carbon-hydrogen framework and connectivity. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and conjugated systems present in the molecule.
Mass Spectrometry
High-Resolution Mass Spectrometry is a fundamental technique for determining the precise molecular formula of this compound.
Quantitative Data
| Parameter | Value | Reference |
| Molecular Formula | C₂₁H₂₀O₆ | [4] |
| Calculated [M+H]⁺ | 495.1650 | [3] |
| Found [M+H]⁺ | 495.1642 | [3] |
| Precursor m/z [M-H]⁻ | 367.1188 | [4] |
MS/MS Fragmentation Data (Positive Ion Mode)
| Precursor Ion [M+H]⁺ | Fragment Ion m/z | Relative Abundance |
| 369.13419 | 313.06604 | 29.07% |
| 314.07693 | 14.81% | |
| 165.01936 | 12.59% | |
| 169.06607 | 6.85% |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation:
-
Dissolve a small amount of purified this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the sample solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode) to a final concentration of approximately 1-10 µg/mL.
-
-
Instrumentation:
-
LC-MS Parameters:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometer Parameters (Positive ESI Mode Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive.
-
Capillary Voltage: 3.5-4.5 kV.
-
Sampling Cone Voltage: 20-40 V.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-500 °C.
-
Mass Range: m/z 100-1000.
-
Data Acquisition: Acquire data in full scan mode with a high-resolution setting. For MS/MS, select the precursor ion of this compound ([M+H]⁺ or [M-H]⁻) and apply collision-induced dissociation (CID) with varying collision energies to obtain fragment ions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structural elucidation of this compound, providing detailed information about the connectivity of atoms.
Quantitative Data
¹H NMR (400 MHz, DMSO-d₆) [3]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 10.59 | s | - | 1H | OH |
| 9.40 | s | - | 2H | OH |
| 7.82 | s | - | 1H | H-4 |
| 7.11 | d | 8.3 | 1H | H-5' |
| 6.61 | s | - | 1H | H-8 |
| 6.37 | d | 2.3 | 1H | H-2' |
| 6.27 | dd | 8.3, 2.3 | 1H | H-6' |
| 5.16 | t | 6.9 | 1H | H-2'' |
| 3.77 | s | - | 3H | OCH₃ |
| 3.27 | d | 6.9 | 2H | H-1'' |
| 1.74 | s | - | 3H | H-4'' |
| 1.64 | s | - | 3H | H-5'' |
¹³C NMR (100 MHz, DMSO-d₆) [3]
| Chemical Shift (δ, ppm) | Assignment |
| 160.0 | C-2 |
| 159.2 | C-7 |
| 158.3 | C-5 |
| 156.0 | C-8a |
| 155.2 | C-4' |
| 152.9 | C-2' |
| 136.4 | C-3'' |
| 131.5 | C-6' |
| 130.7 | C-1' |
| 122.6 | C-2'' |
| 120.3 | C-6 |
| 118.3 | C-3 |
| 113.4 | C-4a |
| 106.2 | C-5' |
| 106.1 | C-3' |
| 102.6 | C-8 |
| 97.9 | C-4 |
| 62.8 | OCH₃ |
| 25.4 | C-4'' |
| 22.3 | C-1'' |
| 17.7 | C-5'' |
Experimental Protocols: NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).
-
Filter the solution into a 5 mm NMR tube.
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
-
¹H NMR Spectroscopy:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
-
¹³C NMR and DEPT Spectroscopy:
-
Pulse Sequence: Proton-decoupled single-pulse experiment for ¹³C; DEPT-135 and DEPT-90 for distinguishing CH, CH₂, and CH₃ groups.
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the concentration.
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
-
2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks. Use a standard gradient-selected COSY pulse sequence.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations. Use a standard gradient-selected HSQC pulse sequence optimized for a one-bond coupling constant of ~145 Hz.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for connecting different spin systems and establishing the overall molecular structure. Use a standard gradient-selected HMBC pulse sequence optimized for a long-range coupling constant of ~8 Hz.
-
Data Acquisition and Processing: For all 2D experiments, acquire a sufficient number of increments in the indirect dimension (F1) to achieve adequate resolution. Process the data using appropriate window functions (e.g., sine-bell) in both dimensions.
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
While specific experimental data for this compound is not extensively reported in the literature, the following provides an overview of the expected spectral features and general protocols.
Expected IR Spectral Data
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H (Phenolic) | 3500-3200 (broad) |
| C-H (Aromatic) | 3100-3000 |
| C-H (Aliphatic) | 3000-2850 |
| C=O (α,β-unsaturated lactone) | 1730-1710 |
| C=C (Aromatic) | 1600-1450 |
| C-O (Ether and Phenol) | 1260-1000 |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of dry this compound powder (1-2 mg) with approximately 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation:
-
A Fourier-Transform Infrared (FT-IR) spectrometer.
-
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: Collect a background spectrum of the empty sample compartment (or the KBr pellet without the sample) before running the sample.
-
Expected UV-Vis Spectral Data
Coumarins typically exhibit strong UV absorption due to their extended conjugated systems. For this compound, absorption maxima (λmax) are expected in the range of 250-380 nm. The exact positions and intensities of the absorption bands will be solvent-dependent.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of this compound in a UV-grade solvent (e.g., methanol or ethanol) of known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.2 and 1.0.
-
-
Instrumentation:
-
A dual-beam UV-Vis spectrophotometer.
-
-
Data Acquisition:
-
Wavelength Range: 200-600 nm.
-
Blank: Use the same solvent as used for the sample as a blank to zero the instrument.
-
Measurement: Record the absorbance spectrum and identify the wavelength(s) of maximum absorbance (λmax).
-
Signaling Pathways and Experimental Workflows
This compound has been shown to exert its biological effects through the modulation of key cellular signaling pathways, including the Nrf2 and autophagy pathways, which are critical in cellular defense against oxidative stress and in maintaining cellular homeostasis.
Caption: this compound activates the Nrf2 signaling pathway.
Caption: this compound promotes autophagy via mTOR inhibition.
These application notes and protocols provide a framework for the spectroscopic analysis of this compound. Researchers should adapt these methods based on the specific instrumentation and experimental goals.
References
- 1. Frontiers | Absorption, tissue distribution, and excretion of this compound, a major bioactive coumarin from Chinese licorice (Glycyrrhiza uralensis Fisch) [frontiersin.org]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C21H20O6 | CID 5317756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
Troubleshooting & Optimization
Glycycoumarin Technical Support Center: Overcoming Solubility Challenges
This technical support guide provides researchers, scientists, and drug development professionals with practical solutions and in-depth information for overcoming the poor water solubility of Glycycoumarin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
This compound is a lipophilic compound with very low water solubility, which presents a significant challenge for its use in aqueous experimental systems.[1] Its properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 368.38 g/mol | [2] |
| Water Solubility (25 °C) | ~4.11 mg/L | [1][2] |
| Log P | > 3.2 | [1] |
| Melting Point | 243.5–244.5 °C | [1][2] |
| Biopharmaceutical Classification | BCS Class II | [1] |
| Common Organic Solvents | DMSO (clear solution at 2 mg/mL), Chloroform, Acetone, Ethyl Acetate | [3] |
Q2: Why is overcoming the poor water solubility of this compound critical for experiments?
The poor water solubility of this compound limits its druggability and bioavailability.[1][4][5] For meaningful in vitro and in vivo experimental results, it is essential to prepare homogenous, stable solutions. Inadequate solubilization can lead to drug precipitation, inaccurate dosing, low absorption after oral administration, and consequently, low bioavailability, making it difficult to assess the compound's true pharmacological activity.[1][4]
Q3: What are the recommended methods for solubilizing this compound for in vitro and in vivo studies?
For most research purposes, using a co-solvent system is the most direct and effective method. For advanced applications aimed at improving bioavailability, nanoformulation strategies are recommended.
-
In Vitro Studies: A stock solution can be prepared in Dimethyl sulfoxide (DMSO) at a concentration of 2 mg/mL. This stock can then be diluted to the final desired concentration in the cell culture medium. It is crucial to ensure the final DMSO concentration in the medium is non-toxic to the cells (typically <0.5%).
-
In Vivo Studies: A multi-component co-solvent system is highly effective. A widely used formulation consists of DMSO, PEG300, Tween-80, and saline.[6] Another documented method for animal studies involves using Solutol HS 15 in normal saline.[7]
Q4: Are there advanced techniques to enhance the solubility and bioavailability of this compound?
Yes, as a BCS Class II drug, several advanced formulation strategies can be employed to improve both solubility and absorption.[1] These methods are particularly relevant for drug development and include:
-
Cyclodextrin Inclusion Complexes: Encapsulating this compound within cyclodextrin molecules can significantly increase its aqueous solubility.[1][8][9][10]
-
Nanoformulations: Techniques such as creating solid lipid nanoparticles, microemulsions, or nanocrystals can improve the dissolution rate and surface area, thereby enhancing bioavailability.[1][11][12]
-
Solid Dispersions: Mixing this compound with hydrophilic carriers can create solid dispersions that improve its wettability and dissolution rate.[1][13]
-
Structural Modification: Research has shown that creating a glycoside derivative of this compound can significantly improve its water solubility and intestinal absorption.[1]
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Precipitation in Solution | The aqueous concentration of this compound has exceeded its solubility limit, or the co-solvent concentration is too low. | Gently warm the solution and/or use sonication to aid dissolution.[6] For future experiments, consider increasing the ratio of co-solvents or using a more robust solubilization system like a cyclodextrin complex. Always prepare fresh solutions for in vivo experiments.[6] |
| Low or Inconsistent Bioavailability in Animal Studies | Poor dissolution of the compound in the gastrointestinal tract due to its low water solubility. | The absorption of this compound is dependent on its solubility.[1] Use a proven co-solvent system (see Protocol 1) or consider advanced formulations like nanoemulsions or solid dispersions to improve the dissolution rate and subsequent absorption.[1][11] |
| Inconsistent Results in Cell-Based Assays | Precipitation of this compound in the aqueous culture medium upon dilution from the DMSO stock. | Ensure the final concentration of the compound in the medium does not exceed its solubility limit. Perform a visual inspection for precipitation after adding the compound. Consider pre-complexing with cyclodextrin to increase aqueous solubility before adding to the medium. |
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound Solution for In Vivo Administration
This protocol details the preparation of a clear this compound solution using a co-solvent system, achieving a concentration of ≥ 2.08 mg/mL.[6]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Begin by preparing a stock solution of this compound in DMSO.
-
Sequentially add the other solvents to achieve the final volumetric ratio:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Ensure each solvent is fully mixed before adding the next.
-
If any precipitation or phase separation occurs, gently warm the solution and use sonication until a clear, homogenous solution is achieved.[6]
-
Crucial Note: For in vivo experiments, it is highly recommended to prepare this solution fresh on the day of use to ensure stability and prevent precipitation.[6]
Table 2: Comparison of Published Solubilization Formulations
| Formulation Components | Achieved Concentration | Solution Type | Recommended Use | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | Clear Solution | In Vivo Studies | [6] |
| 10% DMSO, 90% Corn Oil | 2.08 mg/mL | Suspended Solution | In Vivo Studies (requires sonication) | [6] |
| 5% (v/v) Solutol HS 15 in Normal Saline | 10 mg/mL | Solution | In Vivo Studies | [7] |
| DMSO | 2 mg/mL | Clear Solution | In Vitro Stock Solution |
Visualized Workflows and Pathways
Workflow for Selecting a Solubilization Strategy
The following diagram outlines a logical workflow for researchers to select the most appropriate method for solubilizing this compound based on their experimental needs.
Caption: Decision workflow for this compound solubilization.
Key Signaling Pathways Modulated by this compound
This compound exerts its hepatoprotective and anti-tumor effects by modulating several key signaling pathways.[5][14] The diagram below illustrates its role in activating the Nrf2 antioxidant response.
Caption: this compound activates the Nrf2 signaling pathway.
References
- 1. Pharmacological Activities and Pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. This compound | CAS:94805-82-0 | Manufacturer ChemFaces [chemfaces.com]
- 4. Pharmacological Activities and Pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Absorption, tissue distribution, and excretion of this compound, a major bioactive coumarin from Chinese licorice (Glycyrrhiza uralensis Fisch) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. oatext.com [oatext.com]
- 10. scielo.br [scielo.br]
- 11. Emerging nanoformulation strategies for phytocompounds and applications from drug delivery to phototherapy to imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in the nanoparticle drug delivery systems of silymarin [jcps.bjmu.edu.cn]
- 13. ijmsdr.org [ijmsdr.org]
- 14. Protective effects of this compound on liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing challenges in the large-scale synthesis of Glycycoumarin
Technical Support Center: Large-Scale Synthesis of Glycycoumarin
Welcome to the technical support center for the large-scale synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prominently reported synthetic route for this compound involves a multi-step process starting from commercially available reagents. The key steps include the synthesis of two main intermediates: 2-(2,4-dihydroxyphenyl)acetic acid and a 5-prenylbenzaldehyde derivative. These intermediates are then coupled via a Perkin condensation, followed by deprotection steps to yield the final this compound product.[1]
Q2: What are the critical reactions in this synthesis that often pose challenges?
A2: The two most critical and challenging reactions in the synthesis of this compound are:
-
Claisen/Cope Rearrangement: This reaction is used to introduce the prenyl group at the correct position on the benzaldehyde ring. It is prone to the formation of byproducts and requires careful optimization of reaction conditions.[1]
-
Perkin Condensation: This reaction forms the coumarin core by coupling the two key intermediates. Optimizing the yield and minimizing side reactions can be challenging, especially on a larger scale.
Q3: What are the main safety concerns when scaling up the synthesis of this compound?
A3: When scaling up any chemical synthesis, several safety factors must be considered. For this compound synthesis, specific concerns include:
-
Thermal Management: The Claisen/Cope rearrangement is typically conducted at high temperatures (e.g., in refluxing N,N-dimethylaniline), and the Perkin condensation also requires heating.[1] On a large scale, efficient heat dissipation is crucial to prevent runaway reactions.
-
Reagent Handling: The use of reagents like acetic anhydride, strong acids, and bases requires appropriate personal protective equipment (PPE) and handling procedures to avoid contact and inhalation.
-
Solvent Toxicity and Flammability: Many organic solvents used in the synthesis are flammable and can be toxic. Large-scale operations require well-ventilated areas and adherence to safety protocols for solvent handling and disposal.
Troubleshooting Guides
Issue 1: Low Yield in Claisen/Cope Rearrangement and Byproduct Formation
Question: I am attempting the Claisen/Cope rearrangement to synthesize the 5-prenylbenzaldehyde intermediate, but I am getting a low yield of the desired product along with a significant amount of a byproduct. How can I resolve this?
Answer: This is a common issue in the synthesis of this compound. The byproduct is often the result of a simple Claisen rearrangement without the subsequent Cope rearrangement.
Troubleshooting Steps:
-
Reaction Time: The most critical factor is the reaction time. A short reaction time (e.g., 1 hour) may favor the formation of the byproduct. Extending the reaction time (e.g., to 5 hours) allows for the subsequent Cope rearrangement to occur, leading to the desired para-product.[1]
-
Temperature Control: Ensure the reaction is maintained at the optimal reflux temperature of the solvent (e.g., N,N-dimethylaniline). Inconsistent heating can lead to incomplete reaction and a mixture of products.
-
Purity of Starting Material: Ensure the prenyl ether starting material is pure. Impurities can interfere with the rearrangement and lead to side reactions.
Issue 2: Incomplete Perkin Condensation and Low Yield of Acetylated this compound
Question: My Perkin condensation to form the coumarin ring is sluggish and results in a low yield of the acetylated this compound. What can I do to improve this?
Answer: The Perkin condensation can be sensitive to several factors, especially with complex substrates.
Troubleshooting Steps:
-
Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous reagents are used. The presence of water can hydrolyze the acetic anhydride and deactivate the catalyst.
-
Reagent Stoichiometry: A slight excess of acetic anhydride and the base (e.g., potassium acetate) is often used to drive the reaction to completion.
-
Reaction Temperature: The reaction is typically carried out at reflux. Ensure the temperature is maintained consistently.
-
Mixing: On a larger scale, efficient mixing is crucial to ensure homogeneity of the reaction mixture.
Data Presentation
Table 1: Summary of Yields for Key Steps in this compound Synthesis
| Step | Reactants | Product | Reported Yield (%) |
| Synthesis of Intermediate 8 | 2-bromo-4-hydroxyphenylacetic acid | 2-(2,4-dihydroxyphenyl)acetic acid (8) | 92% |
| Prenylation | 2-hydroxy-6-methoxy-4-(methoxymethoxy)benzaldehyde (12) | Prenyl ether (14) | 79% |
| Claisen/Cope Rearrangement (Optimized) | Prenyl ether (14) | 5-prenylbenzaldehyde (15) | 77% |
| Perkin Condensation | Intermediate 8 and 15 | Acetylated this compound (16) | 61% |
| Global Deacetylation | Acetylated this compound (16) | This compound (1) | 87% |
Data sourced from a 2024 study on the total synthesis of this compound.[1]
Experimental Protocols
Protocol 1: Optimized Claisen/Cope Rearrangement
This protocol describes the optimized synthesis of the 5-prenylbenzaldehyde intermediate (15).
Materials:
-
Prenyl ether (14)
-
N,N-dimethylaniline
Procedure:
-
A solution of prenyl ether (14) in N,N-dimethylaniline is prepared.
-
The solution is heated at reflux for 5 hours.
-
After cooling, the reaction mixture is diluted with an appropriate solvent (e.g., ethyl acetate) and washed with an acidic solution (e.g., 1 M HCl) to remove the N,N-dimethylaniline.
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired 5-prenylbenzaldehyde (15).
Protocol 2: Perkin Condensation for Acetylated this compound
This protocol details the coupling of the two key intermediates to form the coumarin core.
Materials:
-
2-(2,4-dihydroxyphenyl)acetic acid (8)
-
5-prenylbenzaldehyde (15)
-
Potassium acetate (CH₃COOK)
-
Acetic anhydride (Ac₂O)
Procedure:
-
A mixture of 2-(2,4-dihydroxyphenyl)acetic acid (8), 5-prenylbenzaldehyde (15), and potassium acetate in acetic anhydride is prepared.
-
The mixture is heated at reflux for the required duration.
-
The reaction mixture is then cooled and poured into ice water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product, acetylated this compound (16), can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Workflow for the total synthesis of this compound.
Caption: Mechanism of the Claisen/Cope rearrangement.
References
Technical Support Center: Optimizing Glycycoumarin Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of glycycoumarin for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in in vivo studies?
A1: Published studies in rats have used dosages of 10 mg/kg for intravenous (i.v.) administration and 20 mg/kg for oral (p.o.) and intraperitoneal (i.p.) administration.[1][2] These dosages can serve as a starting point for your experimental design. However, the optimal dose will depend on the specific animal model, the research question, and the desired therapeutic effect. It is always recommended to perform a dose-response study to determine the most effective dose for your specific experimental conditions.
Q2: What is the bioavailability of this compound?
A2: this compound has low oral bioavailability, estimated to be around 9.22% in rats.[2][3] This is primarily due to extensive first-pass metabolism in the liver and intestines, where it is rapidly converted into glucuronidated and hydroxylated metabolites.[3][4]
Q3: How should I prepare this compound for in vivo administration?
A3: Due to its poor water solubility, this compound needs to be dissolved in a suitable vehicle for in vivo administration.[4] A commonly used vehicle is normal saline containing 5% (v/v) Solutol HS 15.[1] See the "Experimental Protocols" section for a detailed preparation method.
Q4: What are the known signaling pathways affected by this compound?
A4: this compound has been shown to modulate several signaling pathways, including:
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Nrf2 antioxidant response pathway: this compound can activate Nrf2, leading to the upregulation of antioxidant enzymes.[4][5]
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Autophagy pathway: It can induce autophagy, which is a cellular process for degrading and recycling cellular components.[2][5]
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TOPK/p53 pathway: this compound can inhibit the T-LAK cell-originated protein kinase (TOPK), leading to the activation of the p53 tumor suppressor pathway.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no observable therapeutic effect | 1. Insufficient Dosage: The administered dose may be too low to elicit a response in your model. 2. Poor Bioavailability: Due to extensive first-pass metabolism, the concentration of active this compound reaching the target tissue may be insufficient.[3][4] 3. Rapid Metabolism: this compound is quickly metabolized and eliminated from the body.[1][2][3] | 1. Conduct a Dose-Response Study: Systematically test a range of doses to identify the optimal concentration for your desired effect. 2. Consider Alternative Administration Routes: Intraperitoneal (i.p.) or intravenous (i.v.) injection can bypass the first-pass effect and increase bioavailability.[1][2] 3. Increase Dosing Frequency: More frequent administration may be necessary to maintain therapeutic concentrations. 4. Investigate Formulation Strategies: Explore the use of drug delivery systems (e.g., nanoparticles, liposomes) or chemical modification (e.g., glycosylation) to improve solubility and bioavailability. |
| Inconsistent results between experiments | 1. Variability in Drug Preparation: Inconsistent preparation of the this compound solution can lead to variations in the administered dose. 2. Animal-to-Animal Variability: Biological differences between animals can affect drug metabolism and response. 3. Improper Administration Technique: Inaccurate dosing can lead to variability in the amount of compound delivered. | 1. Standardize Preparation Protocol: Follow a strict, detailed protocol for preparing the this compound solution for every experiment. Ensure the compound is fully dissolved. 2. Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual variability. 3. Ensure Proper Training: All personnel administering the compound should be thoroughly trained in the correct techniques for the chosen route of administration. |
| Signs of Toxicity | 1. High Dosage: The administered dose may be approaching toxic levels. 2. Vehicle Toxicity: The vehicle itself may be causing adverse effects, especially at high concentrations or with repeated administration. | 1. Perform a Toxicity Study: Conduct a preliminary study to determine the maximum tolerated dose (MTD) in your animal model. Observe animals for clinical signs of toxicity such as weight loss, lethargy, ruffled fur, or changes in behavior. While this compound is reported to have low toxicity at normal concentrations, it is crucial to establish a safe dose range for your specific study.[4] 2. Vehicle Control Group: Always include a control group that receives only the vehicle to distinguish between the effects of the compound and the vehicle. 3. Reduce Dose or Dosing Frequency: If signs of toxicity are observed, reduce the dose or the frequency of administration. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (10 mg/kg) | Oral (20 mg/kg) |
| Cmax (ng/mL) | Not reported | 232.18 ± 103.5 (Total GCM) |
| Tmax (h) | Not applicable | 0.79 ± 0.64 (Total GCM) |
| t1/2 (h) | 0.71 ± 0.17 (Free GCM) | 4.75 ± 1.53 (Total GCM) |
| AUC0-∞ (ng·h/mL) | 5520.8 ± 1234.5 (Total GCM) | 1017.85 ± 345.6 (Total GCM) |
| Bioavailability (%) | Not applicable | 9.22 (Total GCM) |
Data adapted from Frontiers in Pharmacology, 2023.[2] "Total GCM" refers to the sum of the parent drug and its glucuronidated metabolite. "Free GCM" refers to the parent drug.
Experimental Protocols
Protocol 1: Preparation of this compound Solution for In Vivo Administration
Materials:
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This compound (purity >98%)
-
Solutol HS 15 (Kolliphor® HS 15)
-
Normal saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block (optional)
Procedure:
-
Calculate the required amounts: Determine the total volume of dosing solution needed and the required concentration of this compound based on the desired dose (mg/kg) and the average weight of the animals.
-
Prepare the vehicle: In a sterile tube, prepare the required volume of a 5% (v/v) Solutol HS 15 solution in normal saline. For example, to make 10 mL of vehicle, add 0.5 mL of Solutol HS 15 to 9.5 mL of normal saline.
-
Dissolve this compound:
-
Weigh the required amount of this compound powder and add it to the vehicle.
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Vortex the mixture vigorously for 5-10 minutes until the this compound is completely dissolved. A clear solution should be obtained.
-
If solubility is an issue, gentle warming in a water bath (37-40°C) can be used to aid dissolution. Ensure the solution cools to room temperature before administration.
-
-
Sterilization (optional): If sterile administration is required, the final solution can be filtered through a 0.22 µm syringe filter. Note that this may lead to some loss of the compound.
-
Storage: Prepare the solution fresh on the day of use. If short-term storage is necessary, protect the solution from light and store at 4°C. Before use, allow the solution to return to room temperature and vortex to ensure homogeneity.
Protocol 2: Administration of this compound to Rodents
This protocol provides general guidelines. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) regulations.
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Oral Gavage (p.o.):
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Gently restrain the animal.
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Use a proper-sized, ball-tipped gavage needle.
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Measure the distance from the tip of the animal's nose to the last rib to ensure proper tube placement in the stomach.
-
Gently insert the gavage needle into the esophagus and advance it to the pre-measured length.
-
Slowly administer the this compound solution.
-
Carefully remove the gavage needle.
-
Monitor the animal for any signs of distress.
-
-
Intraperitoneal Injection (i.p.):
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Properly restrain the animal to expose the abdomen.
-
Tilt the animal's head downwards at a slight angle.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
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Aspirate to ensure no fluid is drawn back, which would indicate entry into a blood vessel or organ.
-
Slowly inject the solution.
-
Withdraw the needle and monitor the animal.
-
-
Intravenous Injection (i.v.) - Tail Vein:
-
Warm the animal's tail using a heat lamp or warm water to dilate the tail veins.
-
Place the animal in a restrainer.
-
Use a 27-30 gauge needle.
-
Identify one of the lateral tail veins.
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Insert the needle bevel-up into the vein.
-
Slowly inject the solution. Resistance or the formation of a subcutaneous bleb indicates a failed injection.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
Mandatory Visualizations
Caption: Experimental workflow for in vivo studies with this compound.
Caption: this compound-mediated activation of the Nrf2 signaling pathway.
Caption: Induction of autophagy by this compound.
Caption: this compound's effect on the TOPK/p53 signaling pathway.
References
- 1. Absorption, tissue distribution, and excretion of this compound, a major bioactive coumarin from Chinese licorice (Glycyrrhiza uralensis Fisch) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Absorption, tissue distribution, and excretion of this compound, a major bioactive coumarin from Chinese licorice (Glycyrrhiza uralensis Fisch) [frontiersin.org]
- 3. frontiersin.org [frontiersin.org]
- 4. Pharmacological Activities and Pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting Glycycoumarin instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the instability of glycycoumarin in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving properly. What solvents are recommended for preparing stock solutions?
A1: this compound has poor water solubility.[1][2] For preparing stock solutions, organic solvents are recommended. Dimethyl sulfoxide (DMSO) and methanol are commonly used.[3] When preparing stock solutions, it is advisable to dissolve this compound in 100% DMSO or methanol first and then dilute with aqueous buffers or media, ensuring the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could cause toxicity (typically <0.5% for cell-based assays).
Q2: I'm observing precipitation after diluting my this compound stock solution in an aqueous buffer. How can I prevent this?
A2: Precipitation upon dilution of a concentrated stock solution into an aqueous medium is a common issue due to the hydrophobic nature of this compound. Here are some strategies to mitigate this:
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Use of Co-solvents: For in vivo studies, a mixture of solvents can be used to improve solubility. A common formulation involves initial dissolution in DMSO, followed by dilution with a combination of polyethylene glycol 300 (PEG300), Tween-80, and saline.[4]
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Sonication and Gentle Warming: If precipitation occurs during preparation, gentle warming and/or sonication can aid in dissolution.[4]
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Lower Final Concentration: Consider whether a lower final concentration of this compound would be sufficient for your experiment, as this will reduce the likelihood of precipitation.
-
Fresh Preparation: It is highly recommended to prepare working solutions fresh on the same day of use to minimize precipitation over time.[4]
Q3: What are the optimal storage conditions for this compound solutions to minimize degradation?
A3: To ensure the stability of your this compound stock solutions, proper storage is critical. Here are the recommended guidelines:
-
Short-term Storage: For use within a month, aliquot the stock solution and store it at -20°C.
-
Long-term Storage: For storage up to six months, it is recommended to aliquot and store the stock solution at -80°C.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution into smaller, single-use volumes is crucial to prevent degradation that can be caused by repeated freezing and thawing.
Q4: How stable is this compound at different pH values?
A4: this compound exhibits differential stability across various pH levels. It is relatively stable in acidic and neutral aqueous solutions. Specifically, studies have shown that this compound remains stable in buffer solutions at pH 1.2, 6.8, and 7.4 for at least 4 hours at 37°C.[3] However, its stability in alkaline conditions may be compromised, a common characteristic of coumarin compounds which can undergo lactone ring opening.
Troubleshooting Guides
Issue 1: Unexpected Loss of Activity or Inconsistent Results
If you are observing a decrease in the expected biological activity of this compound or inconsistent results between experiments, it may be due to its degradation in solution.
Troubleshooting Workflow:
References
- 1. Pharmacological Activities and Pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Activities and Pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Absorption, tissue distribution, and excretion of this compound, a major bioactive coumarin from Chinese licorice (Glycyrrhiza uralensis Fisch) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Minimizing Off-Target Effects of Glycycoumarin in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Glycycoumarin in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known targets?
This compound is a natural coumarin compound isolated from licorice (Glycyrrhiza species).[1][2][3][4] It exhibits a range of biological activities, including anti-inflammatory, antioxidant, hepatoprotective, and anti-cancer effects.[1][4][5][6][7] Its primary on-target mechanisms of action are believed to include:
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Activation of the Nrf2 antioxidant pathway: this compound can activate the transcription factor Nrf2, which upregulates the expression of antioxidant genes.[1]
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Inhibition of T-LAK cell-originated protein kinase (TOPK): By directly binding to and inactivating TOPK, this compound can suppress tumor growth.[3]
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Induction of autophagy: It can promote autophagy, a cellular process of degradation and recycling, which can be protective in certain disease models.[1][6]
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Modulation of AMPK-mediated energy homeostasis. [6]
Q2: What are the known off-target effects of this compound that I should be aware of in my cell-based assays?
This compound has been reported to interact with several off-target proteins, which could lead to confounding results in cell-based assays. Key off-targets include:
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Cytochrome P450 (CYP) enzymes: this compound is known to inhibit CYP1A2 and CYP2B6.[8][9] This is a critical consideration if your experimental system involves other compounds or drugs that are metabolized by these enzymes.
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Phosphodiesterases (PDEs): It has been shown to inhibit phosphodiesterases, particularly PDE3.[1] This can lead to an accumulation of intracellular cAMP, affecting various signaling pathways.
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Serotonin receptors: this compound can bind to certain serotonin receptors.[9]
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Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways: Some studies suggest that this compound can modulate these key signaling pathways involved in inflammation and cell proliferation.
Q3: How can I minimize the off-target effects of this compound in my experiments?
Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Here are some key strategies:
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Use the lowest effective concentration: Perform dose-response experiments to determine the minimal concentration of this compound that elicits your desired on-target effect.
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Validate on-target engagement: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target in your specific cell system.
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Employ orthogonal approaches: Use a structurally different compound that targets the same protein or pathway to see if it phenocopies the effects of this compound.
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Perform counter-screening: Test this compound in cell lines that do not express the intended target to identify any target-independent effects.
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Be mindful of assay design: If using fluorescence-based readouts, be aware that coumarin compounds can have intrinsic fluorescence, potentially interfering with the assay. Include appropriate controls to account for this.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound's on-target and off-target activities. This information can help in designing experiments and interpreting results.
Table 1: On-Target Activity of this compound
| Target/Pathway | Assay Type | Cell Line/System | IC50/EC50/Ki | Reference |
| TOPK | In vitro kinase assay | - | Not specified | [3] |
| Nrf2 activation | Luciferase reporter assay | HepG2 | Not specified | [1] |
| Anti-inflammatory | Prostaglandin E2 secretion | - | 30.5 ± 1.1 µM | [9] |
| Antioxidant | ABTS radical scavenging | - | 4.32 ± 0.13 µmol/l | [1] |
| Antispasmodic | Carbachol-induced jejunum contraction | Mouse | 2.93 ± 0.94 µM | [1] |
| Anti-HCV activity | HCV replicon system | Huh7.5 cells | 8.8 µg/mL | [9] |
| Anti-cancer | Cell proliferation | E-J bladder cancer cells | 19.0 µM | [9] |
Table 2: Off-Target Activity of this compound
| Off-Target | Assay Type | Cell Line/System | IC50/Ki | Reference |
| CYP1A2 | Enzyme inhibition assay | Human liver microsomes | Inhibition observed, specific IC50 not reported | [8][9] |
| CYP2B6 | Enzyme inhibition assay | Human liver microsomes | Inhibition observed, specific IC50 not reported | [8][9] |
| PDE3 | Enzyme inhibition assay | - | IC50 of 0.11 µM for inhibition of smooth muscle contraction via PDE3 | [1] |
| 5-HT2B Receptor | Radioligand binding assay | - | Ki of 2.4 ± 1.4 µM | [9] |
| 5-HT2C Receptor | Radioligand binding assay | - | Ki of 8.2 ± 1.8 µM | [9] |
| 5-HT4 Receptor | Radioligand binding assay | - | Ki of 4.1 ± 0.5 µM | [9] |
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause: Off-target effects of this compound.
-
Troubleshooting Steps:
-
Validate On-Target Engagement: Perform a CETSA experiment (see protocol below) to confirm that this compound is binding to your target of interest at the concentration used in your assay.
-
Dose-Response Curve: Run a full dose-response curve for this compound in your assay. An ideal compound should show a clear sigmoidal curve. Atypical curve shapes may suggest off-target effects or cytotoxicity.
-
Use a Negative Control Cell Line: If possible, use a cell line that does not express your target of interest. If this compound still produces the same effect, it is likely due to off-target activity.
-
Issue 2: High background or false positives in fluorescence-based assays.
-
Possible Cause: Intrinsic fluorescence of this compound. Coumarin-based compounds are known to be fluorescent.[7][10][11]
-
Troubleshooting Steps:
-
Measure Compound Fluorescence: Run a control plate with this compound in your assay buffer without cells to measure its intrinsic fluorescence at the excitation and emission wavelengths of your assay.
-
Subtract Background: If the compound is fluorescent, subtract the background fluorescence from your experimental wells.
-
Use a Red-Shifted Dye: If possible, switch to a fluorescent dye that excites and emits at longer wavelengths, as coumarin fluorescence is typically in the blue-green spectrum.
-
Alternative Detection Method: Consider using a non-fluorescent detection method, such as a luminescence-based or absorbance-based assay.
-
Issue 3: Observed effects do not correlate with the known on-target pathway.
-
Possible Cause: this compound is affecting a different signaling pathway.
-
Troubleshooting Steps:
-
Pathway Analysis: Investigate the effect of this compound on known off-target pathways like NF-κB and MAPK signaling using specific reporter assays or by measuring the phosphorylation status of key pathway components (e.g., p65 for NF-κB, p38, ERK, JNK for MAPK).
-
Kinase Profiling: Use a kinobeads-based affinity purification followed by mass spectrometry (see protocol below) to identify potential kinase off-targets of this compound in your cell lysate.
-
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol is a powerful tool to verify target engagement of a compound within a cell.
Diagram: CETSA Workflow
Caption: A schematic of the Cellular Thermal Shift Assay (CETSA) workflow.
Methodology:
-
Cell Treatment: Culture cells to near confluency. Treat one set of cells with the desired concentration of this compound and another set with vehicle control (e.g., DMSO) for a specified time.
-
Harvesting: After incubation, harvest the cells, wash with PBS, and resuspend in PBS.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of the target protein in the soluble fraction by Western blotting or other protein detection methods. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.
Kinobeads-Based Off-Target Profiling
This method helps to identify potential kinase off-targets of a compound.
Diagram: Kinobeads Workflow
Caption: Workflow for identifying kinase off-targets using kinobeads.
Methodology:
-
Cell Lysate Preparation: Prepare a native cell lysate from your cells of interest, ensuring that kinase activity is preserved.
-
Compound Incubation: Incubate the cell lysate with a range of concentrations of this compound or with a vehicle control (DMSO).
-
Kinobeads Binding: Add the kinobeads (sepharose beads with immobilized broad-spectrum kinase inhibitors) to the lysate and incubate to allow the binding of kinases that are not inhibited by this compound.
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Washing: Wash the beads extensively to remove non-specifically bound proteins.
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Elution and Digestion: Elute the bound kinases from the beads and digest the proteins into peptides.
-
Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases. A decrease in the amount of a specific kinase bound to the beads in the presence of this compound suggests that it is a potential off-target.
Signaling Pathway Diagrams
This compound's Potential Influence on NF-κB and MAPK Signaling
The following diagrams illustrate the canonical NF-κB and MAPK signaling pathways. This compound may exert off-target effects by modulating components of these pathways.
Diagram: Simplified NF-κB Signaling Pathway
Caption: this compound may inhibit the NF-κB pathway, reducing inflammation.
Diagram: Simplified MAPK Signaling Pathway
Caption: this compound may modulate the MAPK cascade, affecting cellular responses.
References
- 1. wordpress-loewe.p644446.webspaceconfig.de [wordpress-loewe.p644446.webspaceconfig.de]
- 2. researchgate.net [researchgate.net]
- 3. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Assessment of the CYP1A2 Inhibition-Mediated Drug Interaction Potential for Pinocembrin Using In Silico, In Vitro, and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A coumarin-based fluorescent chemosensor as a Sn indicator and a fluorescent cellular imaging agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytochrome P450 Inhibition by Three Licorice Species and Fourteen Licorice Constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological Activities and Pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10290F [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Detection Sensitivity of Glycycoumarin Metabolites
Welcome to the technical support center for the analysis of Glycycoumarin and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the detection sensitivity of this compound metabolites in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolic pathways of this compound?
A1: this compound primarily undergoes Phase I and Phase II metabolism. The main reactions are hydroxylation (a Phase I reaction) and glucuronidation (a Phase II reaction).[1][2] Minor reactions such as hydrogenation and dehydrogenation have also been observed.[1]
Q2: Which analytical technique is most suitable for detecting this compound metabolites?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and effective technique for the identification and quantification of this compound metabolites in biological samples.[1] This method offers high sensitivity and selectivity, which is crucial for detecting the low concentrations of metabolites often present due to this compound's low bioavailability.[1][2]
Q3: Why is the detection of this compound and its metabolites often challenging?
A3: The primary challenges stem from the low bioavailability of this compound, meaning only a small fraction of the administered dose reaches systemic circulation.[1][2] This results in very low concentrations of the parent compound and its metabolites in biological matrices like plasma and urine. Additionally, glucuronide metabolites can be unstable and may require specific sample handling and storage conditions to prevent degradation back to the parent compound.
Q4: How can I improve the recovery of this compound metabolites during sample preparation?
A4: To enhance recovery, consider the following:
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Protein Precipitation: For plasma samples, protein precipitation is a critical first step. The use of cold organic solvents like methanol or acetonitrile is effective.
-
Solid-Phase Extraction (SPE): SPE can be used for sample cleanup and concentration of metabolites, leading to a cleaner extract and improved sensitivity.
-
pH Adjustment: For glucuronide metabolites, which are highly hydrophilic, acidifying the sample can improve extraction efficiency into organic solvents.
Q5: What type of internal standard (IS) should I use for quantitative analysis?
A5: An ideal internal standard should have similar physicochemical properties to the analytes of interest. For this compound and its metabolites, a structurally similar coumarin derivative that is not present in the sample, such as Psoralidin, has been successfully used.[3] The use of a stable isotope-labeled internal standard (e.g., ¹³C- or ²H-labeled this compound) is the gold standard as it co-elutes with the analyte and experiences similar matrix effects, leading to the most accurate quantification.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound metabolites.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for Metabolites | 1. Low Bioavailability: Inherently low concentrations of metabolites in the sample. 2. Poor Extraction Recovery: Inefficient extraction of polar glucuronide metabolites. 3. Metabolite Instability: Degradation of glucuronide metabolites during sample storage or processing. 4. Suboptimal MS Parameters: Incorrect mass transitions, collision energy, or ion source settings. | 1. Increase the initial sample volume if possible. Consider using techniques for sample pre-concentration. 2. Optimize the sample preparation protocol. For glucuronides, consider acidification of the sample prior to liquid-liquid extraction or using a suitable SPE cartridge. 3. Ensure samples are processed quickly on ice and stored at -80°C. Add stabilizers if necessary. 4. Optimize MS parameters by infusing a standard of the parent drug or a commercially available metabolite to determine the optimal settings. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too much sample or a sample in a solvent stronger than the mobile phase. 2. Secondary Interactions: Analyte interaction with active sites on the column. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and peak shape of the analytes. | 1. Reduce the injection volume or dilute the sample. Ensure the sample is dissolved in a solvent similar to or weaker than the initial mobile phase. 2. Use a high-quality, end-capped column. Consider adding a small amount of a competing agent to the mobile phase. 3. Adjust the mobile phase pH. For acidic compounds like glucuronides, a lower pH (e.g., adding 0.1% formic acid) often improves peak shape. |
| In-source Fragmentation of Glucuronides | High Source Temperature or Voltage: The glucuronide moiety is labile and can cleave in the ion source, leading to a signal at the m/z of the parent drug. | 1. Optimize the ion source parameters, particularly the temperature and capillary voltage, to minimize fragmentation. 2. Ensure chromatographic separation of the glucuronide metabolite from the parent compound to avoid interference. |
| High Matrix Effects (Ion Suppression or Enhancement) | Co-eluting Endogenous Components: Compounds from the biological matrix (e.g., phospholipids from plasma) can interfere with the ionization of the target analytes. | 1. Improve sample cleanup using techniques like SPE or liquid-liquid extraction. 2. Optimize the chromatographic method to separate the analytes from the interfering matrix components. 3. Use a stable isotope-labeled internal standard to compensate for matrix effects. |
Data Presentation
Table 1: LC-MS/MS Parameters for this compound and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 369.1 | 313.1 | 25 |
| Hydroxylated this compound | 385.1 | 329.1 | 28 |
| This compound Glucuronide | 545.1 | 369.1 | 22 |
Note: These values are illustrative and should be optimized for your specific instrument and conditions.
Table 2: Comparison of Sample Preparation Techniques for this compound Metabolite Recovery from Plasma
| Method | Relative Recovery of Hydroxylated Metabolites (%) | Relative Recovery of Glucuronide Metabolites (%) | Advantages | Disadvantages |
| Protein Precipitation (Methanol) | 85 | 70 | Simple, fast | Less effective for removing interferences |
| Liquid-Liquid Extraction (Ethyl Acetate) | 90 | 75 | Good for removing polar interferences | Can be labor-intensive |
| Solid-Phase Extraction (C18) | 95 | 85 | High purity and concentration | More complex and costly |
Note: These are representative values. Actual recoveries may vary based on the specific protocol and matrix.
Experimental Protocols
Protocol 1: Extraction of this compound and its Metabolites from Rat Plasma
-
Sample Collection: Collect blood from rats into tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 3000 rpm for 10 minutes at 4°C to obtain plasma.[4] Store plasma at -80°C until analysis.[4]
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold methanol containing the internal standard.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, then centrifuge at 14,000 g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the analytes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI), typically in negative mode for glucuronides and positive or negative mode for the parent compound and hydroxylated metabolites.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for quantification.
Visualizations
Caption: Metabolic pathway of this compound.
Caption: General experimental workflow for this compound metabolite analysis.
References
- 1. Metabolites identification of this compound, a major bioactive coumarin from licorice in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Activities and Pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Absorption, tissue distribution, and excretion of this compound, a major bioactive coumarin from Chinese licorice (Glycyrrhiza uralensis Fisch) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
Technical Support Center: Improving Glycycoumarin Formulation for Enhanced Delivery
Welcome to the technical support center for Glycycoumarin formulation. This resource is designed for researchers, scientists, and drug development professionals who are working to improve the delivery of this compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.
Understanding the Challenge: The Properties of this compound
This compound is a promising bioactive coumarin compound with a range of pharmacological activities, including anti-tumor and liver-protective effects.[1] However, its therapeutic potential is significantly hindered by its poor water solubility and low oral bioavailability, which is estimated to be around 9.22%.[2][3] This low bioavailability is primarily attributed to its lipophilic nature (Log P > 3.2) and extensive first-pass metabolism, including hydroxylation and glucuronidation.[1] To overcome these limitations, various formulation strategies are being explored to enhance its solubility and systemic absorption.[1]
Data Presentation: Comparative Bioavailability of this compound Formulations
While specific comparative studies on different this compound formulations are limited, the following table summarizes the pharmacokinetic parameters of unformulated this compound and provides hypothetical data for improved formulations based on typical enhancements seen with similar poorly soluble compounds. This table serves as a comparative benchmark for what can be expected when formulating this compound.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-∞) (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated this compound (Oral) | 232.18 | 0.79 | 1017.85 | 9.22 (Baseline) |
| This compound - Solid Dispersion (Hypothetical) | ~930 | ~1.5 | ~6100 | ~55 |
| This compound - Nanoemulsion (Hypothetical) | ~1400 | ~1.0 | ~9160 | ~83 |
| This compound - Liposomes (Hypothetical) | ~1100 | ~2.0 | ~10180 | ~92 |
| This compound - Cyclodextrin Complex (Hypothetical) | ~800 | ~1.2 | ~5500 | ~50 |
Data for Unformulated this compound is based on a study in rats.[2][3][4] Hypothetical data is extrapolated from general bioavailability enhancements reported for poorly soluble drugs formulated as solid dispersions, nanoemulsions, liposomes, and cyclodextrin complexes.[5][6][7]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the formulation and characterization of this compound delivery systems.
Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
Solid dispersions are a common method to improve the dissolution rate of poorly soluble drugs.[8][9]
Workflow for Solid Dispersion Preparation
Caption: Workflow for preparing a this compound solid dispersion.
Methodology:
-
Dissolution: Dissolve a specific ratio of this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30, polyethylene glycol (PEG) 6000) in a suitable organic solvent, such as ethanol or methanol.[2]
-
Solvent Evaporation: Evaporate the solvent from the solution using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and then pass it through a fine-mesh sieve to obtain a uniform powder.
-
Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and physical form using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR).
Preparation of this compound Liposomes (Thin-Film Hydration Method)
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs.
Workflow for Liposome Preparation
Caption: Workflow for preparing this compound-loaded liposomes.
Methodology:
-
Lipid Film Formation: Dissolve this compound, a phospholipid (e.g., soy phosphatidylcholine), and cholesterol in an organic solvent (e.g., chloroform or a chloroform-methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask. Gentle agitation or vortexing will form multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): To obtain unilamellar vesicles with a uniform size distribution, subject the liposomal suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a liposome extruder.
-
Characterization: Characterize the prepared liposomes for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency (EE%).
In Vitro Drug Release Study (Dialysis Bag Method)
This method is commonly used to evaluate the release profile of a drug from a nanoparticle formulation.[10][11][12]
Workflow for In Vitro Release Study
Caption: Workflow for an in vitro drug release study.
Methodology:
-
Preparation: Place a known amount of the this compound formulation (e.g., liposomes, nanoemulsion) into a dialysis bag with a specific molecular weight cut-off (MWCO).
-
Immersion: Immerse the sealed dialysis bag into a larger volume of release medium (e.g., phosphate-buffered saline, pH 7.4, containing a surfactant like Tween 80 to maintain sink conditions).
-
Incubation: Maintain the system at 37°C with constant stirring.
-
Sampling: At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain a constant volume.
-
Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in cellular processes like proliferation, apoptosis, and inflammation.
PI3K/Akt Signaling Pathway
Caption: Simplified PI3K/Akt signaling pathway and a potential point of modulation by this compound.
Troubleshooting Guides and FAQs
This section addresses common issues that researchers may encounter during the formulation and characterization of this compound delivery systems.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Encapsulation Efficiency (EE%) of this compound in Liposomes | - Insufficient drug-to-lipid ratio.- this compound leakage during preparation.- Inappropriate lipid composition. | - Optimize the drug-to-lipid ratio.- Use a remote loading method if applicable.- Incorporate cholesterol to increase bilayer rigidity and reduce leakage. |
| Inconsistent Particle Size in Nanoemulsion | - Inadequate homogenization energy.- Improper surfactant concentration.- Ostwald ripening during storage. | - Increase homogenization time or pressure.- Optimize the surfactant-to-oil ratio.- Use a combination of surfactants or add a co-surfactant. |
| Precipitation of this compound during Solid Dispersion Preparation | - Poor miscibility of this compound with the carrier.- Use of an inappropriate solvent. | - Select a carrier with better solubilizing capacity for this compound.- Use a solvent in which both the drug and carrier are highly soluble. |
| "Burst Release" of this compound in In Vitro Studies | - A significant portion of the drug is adsorbed on the nanoparticle surface.- Rapid dissolution of the outer layer of the formulation. | - Wash the nanoparticle formulation to remove surface-adsorbed drug.- Modify the formulation to create a more robust structure (e.g., use a higher melting point lipid in SLNs). |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in formulating this compound?
A1: The main challenge is its very low aqueous solubility and high lipophilicity, which leads to poor dissolution and low oral bioavailability.[1]
Q2: Which formulation strategy is best for improving the bioavailability of this compound?
A2: There is no single "best" strategy, as the optimal choice depends on the desired release profile, route of administration, and other factors. However, nano-based delivery systems like nanoemulsions and liposomes, as well as solid dispersions, have shown great promise for significantly enhancing the bioavailability of poorly soluble compounds.[5][6][7]
Q3: How can I improve the stability of my this compound nanoemulsion?
A3: To improve stability, you can optimize the type and concentration of the surfactant and co-surfactant. Using a combination of surfactants can provide better steric and electrostatic stabilization. Additionally, ensure that the oil phase used has a low tendency for oxidation.
Q4: My solid dispersion of this compound is not amorphous. What should I do?
A4: If your solid dispersion shows crystalline peaks in XRD analysis, it may be due to an insufficient amount of carrier to fully solubilize the drug in the solid state. Try increasing the carrier-to-drug ratio. Also, ensure rapid cooling during the preparation process to "trap" the drug in an amorphous state.
Q5: What are the critical quality attributes to monitor for a liposomal formulation of this compound?
A5: Key quality attributes include particle size and size distribution, zeta potential (for stability), encapsulation efficiency, drug loading, and in vitro release profile. These parameters will influence the in vivo performance of the formulation.
References
- 1. EP0617612B1 - A process for the preparation of a solid dispersion - Google Patents [patents.google.com]
- 2. japsonline.com [japsonline.com]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
- 12. Comparison of the In Vitro Drug Release Methods for the Selection of Test Conditions to Characterize Solid Lipid Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Glycycoumarin's Anti-Cancer Efficacy in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer effects of Glycycoumarin (GCM) in xenograft models, primarily focusing on hepatocellular carcinoma (HCC). The data presented is compiled from preclinical studies to offer an objective overview of GCM's performance as a potential therapeutic agent, both as a monotherapy and in combination with other drugs.
Performance Comparison in Xenograft Models
The anti-tumor efficacy of this compound has been evaluated in vivo using HepG2 human hepatocellular carcinoma xenograft models in mice. The following tables summarize the key quantitative data from these studies, comparing GCM as a monotherapy and in combination with the BH3 mimetic drug, ABT-737. For a broader perspective, data for Sorafenib, a standard-of-care multi-kinase inhibitor for HCC, is also included from a separate study utilizing a similar HepG2 xenograft model.
Table 1: Efficacy of this compound Monotherapy in HepG2 Xenograft Model
| Treatment Group | Dosage & Administration | Treatment Duration | Final Tumor Weight Reduction (%) | Reference |
| Preventive Model | ||||
| Control | Vehicle | 28 days | - | [1] |
| This compound | 20 mg/kg, i.p., daily | 28 days | 68.8% | [1] |
| Therapeutic Model | ||||
| Control | Vehicle | 24 days | - | [2] |
| This compound | 30 mg/kg, i.p., daily | 24 days | Not specified, significant suppression of tumor growth observed | [2] |
Table 2: Efficacy of this compound in Combination Therapy in HepG2 Xenograft Model
| Treatment Group | Dosage & Administration | Treatment Duration | Final Tumor Weight Reduction (%) | Reference |
| Control | Vehicle | Not Specified | - | [3] |
| ABT-737 | 100 mg/kg, every two days | Not Specified | 20.1% | [3] |
| This compound | 10 mg/kg, daily | Not Specified | Comparable to ABT-737 | [3] |
| GCM + ABT-737 | 10 mg/kg GCM, daily + 100 mg/kg ABT-737, every two days | Not Specified | 64.2% | [3] |
Table 3: Efficacy of Sorafenib in HepG2 Xenograft Model (for comparison)
| Treatment Group | Dosage & Administration | Treatment Duration | Tumor Growth Inhibition (%) | Reference |
| Control | Vehicle | 3 weeks | - | [2] |
| Sorafenib | 40 mg/kg, p.o., daily | 3 weeks | 40% | [2] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation of the presented data.
HepG2 Xenograft Model Protocol (for this compound studies)
-
Cell Line: Human hepatocellular carcinoma cell line, HepG2.
-
Animal Model: Male BALB/c athymic nude mice (7-8 weeks old).
-
Tumor Inoculation: 2 x 10^6 HepG2 cells mixed with Matrigel (50%) were injected subcutaneously into the right flank of the mice.
-
Treatment Administration:
-
Preventive Model: this compound (20 mg/kg body weight) was administered daily by intraperitoneal (i.p.) injection, starting 7 days before the subcutaneous inoculation of HepG2 cells and continued for 28 days.[1]
-
Therapeutic Model: Treatment was initiated when the average tumor volume reached approximately 100 mm³. This compound (30 mg/kg body weight) was administered daily by i.p. injection for 24 days.[2]
-
Combination Therapy Model: Treatment was initiated when the average tumor volume reached about 100 mm³. This compound (10 mg/kg body weight) was administered daily by i.p. injection, and ABT-737 (100 mg/kg body weight) was administered every two days.[3]
-
-
Tumor Measurement: Tumor volumes were measured with a caliper, and the volume was calculated using the formula: 1/2 (largest tumor diameter × (smallest tumor diameter)²).[2]
HepG2 Xenograft Model Protocol (for Sorafenib study)
-
Cell Line: Human hepatocellular carcinoma cell line, HepG2.
-
Animal Model: HuH-7 cell line xenograft mice.
-
Tumor Inoculation: Not specified.
-
Treatment Administration: Sorafenib (40 mg/kg) was administered orally (p.o.) daily for 3 weeks.[2]
-
Tumor Measurement: Not specified.
Mechanism of Action: Signaling Pathways
This compound exerts its anti-cancer effects primarily through the inhibition of T-LAK cell-originated protein kinase (TOPK), a serine-threonine kinase overexpressed in various cancers, including hepatocellular carcinoma.[2] Inhibition of TOPK by this compound leads to the activation of the tumor suppressor protein p53.[2] Activated p53 then transcriptionally upregulates pro-apoptotic proteins such as PUMA and NOXA, ultimately leading to apoptosis and inhibition of tumor growth.[4]
In the context of combination therapy, this compound's inactivation of the TOPK-survivin axis complements the action of ABT-737, which targets anti-apoptotic BCL2 family proteins.[5] This dual approach enhances the overall anti-tumor efficacy.[3][5]
Caption: this compound's mechanism of action.
Experimental Workflow
The general workflow for evaluating the anti-cancer effects of a compound in a xenograft model is a multi-step process.
Caption: General workflow for xenograft studies.
References
- 1. HepG2 Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. How does p53 induce apoptosis and how does this relate to p53-mediated tumour suppression? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving the Therapeutic Efficacy of Sorafenib for Hepatocellular Carcinoma by Repurposing Disulfiram - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Glycycoumarin and Other Coumarins for Researchers and Drug Development Professionals
An in-depth guide to the biological activities, mechanisms of action, and experimental data of Glycycoumarin in comparison to other notable coumarins.
This guide provides a comprehensive comparative analysis of this compound, a major bioactive coumarin isolated from licorice (Glycyrrhiza uralensis), and other relevant coumarins. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further investigation and therapeutic development.
Comparative Biological Activities
This compound exhibits a wide spectrum of pharmacological effects, including anticancer, hepatoprotective, anti-inflammatory, antioxidant, and antispasmodic activities.[1][2] This section compares the quantitative data of this compound's bioactivities with those of other coumarins where data is available.
Anticancer Activity
This compound has demonstrated significant anticancer effects, particularly against liver and bladder cancer cell lines.[3] Its mechanism is partly attributed to the inactivation of T-LAK cell-originated protein kinase (TOPK), leading to the activation of the p53 tumor suppressor pathway.[1][4][5]
| Compound | Cell Line | Assay | IC50 Value (µM) | Reference |
| This compound | E-J (Human bladder cancer) | Sulforhodamine B | 19.0 | [3] |
| Glycyrol | HaCaT (Human keratinocytes) | - | 29.72 | [6] |
Note: The provided data for Glycyrol is for its effect on HaCaT cells in the context of psoriasis-like skin inflammation and may not be directly comparable to the anticancer activity of this compound on a cancer cell line. Direct comparative studies on the same cancer cell lines are limited in the available literature.
Antioxidant Activity
This compound has shown potent antioxidant properties, with a notable ability to scavenge free radicals.
| Compound | Assay | EC50 Value (µM) | Reference |
| This compound | ABTS radical scavenging | 4.32 ± 0.13 | [3] |
| This compound | Lipid peroxidation inhibition | 11.9 ± 0.05 | [3] |
Anti-inflammatory Activity
This compound's anti-inflammatory effects have been quantified, and a comparative study provides insights into its potency relative to other licorice coumarins. Glycyrin has been identified as a particularly potent anti-inflammatory agent among the compared compounds.[7]
| Compound | Assay | IC50 Value (µM) | Reference |
| This compound | Prostaglandin E2 inhibition | 30.5 ± 1.1 | [3] |
| Glycyrin | NO Production Inhibition (LPS-stimulated RAW264.7 cells) | More potent than this compound | [7] |
| 3-O-Methylglycyrol | NO Production Inhibition (LPS-stimulated RAW264.7 cells) | Less potent than this compound and Glycyrin | [7] |
| Glycyrol | NO Production Inhibition (LPS-stimulated RAW264.7 macrophages) | Dose-dependent inhibition | [8] |
Key Signaling Pathways
The biological activities of this compound and other coumarins are mediated through the modulation of specific signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
This compound: Anticancer Mechanism
This compound exerts its anti-liver cancer effects by directly targeting and inactivating the oncogenic kinase TOPK. This inactivation leads to the activation of the p53 signaling pathway, resulting in cell cycle arrest and apoptosis.[1][4][5]
This compound: Hepatoprotective Mechanism
This compound protects the liver from alcohol-induced toxicity through the activation of the Nrf2 antioxidant response pathway and the induction of autophagy.[2][9][10]
Glycyrol: Anti-inflammatory Mechanism
Glycyrol exhibits anti-inflammatory effects by inhibiting the phosphorylation of I-kappa-B-alpha (IκBα), which in turn prevents the activation of the NF-κB signaling pathway.[8]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon the presented findings.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13]
Principle: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[11]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
DPPH Radical Scavenging Assay for Antioxidant Activity
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the free radical scavenging activity of antioxidant compounds.[4][9]
Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine.[2][9] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the antioxidant.[1]
Procedure:
-
Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol).[1]
-
Reaction Mixture: In a 96-well plate or cuvettes, mix various concentrations of the test compound with the DPPH solution.[2]
-
Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).[2]
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[1]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
Griess Assay for Anti-inflammatory Activity (Nitric Oxide Inhibition)
The Griess assay is a colorimetric method used to quantify nitrite levels in biological samples, which serves as an indirect measure of nitric oxide (NO) production, a key mediator in inflammation.[14][15]
Principle: The Griess reagent reacts with nitrite in a two-step diazotization reaction to form a colored azo compound. The intensity of the color, measured spectrophotometrically, is proportional to the nitrite concentration.[16]
Procedure:
-
Cell Culture and Stimulation: Seed macrophages (e.g., RAW 264.7 cells) in a 96-well plate and pre-treat with various concentrations of the test compound. Subsequently, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.[17]
-
Sample Collection: After a 24-hour incubation, collect the cell culture supernatant.[18]
-
Griess Reaction: Mix the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[19]
-
Incubation: Allow the reaction to proceed for a short period (e.g., 10-15 minutes) at room temperature, protected from light.[20]
-
Absorbance Measurement: Measure the absorbance of the solution at 540 nm using a microplate reader.[20]
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition by the test compound.
Conclusion
This compound stands out as a multifaceted bioactive compound with significant potential in anticancer, hepatoprotective, and anti-inflammatory applications. This guide provides a foundational comparison with other coumarins, highlighting the need for further direct comparative studies under standardized experimental conditions to fully elucidate their relative therapeutic potential. The detailed protocols and pathway diagrams presented herein are intended to facilitate such future research and accelerate the translation of these promising natural compounds into clinical applications.
References
- 1. DPPH Radical Scavenging Assay [mdpi.com]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. Pharmacological Activities and Pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of DPPH radical scavenging activity [bio-protocol.org]
- 5. This compound exerts anti-liver cancer activity by directly targeting T-LAK cell-originated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Total Syntheses and Anti-Inflammatory Studies of Three Natural Coumarins: this compound, Glycyrin, and 3- O-Methylglycyrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Glycycoumarin: A Comparative Analysis of its Bioactivity Across Diverse Cell Lines
A comprehensive guide for researchers, scientists, and drug development professionals on the multifaceted bioactivities of Glycycoumarin, a natural compound isolated from licorice. This guide provides a comparative analysis of its performance against various cell lines, supported by experimental data and detailed methodologies.
This compound, a major bioactive coumarin found in licorice (Glycyrrhiza uralensis), has garnered significant attention within the scientific community for its diverse pharmacological properties.[1][2][3] Extensive research has demonstrated its potential as an anti-cancer, anti-inflammatory, and antiviral agent.[4][5][6] This guide synthesizes the available data to provide a clear comparison of this compound's bioactivity across different cell lines, offering valuable insights for future research and drug development endeavors.
Comparative Bioactivity of this compound
The biological effects of this compound have been evaluated in a range of cell lines, revealing its potent activity in diverse therapeutic areas. The following table summarizes the key quantitative data from these studies, providing a comparative overview of its efficacy.
| Bioactivity | Cell Line | Cell Type | Measurement | Value | Reference(s) |
| Anti-cancer | HepG2 | Human Hepatocellular Carcinoma | - | Growth Inhibition & Apoptosis Induction | [4][5] |
| Huh-7 | Human Hepatocellular Carcinoma | - | Preventive Effect | [5] | |
| SMMC-7721 | Human Hepatocellular Carcinoma | - | Synergistic effect with ABT-737 | [3] | |
| DU-145 | Human Prostate Cancer | - | Preventive Effect | [5] | |
| E-J | Human Bladder Cancer | IC50 | 1.90 x 10⁻⁵ mol/L | [4] | |
| Anti-inflammatory | RAW264.7 | Murine Macrophage-like | IC50 (PGE2 secretion) | 30.5 ± 1.1 µmol/l | [4] |
| RAW264.7 | Murine Macrophage-like | - | >50% NO inhibition at 50 µM | [7] | |
| Antiviral | Huh7.5 | Human Hepatoma | IC50 (HCV particle production) | 8.8 µg/ml | [4] |
| Huh7/Rep-Feo | Human Hepatoma (HCV replicon) | EC50 | 15.5 ± 0.8 mg/ml | [4] |
Mechanism of Action: Anti-cancer Activity
A significant body of research has focused on elucidating the anti-cancer mechanism of this compound, particularly in liver cancer. Studies have shown that this compound directly targets and inactivates the T-LAK cell-originated protein kinase (TOPK), an oncogenic kinase.[4][8] This inhibition of TOPK leads to the activation of the p53 signaling pathway, a crucial tumor suppressor pathway.[4][8][9][10][11][12] The activation of p53 triggers cell cycle arrest and apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth.[4][5]
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, detailed methodologies for the key experiments are provided below.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][13][14][15]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.[1][15]
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Nitric Oxide (NO) Production Assay (Griess Test)
The Griess test is used to measure the production of nitric oxide (NO), a key inflammatory mediator, by cells such as macrophages.[5][6][7][16][17]
Protocol:
-
Cell Culture and Stimulation: Seed RAW264.7 macrophage-like cells in a 96-well plate and allow them to adhere. Pre-treat the cells with different concentrations of this compound for 1 hour. Subsequently, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.[7][16]
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix an equal volume of the supernatant with the Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[16][17]
-
Incubation and Measurement: Incubate the mixture at room temperature for 10-15 minutes to allow for the colorimetric reaction to occur. Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: The amount of nitrite in the supernatant is proportional to the NO produced by the cells. A standard curve using known concentrations of sodium nitrite is used to quantify the results.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Pharmacological Activities and Pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Activities and Pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. cusabio.com [cusabio.com]
- 10. The p53 Pathway - Creative BioMart [creativebiomart.net]
- 11. p53 Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 12. P53 signaling pathway | PDF [slideshare.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. texaschildrens.org [texaschildrens.org]
- 15. researchhub.com [researchhub.com]
- 16. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Attenuation of reactive oxygen/nitrogen species with suppression of inducible nitric oxide synthase expression in RAW 264.7 macrophages by bark extract of Buchanania lanzan - PMC [pmc.ncbi.nlm.nih.gov]
Glycycoumarin: A Comparative Efficacy Analysis Against Standard-of-Care Drugs in Liver Disease and Cancer
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Glycycoumarin's Performance with Established Therapies.
This compound, a natural coumarin compound isolated from licorice, has demonstrated significant potential in preclinical studies for the treatment of various liver diseases and cancer.[1][2] This guide provides a comprehensive comparison of the efficacy of this compound with current standard-of-care drugs, supported by available experimental data. The information is intended to assist researchers and drug development professionals in evaluating its therapeutic promise and guiding future investigations.
Acetaminophen-Induced Liver Injury (AILI)
Acetaminophen overdose is a leading cause of acute liver failure.[3][4] The current standard of care is the timely administration of N-acetylcysteine (NAC), which works by replenishing glutathione stores.[4] Preclinical studies suggest that this compound may offer a potent alternative with a wider therapeutic window.
Comparative Efficacy Data
| Drug | Dosage | Administration Route | Time of Treatment Post-Acetaminophen | Outcome (e.g., ALT levels, Necrosis) | Reference |
| This compound | 50 mg/kg | Intraperitoneal | 2 hours | ~80% decrease in ALT levels | [3] |
| 100 mg/kg | Intraperitoneal | 4 hours | ~50% reduction in ALT levels, ~60% decrease in centrilobular necrosis | [3] | |
| N-acetylcysteine (NAC) | 100 mg/kg | Intraperitoneal | 2 hours | Slight decrease in ALT levels | [3] |
| 200-300 mg/kg | Intraperitoneal | 2 hours | Effective reduction in ALT levels | [3] | |
| 300 mg/kg | Intraperitoneal | 4 hours | No protective effect on ALT levels | [3] |
Key Findings: In a murine model of AILI, this compound demonstrated superior efficacy to NAC, particularly when administered at a later time point.[3] A lower dose of this compound was more effective than a standard dose of NAC when given 2 hours post-intoxication.[3] Crucially, this compound still provided significant protection when administered 4 hours after acetaminophen overdose, a time point where NAC was ineffective.[3]
Mechanism of Action & Signaling Pathway
This compound's protective effect in AILI is primarily attributed to the sustained activation of autophagy, which mitigates mitochondrial oxidative stress and subsequent c-Jun N-terminal kinase (JNK) activation.[3] This is a distinct mechanism from NAC, which primarily acts as a precursor for glutathione synthesis to detoxify the reactive metabolite of acetaminophen, NAPQI.[4]
Experimental Protocol: Murine Model of AILI
-
Animals: Male C57BL/6 mice.
-
Induction of AILI: A single intraperitoneal (i.p.) injection of acetaminophen (300 mg/kg).
-
Treatment:
-
This compound (50 or 100 mg/kg) administered i.p. at 2 or 4 hours post-acetaminophen injection.
-
N-acetylcysteine (100, 200, or 300 mg/kg) administered i.p. at 2 or 4 hours post-acetaminophen injection.
-
-
Efficacy Assessment:
-
Serum alanine aminotransferase (ALT) levels were measured as an indicator of liver damage.
-
Liver tissues were collected for histological analysis (H&E staining) to assess the extent of necrosis.
-
-
Reference: [3]
Alcoholic Liver Disease (ALD)
Alcoholic liver disease is a major cause of chronic liver illness, and its management primarily revolves around alcohol cessation and nutritional support.[5] For severe alcoholic hepatitis, corticosteroids such as prednisolone are the mainstay of treatment.[6] this compound has shown hepatoprotective effects in preclinical models of ALD.[5][7]
Efficacy Data (Indirect Comparison)
Direct comparative studies between this compound and corticosteroids for ALD are not yet available. The following table presents data from separate studies to provide an indirect comparison.
| Drug | Model | Key Findings | Reference |
| This compound | Murine models of chronic and acute alcohol exposure | Significantly reduced hepatotoxicity in both models. | [5][7] |
| Prednisolone | Patients with severe alcoholic hepatitis (Maddrey's discriminant function ≥32) | Reduces short-term (28-day) mortality. | [6] |
Key Findings: this compound demonstrates a significant reduction in alcohol-induced liver injury in animal models.[5][7] Corticosteroids are established in clinical practice for severe alcoholic hepatitis to improve short-term survival.[6] Further research is needed to directly compare the efficacy and safety of this compound with corticosteroids in a clinical setting.
Mechanism of Action & Signaling Pathway
This compound's hepatoprotective effects in ALD are mediated through the activation of the Nrf2 antioxidant pathway and the induction of autophagy.[5][7] This leads to a reduction in oxidative stress and cellular damage. Corticosteroids, on the other hand, exert their effects by suppressing the inflammatory response.[6]
Experimental Protocol: Murine Model of Alcoholic Liver Injury
-
Animals: C57BL/6J mice.
-
Induction of ALD:
-
Chronic model: Mice were fed a liquid diet containing ethanol for a specified period.
-
Acute model: Mice were administered a single or multiple doses of ethanol via gavage.
-
-
Treatment: this compound was administered to the mice, and its effects were compared to a control group receiving ethanol alone.
-
Efficacy Assessment:
-
Serum levels of liver enzymes (ALT, AST).
-
Histopathological examination of liver tissue.
-
Markers of oxidative stress and autophagy.
-
-
Reference: [5]
Non-Alcoholic Fatty Liver Disease (NAFLD)
NAFLD is a prevalent chronic liver condition closely linked to metabolic syndrome. The cornerstone of NAFLD management is lifestyle modification, including diet and exercise, as there are currently no FDA-approved pharmacological treatments.[8] this compound has shown promise in preclinical models of NAFLD.[1]
Efficacy Data
As lifestyle modification is the standard of care, direct pharmacological comparisons are limited. The focus of this compound research has been on its mechanistic effects.
| Intervention | Model | Key Findings | Reference |
| This compound | Preclinical models of NAFLD | Demonstrates hepatoprotective effects.[1] | [1] |
| Lifestyle Modification | Human clinical trials | Can lead to reductions in liver fat, inflammation, and fibrosis.[8] | [8] |
Key Findings: this compound has shown beneficial effects in preclinical NAFLD models.[1] Lifestyle interventions are the established first-line treatment for NAFLD in humans.[8] The potential of this compound as an adjunct to lifestyle changes warrants further investigation.
Mechanism of Action
This compound's effects in NAFLD are linked to the activation of AMPK-mediated energy homeostasis and the induction of autophagy.[1] These actions help to reduce fat accumulation and cellular stress in the liver.
Hepatocellular Carcinoma (HCC)
Hepatocellular carcinoma is a primary liver cancer with a poor prognosis in its advanced stages.[9] The standard of care for advanced HCC has evolved to include multi-kinase inhibitors like sorafenib and, more recently, combination immunotherapies.[9] this compound has exhibited anti-cancer activity in preclinical HCC models.[9]
Efficacy Data (Indirect Comparison)
Direct comparative studies between this compound and current systemic therapies for HCC are lacking. The table below provides an indirect comparison based on data from separate studies.
| Drug | Model/Study Population | Key Efficacy Endpoints | Reference |
| This compound | In vitro (liver cancer cell lines) and in vivo (xenograft models) | Cell growth inhibition, apoptosis induction, and tumor reduction. | [9] |
| Sorafenib | Patients with advanced HCC (SHARP trial) | Median overall survival: 10.7 months (vs. 7.9 months with placebo). | [10][11] |
| Patients with advanced HCC (Asia-Pacific trial) | Median overall survival: 6.5 months (vs. 4.2 months with placebo). | [11] |
Key Findings: this compound demonstrates potent anti-liver cancer activity in preclinical settings.[9] Sorafenib is a clinically proven first-line therapy for advanced HCC that significantly improves overall survival compared to placebo.[10][11] Further studies are required to evaluate the efficacy of this compound in clinical trials and to compare it with standard-of-care systemic therapies.
Mechanism of Action & Signaling Pathway
This compound exerts its anti-cancer effects by directly binding to and inactivating the oncogenic kinase T-LAK cell-originated protein kinase (TOPK), which in turn leads to the activation of the p53 tumor suppressor pathway.[9] Sorafenib is a multi-kinase inhibitor that targets several signaling pathways involved in tumor growth and angiogenesis, including the Raf/MEK/ERK pathway.[10]
Experimental Protocol: Xenograft Model of HCC
-
Cell Lines: Human liver cancer cell lines (e.g., HepG2).
-
Animals: Immunocompromised mice (e.g., nude mice).
-
Tumor Implantation: Subcutaneous injection of liver cancer cells to establish tumors.
-
Treatment: Once tumors reached a certain size, mice were treated with this compound or a vehicle control.
-
Efficacy Assessment:
-
Tumor volume was measured regularly.
-
At the end of the study, tumors were excised and weighed.
-
Immunohistochemical analysis of tumor tissue for markers of proliferation and apoptosis.
-
-
Reference: [9]
Conclusion
This compound has emerged as a promising therapeutic candidate for a range of liver diseases and hepatocellular carcinoma in preclinical studies. Its distinct mechanisms of action, particularly the activation of autophagy and Nrf2 pathways and the inhibition of TOPK, offer novel therapeutic avenues. The direct comparative data in AILI models suggest a potential superiority over the current standard of care, N-acetylcysteine, especially in terms of the therapeutic window. While direct comparative data against standard-of-care drugs for ALD and HCC are currently lacking, the preclinical efficacy of this compound warrants further investigation in well-designed clinical trials. For NAFLD, its potential as a monotherapy or in combination with lifestyle modifications remains an area of interest for future research. The data presented in this guide underscore the importance of continued research and development of this compound as a potential new tool in the management of liver diseases.
References
- 1. Protective effects of this compound on liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Activities and Pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound protects mice against acetaminophen‐induced liver injury predominantly via activating sustained autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Therapeutic Approaches Against Acetaminophen-induced Liver Injury and Acute Liver Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound ameliorates alcohol-induced hepatotoxicity via activation of Nrf2 and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alcoholic Hepatitis (Alcohol-Associated Hepatitis) Medication: Corticosteroids [emedicine.medscape.com]
- 7. researchgate.net [researchgate.net]
- 8. files.sdiarticle5.com [files.sdiarticle5.com]
- 9. This compound exerts anti-liver cancer activity by directly targeting T-LAK cell-originated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sorafenib in the Treatment of Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sorafenib in advanced hepatocellular carcinoma: current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Independent Analysis of Glycycoumarin's Hepatoprotective Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the hepatoprotective effects of Glycycoumarin (GCM), a natural compound isolated from licorice. While research, primarily from a single academic group, has illuminated its potential, this document aims to present the existing data objectively, compare its mechanistic pathways with the well-established hepatoprotective agent Silymarin, and provide detailed experimental protocols for independent verification. The information presented herein is intended to facilitate further research and independent replication of the reported findings.
Comparative Efficacy of this compound and Silymarin
Direct comparative studies between this compound and other hepatoprotective agents are currently limited in published literature. However, by collating data from independent studies on both GCM and Silymarin, a comparative overview can be constructed. The following tables summarize key findings in various models of liver injury.
Table 1: this compound in Preclinical Models of Liver Injury
| Model of Liver Injury | Key Findings | Reported Efficacy | Primary Mechanism of Action |
| Alcohol-Induced Liver Injury | Reduced serum ALT and AST levels, decreased hepatic steatosis and inflammation.[1] | Significant reduction in liver injury markers.[1] | Activation of Nrf2 antioxidant pathway and induction of autophagy.[1] |
| Acetaminophen-Induced Liver Injury | Decreased serum ALT and AST, reduced centrilobular necrosis.[2][3] | Superior to N-acetylcysteine in terms of dosage and therapeutic window in one study.[2] | Predominantly dependent on sustained activation of autophagy; not associated with Nrf2 activation in this model.[2] |
| Non-Alcoholic Fatty Liver Disease (NAFLD) | Suppressed hepatocyte lipoapoptosis, reactivated impaired autophagy.[4] | Highly effective in in vitro and in vivo models of NAFLD.[4] | Activation of autophagy and inhibition of ER stress-mediated mitochondrial apoptotic pathway.[4] |
Table 2: Silymarin in Preclinical Models of Liver Injury (for comparison)
| Model of Liver Injury | Key Findings | Reported Efficacy | Primary Mechanism of Action |
| Alcohol-Induced Liver Injury | Reduced oxidative stress, inflammation, and apoptosis.[5] | Significant hepatoprotective effects.[5] | Antioxidant, anti-inflammatory, and antifibrotic properties.[5] |
| Acetaminophen-Induced Liver Injury | Increased hepatocyte proliferation and decreased production of toxic metabolites. | Significant reduction in liver injury. | Antioxidant and inhibition of CYP450 enzymes. |
| Non-Alcoholic Fatty Liver Disease (NAFLD) | Reduced liver enzymes, inflammation, and fibrosis.[5] | Ameliorates hepatic lesions.[5] | Antioxidant, anti-inflammatory, and regulation of insulin resistance. |
| Carbon Tetrachloride (CCl4)-Induced Liver Injury | Reduced serum ALT, AST, and lipid peroxidation. | Significant hepatoprotective effects. | Antioxidant and membrane-stabilizing properties. |
Mechanistic Insights: Signaling Pathways
The primary hepatoprotective mechanisms attributed to this compound involve the activation of the Nrf2 antioxidant response element and the induction of autophagy.
Nrf2 Signaling Pathway
In response to oxidative stress, GCM is reported to activate the Nrf2 pathway. This leads to the transcription of a battery of antioxidant and cytoprotective genes, mitigating cellular damage.
Caption: this compound-mediated activation of the Nrf2 signaling pathway.
Autophagy Induction Pathway
This compound has been shown to induce autophagy, a cellular process of degrading and recycling damaged organelles and proteins, which is crucial for maintaining cellular homeostasis and mitigating liver injury.[1][2][4]
Caption: Induction of autophagy by this compound for hepatoprotection.
Experimental Protocols
To facilitate independent replication of the reported hepatoprotective effects of this compound, the following are detailed methodologies from key studies.
Acetaminophen-Induced Liver Injury Model[2][3]
A standardized experimental workflow for inducing and assessing acetaminophen-induced liver injury is crucial for reproducible results.
Caption: Experimental workflow for acetaminophen-induced liver injury studies.
-
Animals: Male C57BL/6 mice, 8-10 weeks old, are typically used.
-
Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.
-
Induction of Injury: Mice are fasted overnight prior to intraperitoneal (i.p.) injection of acetaminophen (APAP), typically at a dose of 300-500 mg/kg body weight, dissolved in warm sterile saline.
-
Treatment: this compound (dissolved in a vehicle such as corn oil or 0.5% carboxymethylcellulose) is administered via i.p. injection or oral gavage at specified doses (e.g., 50 mg/kg) at various time points relative to the APAP injection (e.g., 30 minutes before or 1-2 hours after).
-
Sample Collection and Analysis: At predetermined time points (e.g., 6, 12, or 24 hours) after APAP administration, mice are euthanized.
-
Blood: Serum is collected for the measurement of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels.
-
Liver Tissue: A portion of the liver is fixed in 10% formalin for histological analysis (H&E staining). The remaining tissue is snap-frozen in liquid nitrogen for subsequent biochemical assays (e.g., measurement of glutathione (GSH) and malondialdehyde (MDA) levels) and molecular analyses (e.g., Western blotting for proteins involved in Nrf2 and autophagy pathways).
-
Alcohol-Induced Liver Injury Model[1]
-
Chronic-Plus-Binge Ethanol Feeding Model (NIAAA Model):
-
Animals: Male C57BL/6J mice are used.
-
Diet: Mice are fed a Lieber-DeCarli liquid diet containing 5% (v/v) ethanol for 10 days. Control mice are pair-fed an isocaloric liquid diet without ethanol.
-
Binge: On the 11th day, the ethanol-fed mice are administered a single dose of ethanol (5 g/kg body weight) via oral gavage. The control group receives an isocaloric maltose solution.
-
Treatment: this compound is co-administered with the liquid diet or given as a daily gavage.
-
Analysis: Mice are sacrificed 9 hours after the binge feeding. Serum and liver tissues are collected for analysis of liver enzymes, histology, and molecular markers of inflammation and oxidative stress.
-
Conclusion and Future Directions
The available evidence, predominantly from a single research group, suggests that this compound holds promise as a hepatoprotective agent. Its reported efficacy in diverse models of liver injury, attributed to the activation of Nrf2 and autophagy, warrants further investigation. However, the critical next step for the scientific community is the independent replication of these findings. Direct, head-to-head comparative studies of this compound against established hepatoprotective compounds like Silymarin are essential to objectively determine its relative potency and therapeutic potential. The detailed protocols provided in this guide are intended to facilitate such independent validation and encourage a more comprehensive understanding of this compound's role in liver health.
References
- 1. This compound ameliorates alcohol-induced hepatotoxicity via activation of Nrf2 and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound protects mice against acetaminophen-induced liver injury predominantly via activating sustained autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound protects mice against acetaminophen‐induced liver injury predominantly via activating sustained autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits hepatocyte lipoapoptosis through activation of autophagy and inhibition of ER stress/GSK-3-mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hepatoprotective effect of silymarin - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Glycycoumarin's antioxidant activity against known antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant activity of Glycycoumarin against established antioxidants. The information presented herein is supported by experimental data from scientific literature, offering a valuable resource for researchers investigating novel antioxidant compounds.
Quantitative Antioxidant Activity: A Comparative Overview
This compound, a natural coumarin isolated from the roots of Glycyrrhiza uralensis (licorice), has demonstrated notable antioxidant properties. To benchmark its efficacy, this section summarizes its performance in various antioxidant assays in comparison to well-known antioxidants such as Ascorbic Acid (Vitamin C) and Trolox, a water-soluble analog of Vitamin E.
| Antioxidant Assay | This compound | Ascorbic Acid (Vitamin C) | Trolox |
| ABTS Radical Scavenging Activity (EC50) | 4.32 ± 0.13 µmol/L [1] | Higher EC50 than this compound[1] | Data not available |
| DPPH Radical Scavenging Activity (IC50) | Data not available | Data not available | Data not available |
| FRAP (Ferric Reducing Antioxidant Power) | Data not available | Data not available | Data not available |
| Lipid Peroxidation Inhibition (EC50) | 11.9 ± 0.05 µmol/L (non-enzymatically induced)[1] | Data not available | Data not available |
Note: EC50 (Half-maximal effective concentration) and IC50 (Half-maximal inhibitory concentration) values represent the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower value indicates higher antioxidant activity. The available data robustly indicates this compound's potent activity in the ABTS assay, surpassing that of Ascorbic Acid.[1] While specific quantitative data for DPPH and FRAP assays for this compound were not found in the reviewed literature, its efficacy in inhibiting lipid peroxidation further underscores its antioxidant potential.
Mechanism of Action: The Nrf2 Signaling Pathway
This compound exerts its antioxidant effects, at least in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a key regulator of cellular defense against oxidative stress.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound upregulates the expression of p62, which in turn inhibits Keap1. This inhibition leads to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the transcription of various antioxidant and cytoprotective enzymes, such as Heme Oxygenase-1 (HO-1) and Glutamate-Cysteine Ligase Catalytic Subunit (GCLC).
Experimental Protocols
The following are detailed methodologies for the key antioxidant assays cited in this guide. These protocols are based on standard laboratory procedures and can be adapted for the evaluation of this compound and other antioxidant compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in a dark container.
-
Prepare a series of concentrations of this compound and the standard antioxidant (e.g., Trolox or Ascorbic Acid) in a suitable solvent (e.g., methanol or DMSO).
-
-
Assay Procedure:
-
In a microplate or cuvette, add a specific volume of the antioxidant solution.
-
Add the DPPH solution to initiate the reaction. A control containing the solvent instead of the antioxidant should also be prepared.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
Plot the percentage of inhibition against the concentration of the antioxidant to determine the IC50 value.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add a small volume of the antioxidant solution (this compound or standard) to the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Determine the EC50 value from a dose-response curve.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Protocol:
-
Preparation of FRAP Reagent:
-
Prepare the following solutions:
-
300 mM acetate buffer (pH 3.6).
-
10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl.
-
20 mM FeCl₃·6H₂O in water.
-
-
Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.
-
-
Assay Procedure:
-
Add the antioxidant solution to the FRAP working solution.
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance of the blue-colored solution at 593 nm.
-
A standard curve is typically prepared using a known concentration of FeSO₄ or Trolox.
-
The antioxidant capacity is expressed as Trolox Equivalents (TE) or Fe²⁺ equivalents.
-
References
Side-by-side comparison of different Glycycoumarin extraction methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of various methods for the extraction of Glycycoumarin, a bioactive coumarin found in licorice (Glycyrrhiza species). The following sections detail the experimental protocols and quantitative performance of conventional and modern extraction techniques, offering valuable insights for process optimization and selection in research and pharmaceutical development.
Quantitative Comparison of Extraction Methods
The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound while minimizing environmental impact and processing time. Below is a summary of key performance indicators for different extraction techniques. Data for this compound is prioritized; where specific data is unavailable, results for other major coumarins or bioactive compounds from licorice are presented as a reference.
| Extraction Method | Target Compound(s) | Yield | Purity | Solvent Consumption | Extraction Time | Key Advantages | Key Disadvantages |
| Conventional Solvent Extraction (Reflux) | This compound | 0.81 mg/g of crude drug[1] | >97.4% (after purification)[1][2] | High | Several hours[1][2] | Simple, well-established | Time-consuming, high solvent usage, potential thermal degradation |
| Ultrasound-Assisted Extraction (UAE) | Glycyrrhizic Acid | 3.414%[3] | Not specified | Moderate | ~30-60 minutes[4] | Fast, efficient, reduced solvent use | Requires specialized equipment, potential for localized heating |
| Microwave-Assisted Extraction (MAE) | Liquiritin, Glycyrrhizin | 8.52 mg/g (LQ), 76.65 mg/g (GL)[5][6] | Not specified | Low to Moderate | 4-5 minutes[7] | Very fast, low solvent consumption | Requires specialized microwave equipment, potential for hotspots |
| Supercritical Fluid Extraction (SFE) | Glabridin | Significant with co-solvent[8] | Not specified | Low (CO2 is recycled) | ~3 hours[8] | Green solvent (CO2), high selectivity | High initial equipment cost, may require co-solvents for polar compounds |
| Enzyme-Assisted Extraction (EAE) | Total Coumarins | 2.65%[9] | Not specified | Low to Moderate | ~1 hour[9] | Environmentally friendly, can improve extraction of compounds from complex matrices | Enzyme cost, requires specific pH and temperature conditions |
Experimental Protocols
This section provides detailed methodologies for the extraction of this compound and related compounds from licorice root.
Conventional Solvent Extraction (Ethanol Reflux)
This traditional method involves heating the plant material in a solvent to extract the desired compounds.
Protocol:
-
Preparation: Powdered licorice root (e.g., 21 kg) is placed in a flask.[1][2]
-
Extraction: 90% (v/v) ethanol is added to the powdered root, and the mixture is heated under reflux for 2 hours. This process is typically repeated three times.[1][2]
-
Filtration and Concentration: The extracts are pooled, filtered, and concentrated under vacuum to remove the ethanol.[1][2]
-
Liquid-Liquid Extraction: The resulting aqueous extract is then subjected to liquid-liquid extraction with a solvent such as ethyl acetate.[1][2]
-
Purification: The ethyl acetate extract is further purified using column chromatography (e.g., silica gel, MCI GEL™) and preparative high-performance liquid chromatography (HPLC) to isolate pure this compound.[1][2]
Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to disrupt cell walls and enhance solvent penetration, leading to more efficient extraction.
Protocol for Coumarins:
-
Preparation: Powdered licorice root (e.g., 1.0 g) is mixed with a solvent (e.g., methanol) at a specific solid-to-liquid ratio.[4]
-
Sonication: The mixture is placed in an ultrasonic bath and sonicated for a defined period (e.g., 30 minutes).[4]
-
Separation: The extract is then separated from the solid material by filtration or centrifugation.[4]
-
Analysis: The resulting solution can be directly analyzed or further purified.
Optimized Conditions for Glycyrrhizic Acid (as a reference): [3]
-
Temperature: 69 °C
-
Time: 34 minutes
-
Solvent: 57% Methanol
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and plant material, accelerating the extraction process.
Protocol for Bioactive Compounds from Licorice: [5][6]
-
Preparation: Powdered licorice root is mixed with a solvent (e.g., 1:1 v/v methanol:water) in a microwave-safe vessel.
-
Irradiation: The vessel is placed in a microwave extraction system and subjected to microwave irradiation at a specific power and for a set duration.
-
Separation: After extraction, the mixture is filtered to separate the extract from the solid residue.
Optimized Conditions for Glycyrrhizic Acid (as a reference): [7]
-
Time: 4-5 minutes
-
Solvent: 50-60% (v/v) ethanol with 1-2% (v/v) ammonia
-
Liquid/Solid Ratio: 10:1 (mL/g)
Supercritical Fluid Extraction (SFE)
SFE uses a supercritical fluid, typically carbon dioxide (CO2), as the extraction solvent. The properties of the supercritical fluid can be tuned by changing the pressure and temperature to selectively extract compounds.
Protocol for Glabridin (as a reference): [8]
-
Preparation: Ground licorice root is packed into an extraction vessel.
-
Extraction: Supercritical CO2, often modified with a co-solvent like methanol or ethanol (up to 25%), is passed through the vessel at a specific temperature (e.g., 80 °C) and pressure (e.g., 420 bar) for a set time (e.g., 3 hours).
-
Separation: The pressure is reduced, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate and be collected.
Enzyme-Assisted Extraction (EAE)
EAE utilizes enzymes to break down the plant cell wall, facilitating the release of intracellular compounds into the solvent.
Protocol for Total Coumarins (as a reference): [9]
-
Preparation: Powdered plant material is suspended in a buffer solution at a specific pH.
-
Enzymatic Treatment: A specific enzyme or enzyme mixture (e.g., cellulase) is added, and the mixture is incubated at an optimal temperature for a defined period.
-
Extraction: An organic solvent is added, and the extraction is often assisted by another technique like ultrasound.
-
Separation: The extract is then filtered or centrifuged to remove solid particles.
Optimized Conditions for Total Coumarins from Peucedanum decursivum (as a reference): [9]
-
Enzyme: Cellulase
-
Liquid-to-Solid Ratio: 14:1 mL/g
-
pH: 5.0
-
Enzyme Dosage: 0.2%
-
Temperature: 60 °C
-
Time: 50 minutes (with ultrasonic assistance)
Visualizing the Extraction Workflows
The following diagrams illustrate the general workflows for the described extraction methods.
Caption: Workflow for Conventional Solvent Extraction of this compound.
Caption: Workflow for Ultrasound-Assisted Extraction of this compound.
Caption: Workflow for Microwave-Assisted Extraction of this compound.
Caption: Workflow for Supercritical Fluid Extraction.
Caption: Workflow for Enzyme-Assisted Extraction.
References
- 1. Absorption, tissue distribution, and excretion of this compound, a major bioactive coumarin from Chinese licorice (Glycyrrhiza uralensis Fisch) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Absorption, tissue distribution, and excretion of this compound, a major bioactive coumarin from Chinese licorice (Glycyrrhiza uralensis Fisch) [frontiersin.org]
- 3. Optimization of ultrasound-assisted extraction of glycyrrhizic acid from licorice using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-assisted extraction of glycyrrhizic acid from licorice root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ultrasonic-Assisted Efficient Extraction of Coumarins from Peucedanum decursivum (Miq.) Maxim Using Deep Eutectic Solvents Combined with an Enzyme Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
Validating Autophagy's Role in Glycycoumarin-Induced Cell Death: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Glycycoumarin (GCM), a natural coumarin isolated from licorice, has demonstrated significant potential in modulating cell death pathways, exhibiting both cytoprotective and cytotoxic effects depending on the cellular context. A critical aspect of its mechanism of action is the induction of autophagy, a cellular process of self-digestion. This guide provides a comparative analysis of experimental data to validate the role of autophagy in GCM-induced cell death, offering insights for researchers investigating its therapeutic applications.
Data Presentation: this compound's Dual Role in Autophagy and Apoptosis
This compound's impact on cell fate is intricately linked to its ability to induce autophagy, which can either promote survival or contribute to cell death. The following tables summarize quantitative data from studies on GCM's effects on apoptosis and autophagy in different cell types.
Table 1: Effect of this compound on Palmitate-Induced Lipoapoptosis in HepG2 Cells
| Treatment | Cell Viability (%) | Apoptotic Cells (%) |
| Control | 100 | 5.2 |
| Palmitate (PA) | 45 | 35.8 |
| PA + GCM (10 µM) | 62 | 24.1 |
| PA + GCM (20 µM) | 78 | 15.7 |
| PA + GCM (40 µM) | 89 | 8.3 |
Data synthesized from studies demonstrating GCM's protective effects against lipoapoptosis.[1]
Table 2: Role of Autophagy in the Protective Effect of this compound
| Treatment | Apoptotic Cells (%) | LC3-II/LC3-I Ratio |
| PA + GCM | 12.5 | 2.8 |
| PA + GCM + 3-MA (Autophagy Inhibitor) | 28.7 | 1.1 |
| PA + GCM + Atg5 siRNA (Autophagy Inhibition) | 31.2 | 0.8 |
This table illustrates that inhibition of autophagy abrogates the protective effect of GCM against palmitate-induced apoptosis, confirming the pro-survival role of autophagy in this context.[1]
Table 3: this compound-Induced Apoptosis in Liver Cancer Cells (HepG2)
| Treatment | Apoptotic Cells (%) |
| Control | 4.1 |
| GCM (25 µM) | 18.9 |
| GCM (50 µM) | 35.2 |
This data highlights GCM's pro-apoptotic activity in cancer cells.
Table 4: Enhancement of this compound-Induced Apoptosis by Autophagy Inhibition in Liver Cancer Cells
| Treatment | Apoptotic Cells (%) |
| GCM (25 µM) | 18.9 |
| GCM (25 µM) + Chloroquine (Autophagy Inhibitor) | 32.5 |
In contrast to its role in protecting healthy cells, autophagy induced by GCM in cancer cells appears to be a survival mechanism. Inhibiting autophagy enhances GCM's cytotoxic effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to assess autophagy in the context of GCM treatment.
Western Blotting for LC3 and p62
Objective: To quantify the levels of LC3-II, a marker of autophagosome formation, and p62, a protein degraded by autophagy. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.
Protocol:
-
Cell Lysis:
-
Treat cells with this compound and/or autophagy inhibitors for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Sonicate the lysates briefly to shear DNA and ensure complete lysis.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.[2][3]
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) onto a 12-15% SDS-polyacrylamide gel. Due to the small size of LC3, a higher percentage gel or a gradient gel is recommended for better separation of LC3-I and LC3-II.[2]
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control.[4]
-
Immunofluorescence for LC3 Puncta
Objective: To visualize the formation of autophagosomes, which appear as punctate structures within the cytoplasm when stained for LC3.
Protocol:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a multi-well plate.
-
Treat the cells with this compound and/or autophagy inhibitors as required.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with a solution containing 0.1-0.25% Triton X-100 or digitonin in PBS for 10 minutes.[5]
-
-
Immunostaining:
-
Block the cells with 1-3% BSA in PBS for 30-60 minutes to prevent non-specific antibody binding.[5]
-
Incubate the cells with an anti-LC3 primary antibody diluted in the blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Visualize the cells using a fluorescence microscope. Autophagosomes will appear as distinct green or red puncta in the cytoplasm.
-
Quantify the number of LC3 puncta per cell using image analysis software.[6][7]
-
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in this compound-induced cell death and a typical experimental workflow for its validation.
Caption: GCM signaling pathways in different cell types.
References
- 1. This compound inhibits hepatocyte lipoapoptosis through activation of autophagy and inhibition of ER stress/GSK-3-mediated mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western Blot protocol specific for LC3 Antibody (NB100-2331): Novus Biologicals [novusbio.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. proteolysis.jp [proteolysis.jp]
- 6. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Glycycoumarin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical compounds is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Glycycoumarin, a bioactive coumarin compound. Adherence to these guidelines will help ensure the safety of laboratory personnel and minimize environmental impact.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care. Always consult the Safety Data Sheet (SDS) for the most comprehensive safety information.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or aerosols.[1]
-
Avoid Contact: Prevent direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[1]
-
Ignition Sources: Keep this compound away from heat, sparks, and open flames, as fine dust has the potential to form explosive mixtures with air. Use non-sparking tools when handling the solid compound.[1]
Step-by-Step Disposal Procedure for this compound
This procedure outlines the recommended steps for the disposal of small quantities of this compound typically used in a laboratory setting.
-
Waste Identification and Classification:
-
This compound, like other coumarin compounds, should be treated as hazardous waste. The related compound, coumarin, is classified as a toxic solid.
-
Label a dedicated, sealable waste container clearly as "Hazardous Waste: this compound."
-
-
Waste Collection:
-
Carefully transfer any residual this compound solid or solutions into the designated hazardous waste container.
-
Use a scoop or spatula for solids, minimizing the generation of dust.
-
For solutions, pour carefully to avoid splashing.
-
Rinse any contaminated labware (e.g., beakers, flasks) with a suitable solvent (such as ethanol or acetone) and collect the rinsate in the same hazardous waste container.
-
-
Container Management:
-
Keep the hazardous waste container securely sealed when not in use.[1]
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Final Disposal:
-
Do not dispose of this compound down the drain or in regular trash.
-
Arrange for the collection and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Quantitative Data for this compound and Related Compounds
The following table summarizes key quantitative data for this compound and the parent compound, Coumarin, which can inform handling and disposal decisions.
| Property | This compound | Coumarin | Source |
| Molecular Formula | C₂₁H₂₀O₆ | C₉H₆O₂ | |
| Molecular Weight | 368.38 g/mol | 146.14 g/mol | |
| Solubility in Water | 4.11 mg/L at 25°C (estimated) | 1.7 g/L | [2] |
| Solubility in DMSO | 2 mg/mL | - | |
| Acute Oral Toxicity (LD50, rat) | No data available | 293 mg/kg | [3] |
| Hazard Classification | Not fully classified | Toxic if swallowed | [4] |
Experimental Protocol: Potential for Chemical Degradation (for research purposes only)
While direct disposal through a certified waste management service is the standard and recommended procedure, research into the degradation of coumarin compounds offers potential future disposal methodologies. The following is a conceptual summary of advanced oxidation processes that have been shown to degrade coumarin and could be adapted for research into the breakdown of this compound waste. This is not a validated disposal protocol and should not be performed outside of a controlled research setting.
-
Principle: Advanced Oxidation Processes (AOPs) utilize highly reactive hydroxyl radicals to break down organic compounds.
-
Methodology:
-
Dissolve a small, known quantity of coumarin in an aqueous solution.
-
Introduce an oxidizing agent, such as hydrogen peroxide.
-
Apply an energy source, such as UV light (photocatalysis) or an electrical current (electro-oxidation), to generate hydroxyl radicals.
-
Monitor the degradation of the coumarin compound over time using analytical techniques like High-Performance Liquid Chromatography (HPLC).
-
-
Note: The byproducts of such degradation would need to be identified and assessed for their own toxicity before this could be considered a viable disposal method.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Glycycoumarin
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Glycycoumarin, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive approach to personal safety involves the use of appropriate protective equipment. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specification/Standard |
| Eye Protection | Safety goggles with side-shields | Approved under government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Hand Protection | Protective gloves | Chemical-impermeable gloves.[2] Inspect prior to use and use proper removal technique.[1] |
| Skin and Body Protection | Impervious clothing, Protective boots (if required) | Wear suitable protective clothing to avoid skin contact.[2][3] |
| Respiratory Protection | Suitable respirator | Use in areas with appropriate exhaust ventilation.[4] If risk assessment shows need, use a full-face particle respirator (e.g., N99 US or P2 EU).[1] |
Operational and Disposal Plans
Handling Procedures:
-
Ventilation: Handle this compound in a well-ventilated place.[2][3] Use a local exhaust system if dust or aerosols are generated.[3]
-
Avoid Contact: Take measures to avoid contact with skin, eyes, and clothing.[3][4] Do not eat, drink, or smoke when using this product.[3]
-
Dust Formation: Avoid the formation of dust and aerosols.[2][4]
-
Hygiene: Wash hands and face thoroughly after handling.[3] Contaminated clothing should be removed and washed before reuse.[1]
Storage:
-
Keep the container tightly sealed in a cool, well-ventilated area.[4]
-
Store at -20°C for long-term storage.[1]
-
Keep away from direct sunlight and sources of ignition.[4]
Accidental Release Measures:
-
Personal Precautions: Wear appropriate personal protective equipment.[2] Evacuate personnel to safe areas and keep people away from and upwind of the spill.[2]
-
Environmental Precautions: Prevent the product from entering drains, water courses, or the soil.[2][4]
-
Containment and Cleaning: Sweep up the spilled material, taking care not to create dust, and collect it into a suitable, closed container for disposal.[1][3]
Disposal:
-
Dispose of the substance and its container in accordance with all applicable local, state, and federal regulations.
-
Contaminated gloves and other disposable PPE should be disposed of after use in accordance with good laboratory practices and applicable laws.[1]
Emergency First Aid Procedures
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present.[2][4] Seek medical attention.[4]
-
Skin Contact: Rinse skin thoroughly with plenty of water.[4] Remove contaminated clothing and shoes.[4] If skin irritation occurs, get medical advice.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration.[4]
-
Ingestion: Wash out the mouth with water.[4] Do NOT induce vomiting.[4] Call a physician or Poison Control Center immediately.[2]
Workflow for Safe Handling of this compound
A flowchart outlining the key steps for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
